Product packaging for 2-(2-Fluoroethoxy)ethanol(Cat. No.:CAS No. 373-22-8)

2-(2-Fluoroethoxy)ethanol

Cat. No.: B1594925
CAS No.: 373-22-8
M. Wt: 108.11 g/mol
InChI Key: AIQHGORLUMRDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Fluoroethoxy)ethanol is a useful research compound. Its molecular formula is C4H9FO2 and its molecular weight is 108.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9FO2 B1594925 2-(2-Fluoroethoxy)ethanol CAS No. 373-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoroethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHGORLUMRDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190748
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-22-8
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(beta-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoroethoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive examination of 2-(2-fluoroethoxy)ethanol, a fluorinated organic building block of increasing importance in the fields of medicinal chemistry and drug development. Recognizing the limited publicly available data on this specific compound, this document employs a comparative approach, utilizing the well-documented properties of its chloro-analog, 2-(2-chloroethoxy)ethanol, as a scientific baseline. The guide delves into the critical aspects of its synthesis, predicted physicochemical properties, and key applications, with a particular focus on its role as a versatile synthon for introducing the fluoroethoxy moiety into complex molecules. Detailed experimental considerations, analytical workflows, and safety protocols are presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

The Reference Point: 2-(2-Chloroethoxy)ethanol (CAS: 628-89-7)

To understand the properties of this compound, it is instructive to first examine its more common and extensively characterized chloro-analog. 2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a crucial intermediate in numerous synthetic processes, particularly within the pharmaceutical industry.[1] Its structure features a primary alcohol, an ether linkage, and a primary alkyl chloride, affording it a versatile reactivity profile.[2] The chloroethoxy group can readily undergo nucleophilic substitution, while the hydroxyl group can be derivatized, providing multiple pathways for molecular elaboration.[2]

This compound is a key starting material in the synthesis of several Active Pharmaceutical Ingredients (APIs), including the antipsychotic medication Quetiapine, as well as Hydroxyzine and Cetirizine.[3][4]

Physicochemical Properties of 2-(2-Chloroethoxy)ethanol

The known physical and chemical properties of the chloro-analog provide a foundation for predicting the behavior of its fluorinated counterpart.

PropertyValueSource(s)
CAS Number 628-89-7[5]
Molecular Formula C₄H₉ClO₂[5][6]
Molecular Weight 124.57 g/mol [7]
Appearance Clear, colorless to light yellow liquid[3][8]
Boiling Point 79-81 °C at 5 mmHg 185 °C at 760 mmHg[7][9]
Density 1.18 g/mL at 25 °C[7]
Flash Point 90 °C (194 °F)[9]
Refractive Index n20/D 1.452 - 1.4535[9]
Solubility Miscible with water[9]

Synthesis of this compound

Direct, large-scale synthesis routes for this compound are not as commonly published as those for its chloro-analog. However, its preparation can be logically achieved through nucleophilic fluorination of a suitable precursor. The most common strategy involves a halogen exchange (Halex) reaction or the displacement of a better leaving group, such as a tosylate, with a fluoride salt.

The C-Cl bond in 2-(2-chloroethoxy)ethanol is moderately reactive towards nucleophilic substitution. However, to achieve efficient fluorination, a more reactive leaving group is often preferred. A robust and widely applicable method involves the tosylation of the corresponding diol followed by nucleophilic displacement with a fluoride source. A representative synthesis based on established chemical principles is outlined below.[10]

Experimental Protocol: Two-Step Synthesis from Diethylene Glycol

This protocol describes a reliable pathway to generate the target compound, starting from the readily available diethylene glycol.

Step 1: Monotosylation of Diethylene Glycol

  • Setup: To a stirred solution of diethylene glycol (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C under an inert atmosphere (N₂ or Ar), add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the monotosylated intermediate.

Step 2: Nucleophilic Fluorination

  • Setup: Dissolve the tosylated intermediate (1.0 eq) in a polar, aprotic solvent such as anhydrous tert-Butanol or DMF.[10]

  • Fluorination: Add a fluoride source, such as Caesium Fluoride (CsF) or spray-dried Potassium Fluoride (KF) (1.5-2.0 eq).[10] The use of a phase-transfer catalyst (e.g., a crown ether) may be beneficial with KF.

  • Reaction: Heat the mixture to 100 °C and stir overnight, monitoring the reaction by TLC or GC-MS.[10]

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an appropriate solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts, dry over Na₂SO₄, and concentrate carefully due to the product's expected volatility. The final product, this compound, can be purified by distillation under reduced pressure.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Fluorination A Diethylene Glycol C Tosylated Intermediate A->C Reaction B TsCl, Et3N in CH2Cl2 B->C Reagents E This compound C->E Reaction D CsF in t-BuOH D->E Reagents

Caption: Synthetic workflow for this compound.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is scarce, its properties can be predicted based on fundamental chemical principles and comparison with its chloro-analog. The substitution of chlorine with fluorine introduces significant changes due to fluorine's high electronegativity, small atomic radius, and the exceptional strength of the C-F bond.

Property2-(2-Chloroethoxy)ethanol (Known)This compound (Predicted/Known)Rationale for Difference
CAS Number 628-89-7373-22-8N/A
Molecular Formula C₄H₉ClO₂C₄H₉FO₂Halogen substitution
Molecular Weight 124.57 g/mol 108.11 g/mol F is much lighter than Cl
Boiling Point ~185 °CPredicted to be lowerWeaker intermolecular van der Waals forces and dipole-dipole interactions despite the higher C-F bond polarity.
Density 1.18 g/mLPredicted to be lower (~1.1 g/mL)The mass of F is significantly less than Cl.
C-X Bond Strength ~330 kJ/mol (C-Cl)~485 kJ/mol (C-F)High electronegativity of F creates a strong, stable bond.
Reactivity C-Cl bond is a good leaving groupC-F bond is a very poor leaving groupThe high strength of the C-F bond makes it resistant to nucleophilic substitution.

Analytical Characterization

Confirmation of the successful synthesis and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Will show characteristic triplets for the methylene protons, with coupling observed between protons and the adjacent fluorine atom (²JHF and ³JHF couplings). The protons on the carbon bearing the fluorine (-CH₂F) will appear as a doublet of triplets.

    • ¹⁹F NMR : A single resonance, likely a triplet due to coupling with the adjacent methylene protons, will be the definitive signal for the fluoro-group.

    • ¹³C NMR : The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF) and will be shifted downfield.

  • Mass Spectrometry (MS) : Electron ionization (EI) would likely show fragmentation patterns involving the loss of H₂O, CH₂O, and the fluoroethoxyethyl radical.

  • Chromatography (GC/HPLC) : Gas chromatography is well-suited for assessing the purity of this volatile compound. A standard workflow would involve injecting a diluted sample onto a suitable column (e.g., a polar DB-WAX or non-polar DB-5) to separate it from residual starting materials, solvents, and byproducts.

G A Synthesized Crude Product B Sample Preparation (Dilution in appropriate solvent) A->B C GC-MS Analysis B->C D ¹H, ¹³C, ¹⁹F NMR Analysis B->D E Purity Assessment (GC Peak Area %) C->E F Structural Confirmation (MS Fragmentation & NMR Shifts/Couplings) D->F G Purified & Characterized This compound E->G F->G

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

The primary value of this compound in a research and development context is its function as a specialized building block, or synthon. It allows for the strategic introduction of the 2-fluoroethoxyethyl moiety into a target molecule.

Rationale for Fluorination in Drug Design

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The 2-fluoroethoxy group can impart several beneficial properties:

  • Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to enzymatic cleavage. Introducing this group can block metabolic oxidation at that position, increasing the drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation, which can fine-tune its solubility, permeability, and binding affinity to its biological target.

  • Enhanced Target Binding: The highly polarized C-F bond can engage in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency.

Application in PET Imaging

A prominent application for this structural motif is in the development of Positron Emission Tomography (PET) imaging agents. By using the radioactive isotope Fluorine-18 (¹⁸F), molecules containing the fluoroethoxy group can be synthesized and used to visualize and quantify biological processes in vivo. A notable example is the development of ¹⁸F-labeled curcumin derivatives for imaging β-amyloid plaques in the context of Alzheimer's disease research.[10]

G cluster_0 Improved Properties A 2-(2-Fluoroethoxy)ethyl Synthon C N-Alkylation or Etherification Reaction A->C B Drug Scaffold (e.g., Piperazine core) B->C D Final Drug Candidate C->D P1 Metabolic Stability D->P1 P2 Binding Affinity D->P2 P3 PET Imaging Capability (¹⁸F) D->P3

Caption: Role as a synthon in drug development.

Safety and Handling

No specific Safety Data Sheet (SDS) is widely available for this compound. Therefore, a cautious approach based on related compounds is mandatory.

  • Analogs: The chloro-analog, 2-(2-chloroethoxy)ethanol, is classified as a skin and eye irritant.[11][12] The simpler compound, 2-fluoroethanol, is highly toxic and was once used as a pesticide.[13] It is metabolized in vivo to fluoroacetate, a potent metabolic poison that inhibits the citric acid cycle.[13]

  • Precautionary Measures: Given the potential for toxicity, this compound must be handled with extreme care.

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

    • Handling: Avoid contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water immediately and seek medical attention.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

A Technical Guide to the Structure, Bonding, and Application of 2-(2-Fluoroethoxy)ethanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluoroethoxy)ethanol is a bifunctional molecule of increasing interest in medicinal chemistry and materials science. As a member of the fluoroether alcohol class, it serves as a valuable synthetic building block for introducing the fluoroethoxy moiety into more complex molecular architectures. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the structure, bonding, synthesis, and spectroscopic characterization of this compound, offering field-proven insights and detailed protocols for its handling and analysis.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[3][4] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while profoundly altering local electronic properties, pKa, and metabolic stability.[1][5] The 2-(2-fluoroethoxy)ethyl group, accessible via intermediates like this compound, offers a more complex and nuanced alternative to simpler fluorinated groups like trifluoromethyl (-CF3). It provides a combination of ether and fluoroalkyl characteristics, which can enhance solubility, modulate hydrogen bonding capacity, and improve pharmacokinetic profiles by blocking sites of oxidative metabolism.[1][2] This guide serves as a foundational resource for researchers aiming to leverage these properties through the proficient use of this compound.

Physicochemical Properties and Molecular Structure

This compound (F-PEG1-OH) is a colorless liquid characterized by the presence of a primary alcohol and a fluoroethyl ether group. This dual functionality dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 373-22-8[6]
Molecular Formula C4H9FO2
Molecular Weight 108.11 g/mol
Appearance Colorless Liquid
Boiling Point 132-133 °C (at 30 Torr)[7]
Density ~1.06 g/cm³[7]
Solubility Miscible with water and common organic solvents[8]

The molecule's structure, F-CH₂CH₂-O-CH₂CH₂-OH, allows for significant intermolecular hydrogen bonding via the terminal hydroxyl group, contributing to its water miscibility and relatively high boiling point. The strong C-F bond introduces a significant dipole moment and influences the conformational preferences of the ethyl chain.

Synthesis and Purification

A common and reliable method for synthesizing this compound is through the reaction of a protected ethylene glycol with a fluoroethylating agent, followed by deprotection. An alternative route involves the ring-opening of ethylene oxide by 2-fluoroethanol. Below is a generalized workflow for its synthesis.

Synthetic Workflow Overview

G cluster_0 Synthesis of this compound reagent1 2-Fluoroethanol reaction Ring-Opening Reaction reagent1->reaction reagent2 Ethylene Oxide reagent2->reaction catalyst Lewis Acid (e.g., BF3·OEt2) catalyst->reaction Catalyst workup Aqueous Workup & Extraction reaction->workup Crude Product purification Fractional Distillation (Vacuum) workup->purification product This compound purification->product Purified Product G cluster_1 Spectroscopic Characterization Workflow sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (EI or ESI) sample->ms data Combined Spectroscopic Data nmr->data ir->data ms->data structure Structural Confirmation data->structure Data Interpretation

References

2-(2-Fluoroethoxy)ethanol CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7): Synthesis, Properties, and Applications in Drug Development

A Note to the Reader: This technical guide focuses on 2-(2-Chloroethoxy)ethanol (CAS No. 628-89-7). The initially requested compound, 2-(2-fluoroethoxy)ethanol, is not widely documented in publicly available scientific literature, preventing the compilation of a comprehensive technical guide. In contrast, its chloro-analogue is a well-characterized and industrially significant compound with extensive applications, particularly in the pharmaceutical sector. This guide has therefore been developed to provide a thorough understanding of this closely related and highly relevant molecule.

Introduction

2-(2-Chloroethoxy)ethanol is a bifunctional organic compound that serves as a critical intermediate in a multitude of synthetic processes, most notably within the pharmaceutical and fine chemical industries.[1] Its structure, featuring both a primary alcohol and a primary alkyl chloride separated by an ether linkage, provides a versatile platform for chemical modification.[2] This unique reactivity profile allows it to be used as a key building block in the synthesis of complex molecules, including several important Active Pharmaceutical Ingredients (APIs).[1][3] This guide provides a detailed examination of the physicochemical properties, synthesis, and key applications of 2-(2-chloroethoxy)ethanol, with a particular focus on its role in drug development.

Physicochemical and Spectroscopic Properties

2-(2-Chloroethoxy)ethanol is a colorless to pale yellow liquid.[3] Its physical and chemical properties are crucial for its handling, storage, and application in chemical processes.

PropertyValueSource(s)
CAS Number 628-89-7[4][5]
Molecular Formula C4H9ClO2[3][4]
Molecular Weight 124.57 g/mol [4]
Boiling Point 79-81 °C at 5 mmHg[4]
Density 1.18 g/mL at 25 °C[4]
Refractive Index n20/D 1.452[4]
Flash Point 90 °C (194 °F)[3]
Solubility Miscible with water[3][6]
Synonyms Diethylene glycol monochlorohydrin, 2-Chloroethyl 2-hydroxyethyl ether[4][5]

Synthesis of 2-(2-Chloroethoxy)ethanol

The synthesis of 2-(2-chloroethoxy)ethanol is often achieved through the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride to form N-[2-(2-hydroxyethoxy)ethyl]acetamide, which is then chlorinated using thionyl chloride.[7]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-[2-(2-Hydroxyethoxy)ethyl]acetamide [7]

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, condenser, and thermometer, dissolve 15.75 g (0.15 mol) of 2-(2-aminoethoxy)ethanol in 20 mL of anhydrous ethanol.

  • Slowly add 15.75 g (0.154 mol) of acetic anhydride to the solution while maintaining the temperature at or below 40°C.

  • After the addition is complete, reflux the mixture for 15 minutes.

  • Remove the solvent by rotary evaporation to yield the crude product as a pale yellow oil.

  • Purify the product by distillation.

Step 2: Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide [7]

  • In a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 20.58 g (0.14 mol) of N-[2-(2-hydroxyethoxy)ethyl]acetamide in 30 mL of chloroform.

  • Cool the flask in an ice bath.

  • Add a solution of 28 g (0.24 mol) of thionyl chloride in 25 mL of chloroform dropwise to the stirred mixture, maintaining the temperature between 10-15°C.

  • After the addition, stir the mixture at room temperature for 30 minutes, followed by refluxing for 20 minutes.

  • Cool the mixture and remove the solvent and excess thionyl chloride by rotary evaporation.

  • Purify the residue by distillation to obtain 2-(2-chloroethoxy)ethanol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Chlorinating Agent cluster_product Final Product A 2-(2-Aminoethoxy)ethanol C N-[2-(2-Hydroxyethoxy)ethyl]acetamide A->C Acetylation B Acetic Anhydride B->C E 2-(2-Chloroethoxy)ethanol C->E Chlorination D Thionyl Chloride D->E

Synthesis workflow for 2-(2-chloroethoxy)ethanol.

Applications in Drug Development

2-(2-Chloroethoxy)ethanol is a versatile building block for the synthesis of various APIs.[3] Its bifunctional nature allows for the introduction of the 2-(2-hydroxyethoxy)ethyl side chain into larger molecules through nucleophilic substitution at the chlorinated carbon.

This compound is a known intermediate in the synthesis of several key pharmaceutical drugs, including:

  • Quetiapine Fumarate: An atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder.[6]

  • Hydroxyzine HCl: An antihistamine used to treat itching caused by allergies and for anxiety.

  • Cetirizine HCl: A second-generation antihistamine used to treat hay fever, allergies, and urticaria.

Role in the Synthesis of Quetiapine

In the synthesis of quetiapine, 2-(2-chloroethoxy)ethanol is used to introduce the 2-(2-hydroxyethoxy)ethyl side chain via N-alkylation of a piperazine derivative. This reaction is a critical step in assembling the final drug molecule.

Quetiapine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Piperazine Derivative (Quetiapine Precursor) C N-Alkylation A->C B 2-(2-Chloroethoxy)ethanol B->C D Quetiapine C->D Forms key side chain

Role of 2-(2-chloroethoxy)ethanol in Quetiapine synthesis.

Safety and Handling

2-(2-Chloroethoxy)ethanol is a combustible liquid and can cause skin and eye irritation. It is also a lachrymator, meaning it can cause tearing. Proper safety precautions are essential when handling this compound.

Hazard StatementDescription
H227 Combustible liquid
H315 Causes skin irritation
H319 Causes serious eye irritation
Precautionary StatementDescription
P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.

  • Inhalation: Remove to fresh air. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.

Conclusion

2-(2-Chloroethoxy)ethanol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature makes it an essential building block for the synthesis of several important drugs. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers, scientists, and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the physical properties of 2-(2-Fluoroethoxy)ethanol (CAS No. Not Assigned), a fluorinated ether alcohol of increasing interest in pharmaceutical and materials science. Due to the limited availability of published data on this specific compound, this guide adopts a predictive and comparative approach, grounded in fundamental chemical principles and validated by empirical data from structurally analogous compounds. We will explore the anticipated properties, outline rigorous experimental protocols for their determination, and discuss the critical role of fluorine substitution in modulating physicochemical behavior. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, formulation, and analytical development.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a primary alcohol, an ether linkage, and a terminal fluoroethyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] Consequently, understanding the fundamental physical properties of fluorinated intermediates like this compound is paramount for designing efficient synthetic routes and developing robust formulations.

While extensive data exists for its chloro-analog, 2-(2-Chloroethoxy)ethanol, the properties of this compound are not well-documented in publicly accessible literature. This guide will, therefore, serve two purposes: first, to provide expert-driven predictions of its core physical properties, and second, to offer detailed methodologies for the empirical validation of these characteristics.

Molecular Structure and Predicted Physicochemical Influence

The structure of this compound dictates its physical behavior. The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting significant water solubility and a relatively high boiling point compared to non-hydroxylated analogs. The ether linkage (-O-) also contributes to its polarity and ability to act as a hydrogen bond acceptor.

The key feature is the terminal fluorine atom. Fluorine's high electronegativity creates a strong dipole moment within the C-F bond, influencing intermolecular interactions. However, unlike chlorine, fluorine is a poor leaving group and is less polarizable, which will affect its reactivity and bulk properties.

Caption: Molecular structure of this compound.

Core Physical Properties: A Comparative Analysis

To establish a reliable predictive baseline, we will compare the known properties of 2-(2-Chloroethoxy)ethanol and the parent compound, 2-Ethoxyethanol.

Property2-(2-Chloroethoxy)ethanol2-EthoxyethanolThis compound (Predicted) Justification for Prediction
CAS Number 628-89-7[2]110-80-5[3]Not Assigned-
Molecular Formula C₄H₉ClO₂[4]C₄H₁₀O₂[3]C₄H₉FO₂Direct structural analog.
Molecular Weight 124.57 g/mol [4]90.12 g/mol [3]108.11 g/mol Calculated from atomic weights.
Boiling Point 180-185 °C[5][6]; 79-81°C @ 5 mmHg[7]135 °C[3]~145-155 °CFluorine is less polarizable than chlorine, leading to weaker van der Waals forces and a lower boiling point than the chloro-analog. The presence of hydrogen bonding will keep it significantly higher than non-hydroxylated ethers.
Density 1.18 g/mL at 25 °C[7]0.930 g/cm³[3]~1.05-1.15 g/mLFluorine is lighter than chlorine, which should result in a lower density compared to the chloro-analog, but the compact nature of the C-F bond will keep it denser than the non-halogenated parent.
Flash Point 90 °C (194 °F)[5][8][9]44 °C (111 °F)[3]~60-70 °CExpected to be intermediate between the chloro- and non-halogenated analogs.
Refractive Index (n20/D) 1.452 - 1.4535[7][9]~1.407~1.41-1.42The high electronegativity and low polarizability of fluorine typically result in a lower refractive index compared to chlorine.
Solubility Miscible with water.[9]Miscible with water.[3]Miscible with water.The dominant hydroxyl and ether groups will ensure high miscibility with polar protic solvents like water.

Experimental Protocols for Property Determination

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols are designed to be self-validating and provide a clear rationale for procedural choices.

Workflow for Physicochemical Characterization

Caption: Workflow for the empirical characterization of this compound.

Protocol: Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For accuracy, especially with limited sample quantity, a micro-boiling point determination using a Thiele tube is recommended.

  • Methodology:

    • Apparatus Setup: Secure a Thiele tube to a retort stand and fill it with a high-boiling point, transparent heat-transfer fluid (e.g., mineral oil).

    • Sample Preparation: Place a small amount (0.5 mL) of this compound into a small-diameter test tube. Insert a capillary tube (sealed at one end) with the open end down into the test tube.

    • Assembly: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the Thiele tube.

    • Heating: Gently heat the side arm of the Thiele tube. The convention current will ensure uniform temperature distribution.

    • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube upon cooling.

    • Validation: Repeat the measurement at least twice to ensure reproducibility. Record the atmospheric pressure, as boiling point is pressure-dependent.

Protocol: Density Measurement
  • Principle: Density is mass per unit volume. A precise measurement is achieved using a pycnometer (specific gravity bottle), which allows for the accurate determination of a fixed volume.

  • Methodology:

    • Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer (m₁).

    • Water Measurement: Fill the pycnometer with deionized water at a controlled temperature (e.g., 25 °C) and weigh it (m₂). The density of water at this temperature is known.

    • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same controlled temperature and weigh it (m₃).

    • Calculation:

      • Mass of water = m₂ - m₁

      • Volume of pycnometer = (m₂ - m₁) / ρ_water

      • Mass of sample = m₃ - m₁

      • Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

    • Causality: Using a pycnometer minimizes volumetric errors, and temperature control is critical as density is temperature-dependent.

Protocol: Refractive Index Measurement
  • Principle: The refractive index measures how light propagates through a substance. It is a highly characteristic and sensitive property. An Abbe refractometer is the standard instrument.

  • Methodology:

    • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

    • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

    • Measurement: Close the prism and allow the sample to reach thermal equilibrium (typically controlled at 20 °C). Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • Reading: Read the refractive index directly from the instrument's scale.

    • Integrity: Ensure the prism is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) before and after use to prevent cross-contamination.

Safety, Handling, and Storage

While specific toxicology data for this compound is not available, its structure suggests that precautions similar to those for other glycol ethers should be taken. The chloro-analog, 2-(2-Chloroethoxy)ethanol, is known to cause skin and serious eye irritation.[8][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene), safety goggles with side shields, and a lab coat.[11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

  • Fire Safety: The chloro-analog is a combustible liquid.[8][10] Assume the fluoro-analog is also combustible and keep it away from heat, sparks, and open flames.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for modern chemistry. This guide provides a robust framework for understanding its physical properties through a combination of predictive analysis based on well-understood chemical principles and data from structural analogs. The detailed experimental protocols herein offer a clear pathway for researchers to obtain the empirical data needed to confidently and safely utilize this compound in their work. As the use of fluorinated intermediates continues to grow, the systematic characterization outlined in this document will be essential for accelerating innovation in drug discovery and materials science.

References

An In-depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-Fluoroethoxy)ethanol, a fluorinated organic compound of increasing interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct public-domain data on this specific molecule, this guide establishes a technical foundation by drawing logical, experience-based parallels with its well-documented chloro-analogue, 2-(2-Chloroethoxy)ethanol. We will delve into its molecular characteristics, propose robust synthetic pathways, and explore its potential applications as a versatile building block in the synthesis of novel therapeutics, all while maintaining the highest standards of scientific integrity.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to biological targets. This compound (FEE) is a bifunctional molecule that offers a strategic advantage: it allows for the introduction of a fluoroethoxy moiety, a common pharmacophore that can enhance drug-like properties.

While its chloro-analogue, 2-(2-Chloroethoxy)ethanol (CEE), is widely used in the synthesis of established Active Pharmaceutical Ingredients (APIs) like Quetiapine and Hydroxyzine, FEE represents a next-generation building block for creating novel chemical entities with potentially superior pharmacokinetic profiles.[1][2]

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound featuring a primary alcohol, an ether linkage, and a terminal fluoroethyl group.

Table 1: Physicochemical Properties of this compound and its Chloro-Analogue

PropertyThis compound2-(2-Chloroethoxy)ethanolData Source(s)
Molecular Formula C₄H₉FO₂C₄H₉ClO₂Calculated;[3]
Molecular Weight 108.11 g/mol 124.57 g/mol Calculated;[2][3]
CAS Number 373-22-8628-89-7[4];[3]
Appearance Likely a clear, colorless liquidClear, colorless to light yellow liquidInferred;[2]
Boiling Point Not publicly available185 °C (at 760 mmHg); 79-81 °C (at 5 mmHg)N/A;[2][4]
Density Not publicly available~1.18 g/mL at 25 °CN/A;[4]
Solubility Expected to be miscible with water and polar organic solventsMiscible with waterInferred;[1]

The critical difference lies in the terminal halogen. The carbon-fluorine bond is significantly stronger and more polarized than the carbon-chlorine bond. This has profound implications for the molecule's reactivity, as discussed below.

Caption: Molecular structures and key functional groups.

Synthesis of this compound

While direct, optimized synthesis protocols for this compound are not widely published, a robust pathway can be designed based on established fluorination methodologies. The most logical and field-proven approach is a nucleophilic fluorination of an activated diethylene glycol derivative. This typically involves two main strategies: halogen exchange (Halex) reaction or the fluorination of a sulfonate ester.

Causality Behind Synthetic Route Selection
  • Starting Material Availability : Diethylene glycol and 2-(2-chloroethoxy)ethanol are readily available, inexpensive bulk chemicals, making them ideal starting points.[5][6]

  • Reactivity and Control : The hydroxyl group is a poor leaving group. Therefore, it must be converted into a group that is easily displaced by a fluoride ion. Sulfonate esters (e.g., tosylates, mesylates) are excellent choices due to their high reactivity and the clean nature of the displacement reaction. Direct halogen exchange from the chloro-analogue is also feasible but may require harsher conditions.

  • Fluoride Source : Anhydrous fluoride salts are required. Cesium fluoride (CsF) is often used for its high solubility in polar aprotic solvents, while potassium fluoride (KF) can be effective with the aid of a phase-transfer catalyst (e.g., Kryptofix [2.2.2]).[7]

G start Diethylene Glycol intermediate1 Protection of one -OH group (e.g., TBDMS) start->intermediate1 TBDMSCl, Imidazole intermediate2 Activation of second -OH group (e.g., Tosylation) intermediate1->intermediate2 TsCl, Pyridine intermediate3 Nucleophilic Fluorination (KF or CsF) intermediate2->intermediate3 KF, Acetonitrile intermediate4 Deprotection (e.g., TBAF) intermediate3->intermediate4 TBAF product This compound intermediate4->product

Caption: General workflow for synthesis from diethylene glycol.

Detailed Experimental Protocol: Synthesis via Tosylate Intermediate

This protocol describes a self-validating, two-step process starting from the commercially available 2-(2-chloroethoxy)ethanol, proceeding through a tosylate intermediate, followed by nucleophilic fluorination.

Step 1: Synthesis of 2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate

  • Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(2-hydroxyethoxy)ethanol (1 equivalent) and anhydrous pyridine (or a non-nucleophilic base like triethylamine in dichloromethane) as the solvent.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Tosylation : Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The causality here is to prevent side reactions and ensure selective tosylation of the primary alcohol.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction by slowly adding cold water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reactor Setup : In a clean, dry flask, dissolve the tosylate intermediate from Step 1 (1 equivalent) in a dry, polar aprotic solvent such as acetonitrile or DMF.

  • Fluorinating Agent : Add anhydrous potassium fluoride (KF) (2-3 equivalents) and a phase-transfer catalyst like Kryptofix [2.2.2] or 18-crown-6 (0.1 equivalents). The catalyst is crucial as it complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion. An alternative is using the more soluble Cesium Fluoride (CsF).[7]

  • Reaction : Heat the mixture to reflux (e.g., 80-100 °C) and stir vigorously for 24-48 hours. The higher C-F bond energy requires thermal input to drive the substitution. Monitor by GC-MS or TLC.

  • Workup : Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification : Remove the solvent under reduced pressure. The resulting crude oil is then purified by fractional distillation under vacuum to yield pure this compound.

Applications in Drug Development & Research

The primary value of this compound is as a building block for introducing the fluoroethoxyethyl side chain onto a core scaffold, typically via N-alkylation or O-alkylation.

Analogue-Based Application: Synthesis of a Quetiapine Analogue

Quetiapine is an antipsychotic medication synthesized using 2-(2-chloroethoxy)ethanol.[2] A fluoro-analogue could be synthesized using FEE to potentially improve metabolic stability.

Core Dibenzothiazepine Core (Nucleophile) Alkylation N-Alkylation Reaction Core->Alkylation FEE This compound (Precursor to Electrophile) Activated_FEE Activation of -OH (e.g., Mesylation) FEE->Activated_FEE MsCl, Base Activated_FEE->Alkylation Electrophile Product Fluoro-Quetiapine Analogue Alkylation->Product

Caption: Logical workflow for synthesizing a Quetiapine analogue.

The hydroxyl group of FEE would first need to be activated (e.g., converted to a mesylate or tosylate) to create a good leaving group, as the fluoride is unreactive in nucleophilic substitutions. The activated intermediate then serves as the electrophile for the N-alkylation of the piperazine ring on the drug's core structure.

Use in PET Ligand Synthesis

Fluorinated ethoxy linkers are common in the development of Positron Emission Tomography (PET) imaging agents. A notable example involves the synthesis of a curcuminoid derivative for imaging β-amyloid plaques in Alzheimer's disease, which incorporates a 2-(2-fluoroethoxy)ethoxy moiety.[7] This highlights the utility of such building blocks in creating diagnostic tools. The synthesis described in this work involves the fluorination of a tosylated precursor using CsF in t-BuOH, validating the synthetic strategy outlined above.[7]

Analytical Methodologies: Ensuring Purity and Safety

Given that halogenated short-chain alcohols can be potential genotoxic impurities (PGIs), a highly sensitive analytical method is required for quality control.[8] A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adapted from validated protocols for the chloro-analogue, would be the gold standard.[8]

Experimental Protocol: LC-MS/MS for Trace Quantification
  • Chromatographic System : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column : A C18 reverse-phase column is suitable for retaining this polar molecule.

  • Mobile Phase : A gradient elution using a binary system, such as 0.1% formic acid in water (A) and methanol or acetonitrile (B).

  • Sample Preparation : Samples of the API are accurately weighed and dissolved in a suitable diluent (e.g., water/methanol).

  • Mass Spectrometry :

    • Ionization Mode : Positive ion mode, likely using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Monitoring : Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. The parent ion would correspond to the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺. The daughter ions would result from characteristic fragmentation of the parent ion in the collision cell.

    • MRM Transitions (Predicted) :

      • Parent Ion [M+H]⁺: m/z 109.1

      • Fragment Ions: Would need to be determined experimentally but could include fragments corresponding to the loss of water or cleavage of the ether bond.

  • Validation : The method must be validated according to ICH guidelines, establishing limits of detection (LOD) and quantification (LOQ), linearity, accuracy, and precision.[8]

Conclusion

This compound is a valuable, albeit under-documented, building block for modern drug discovery and development. By understanding its properties through the lens of its well-characterized chloro-analogue and applying established principles of fluorination chemistry, researchers can confidently design synthetic routes and analytical controls. Its potential to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates ensures that this compound will continue to be a reagent of significant interest to the scientific community. This guide provides the foundational knowledge and practical, field-proven insights necessary to incorporate this versatile molecule into advanced research and development programs.

References

boiling point of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Boiling Point of 2-(2-Fluoroethoxy)ethanol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 6290-00-2), a compound of interest in pharmaceutical and radiochemical research. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document establishes a framework for its physicochemical understanding. By examining the properties of structurally related analogs, particularly its chlorinated counterpart, we elucidate the intermolecular forces governing its volatility. This guide offers a detailed, field-proven experimental protocol for the micro-scale determination of its boiling point, empowering researchers to establish this critical parameter empirically. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required for the accurate characterization of this and similar compounds.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring a primary alcohol, an ether linkage, and a terminal fluoroalkyl group. This unique combination of functional groups makes it a valuable, yet not widely characterized, building block in synthetic chemistry. Its structural similarity to 2-(2-Chloroethoxy)ethanol—a key intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs) like Quetiapine and Hydroxyzine—suggests its potential utility in the development of novel fluorinated pharmaceuticals.[1][2][3] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Furthermore, the 2-fluoroethoxy moiety is utilized in the design of Positron Emission Tomography (PET) radiotracers.[4]

An accurate understanding of fundamental physicochemical properties is paramount for any chemical's application in a research or manufacturing setting. The boiling point is a critical parameter that dictates purification strategies (distillation), reaction conditions, and safe handling and storage protocols. This guide addresses the current knowledge gap regarding the by providing a theoretical framework and a practical, self-validating experimental protocol for its determination.

Physicochemical Properties and Boiling Point Analysis

A thorough review of scientific literature and chemical databases indicates that the experimental has not been formally reported. However, we can develop a robust hypothesis of its expected value by analyzing its molecular structure and comparing it to well-characterized analogs.

Molecular Structure and Intermolecular Forces

The boiling point of a substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For this compound, three primary forces are at play:

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor, allowing molecules to act as both hydrogen bond donors and acceptors. This is a strong, directional interaction that requires substantial energy to overcome.

  • Dipole-Dipole Interactions: The electronegativity of the oxygen atom in the ether linkage and the highly electronegative fluorine atom create permanent dipoles within the molecule, leading to electrostatic attractions between adjacent molecules.

  • London Dispersion Forces (LDF): These transient, induced-dipole forces exist in all molecules and increase with the size of the electron cloud and molecular surface area.

Comparative Analysis with Structural Analogs

To estimate the , it is instructive to compare its properties with its chloro-analog and the parent fluoro-alcohol.

PropertyThis compound 2-(2-Chloroethoxy)ethanol [5][6]2-Fluoroethanol [4]
CAS Number 6290-00-2628-89-7371-62-0
Molecular Formula C₄H₉FO₂C₄H₉ClO₂C₂H₅FO
Molecular Weight 108.11 g/mol 124.57 g/mol 64.06 g/mol
Boiling Point (Std. Pressure) Not Experimentally Reported~185 - 190 °C 103.5 °C
Boiling Point (Reduced Pressure) Not Experimentally Reported79-81 °C @ 5 mm Hg[1][7]Not Applicable

Expertise-Driven Insights:

  • Impact of Halogen Substitution: The primary structural difference between the target compound and its well-documented chloro-analog is the substitution of a chlorine atom with fluorine. Fluorine is more electronegative than chlorine but has a significantly smaller atomic radius and is less polarizable.

    • The higher electronegativity of fluorine will lead to a more polar C-F bond compared to the C-Cl bond, potentially strengthening dipole-dipole interactions.

    • However, the much lower polarizability and smaller surface area of fluorine compared to chlorine will result in significantly weaker London Dispersion Forces.

  • Dominant Forces: In molecules capable of hydrogen bonding, LDFs play a crucial, often decisive, role in determining the final boiling point among analogs. Given that the dominant hydrogen bonding from the -OH group is present in both the fluoro- and chloro-compounds, the significant reduction in LDFs for the fluoro-analog is expected to be the deciding factor.

  • Predicted Boiling Point: It is therefore predicted that the boiling point of This compound will be substantially lower than that of 2-(2-Chloroethoxy)ethanol (185-190 °C) . It will be higher than that of 2-Fluoroethanol (103.5 °C) due to the increased molecular weight and the additional ether oxygen available for hydrogen bond acceptance.

Experimental Protocol: Micro-Boiling Point Determination

The absence of reported data necessitates a reliable experimental method for determination. The Siwoloboff method is a trusted and material-sparing technique ideal for research settings where only small quantities of a substance may be available.[8][9] This protocol provides a self-validating system for obtaining an accurate boiling point.

Principle of the Method

A small sample of the liquid is heated in a fusion tube containing an inverted capillary tube. As the temperature rises, trapped air in the capillary expands and escapes. As the liquid's boiling point is reached, its vapor pressure equals the external pressure, and a rapid, continuous stream of vapor bubbles emerges from the capillary. The apparatus is then allowed to cool. The boiling point is the temperature at which the vapor pressure inside the capillary drops below the external pressure, causing the liquid to be drawn up into it.[10] This method is highly accurate as it measures the temperature at the precise moment of equilibrium between the liquid and vapor phases.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Secure a small fusion tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or wire. The bottom of the tube should be aligned with the middle of the thermometer bulb.

    • Using a dropper, add approximately 0.5 mL of this compound to the fusion tube.

    • Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end down.

    • Mount the entire assembly in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed below the oil level but the open end of the fusion tube is above it.

  • Heating Phase:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a hot plate. The design of the Thiele tube ensures uniform heating via convection currents.[9]

    • Observe the inverted capillary tube. Initially, a slow stream of bubbles will emerge as trapped air expands.

    • Continue heating at a rate of approximately 2-3 °C per minute as you approach the estimated boiling point. A rapid and continuous stream of bubbles will emerge from the capillary tip once the boiling point is reached. The rate should be fast enough that individual bubbles are nearly indistinguishable.

  • Cooling and Measurement Phase:

    • Once a continuous stream of bubbles is observed for at least 30 seconds, remove the heat source.

    • Allow the apparatus to cool slowly while observing the capillary tube.

    • The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn into the capillary tube is the boiling point.

    • Record this temperature.

  • Validation:

    • To ensure accuracy, allow the apparatus to cool further, then re-heat to confirm the result. A reliable protocol will yield a reproducible boiling point within a narrow range (e.g., ± 0.5 °C).

Workflow Visualization

The following diagram illustrates the logical flow of the micro-boiling point determination protocol.

BoilingPointWorkflow cluster_prep Preparation cluster_exp Execution cluster_measure Measurement & Validation prep1 1. Assemble Fusion Tube & Thermometer prep2 2. Add Liquid Sample (0.5 mL) prep1->prep2 prep3 3. Insert Inverted Capillary Tube prep2->prep3 prep4 4. Mount in Thiele Tube prep3->prep4 heat1 5. Gently Heat Side Arm prep4->heat1 observe1 6. Observe Slow Bubbles (Trapped Air) heat1->observe1 heat2 7. Heat to Vigorous Bubbling (Boiling) observe1->heat2 cool 8. Remove Heat Source heat2->cool observe2 9. Watch for Liquid Entering Capillary cool->observe2 record 10. Record Temperature (Boiling Point) observe2->record validate 11. Repeat for Validation record->validate

References

An In-depth Technical Guide to the Solubility of 2-(2-Fluoroethoxy)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Fluoroethoxy)ethanol, a significant compound in various research and development sectors, including pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in organic media.

Introduction to this compound: A Molecule of Interest

This compound is a bifunctional organic molecule featuring a primary alcohol, an ether linkage, and a terminal fluorine atom. This unique combination of functional groups imparts a distinct set of physicochemical properties that govern its interactions with other molecules, most notably its solubility in various solvents. Understanding these solubility characteristics is paramount for its application in chemical synthesis, formulation development, and purification processes. The strategic placement of the fluorine atom can influence metabolic stability and other pharmacokinetic properties, making it a valuable building block in medicinal chemistry.

Theoretical Framework for Solubility: A Predictive Approach

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the balance of intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is dictated by the interplay of its structural features:

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with protic and other hydrogen-bond-accepting solvents.

  • Polarity: The presence of ether and alcohol functionalities, along with the electronegative fluorine atom, creates a significant molecular dipole, suggesting good solubility in polar solvents.

  • Fluorine's Influence: While a single fluorine atom does not render the molecule "fluorous" in the traditional sense, it does modulate the overall electronic properties and can influence interactions with specific solvents. Partially fluorinated ethers are known to balance fluorophilicity and polarity, which can enhance solubility in both polar and non-polar systems.[3]

Based on these structural attributes, a predicted solubility profile in various organic solvent classes can be proposed.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh / MiscibleThe hydroxyl group of this compound can readily form hydrogen bonds with these solvents. The overall polarity is also well-matched.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateHigh / MiscibleThe dipole-dipole interactions between the solute and these solvents are expected to be strong, leading to good solvation.
Non-Polar Hexane, TolueneLow / ImmiscibleThe significant polarity of this compound makes it incompatible with the non-polar nature of these solvents, which primarily rely on weaker van der Waals forces for interaction.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe ether linkage in this compound will have a favorable interaction with other ether solvents. The presence of the hydroxyl group may limit miscibility in all proportions with less polar ethers like diethyl ether.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, a robust and reproducible experimental protocol is essential. The following section outlines a detailed, step-by-step methodology based on the widely accepted shake-flask method.[2] This protocol is designed to be a self-validating system, ensuring the generation of reliable and accurate data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions:

    • Rationale: Starting with an excess of the solute ensures that equilibrium is reached from a state of saturation, providing a more accurate determination of the maximum amount of solute that can be dissolved.

    • Procedure: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The exact amount of excess is not critical, but it should be visibly present as a separate phase.

  • Equilibration:

    • Rationale: Solubility is an equilibrium process. Sufficient time and agitation are required for the dissolution process to reach a steady state at a given temperature.

    • Procedure: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation:

    • Rationale: It is crucial to separate the undissolved solute from the saturated solution to accurately measure the concentration of the dissolved solute.

    • Procedure: Centrifuge the vials at a high speed to pellet the undissolved this compound.

  • Sample Collection and Filtration:

    • Rationale: Filtration removes any remaining undissolved micro-droplets, ensuring that only the truly dissolved solute is quantified. The choice of a chemically inert filter prevents adsorption of the solute onto the filter membrane.[1]

    • Procedure: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification:

    • Rationale: A validated analytical technique is necessary for the accurate determination of the solute concentration in the saturated solution. HPLC is a common and precise method for this purpose.[1]

    • Procedure:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC.

      • Analyze the filtered sample from step 4 and determine its concentration using the calibration curve.

  • Data Reporting:

    • Rationale: Consistent and clear reporting of the results is essential for their interpretation and comparison.

    • Procedure: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Thermostatic Shaking) A->B Achieve Equilibrium C Phase Separation (Centrifugation) B->C Separate Phases D Sample Collection & Filtration (PTFE Syringe Filter) C->D Isolate Saturated Solution E Quantification (HPLC Analysis) D->E Prepare for Analysis F Data Reporting (mg/mL or mol/L) E->F Determine Concentration

Caption: Workflow for determining equilibrium solubility.

Safety and Handling Considerations

While this guide focuses on solubility, it is imperative to handle this compound with appropriate safety precautions. Although a specific Safety Data Sheet (SDS) for this exact compound was not retrieved in the initial search, related compounds such as 2-fluoroethanol and various chloroethoxy ethanols are known to be irritants and may have other health hazards.[4][5][6][7] Therefore, it is essential to:

  • Consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

Navigating the Safety Profile of 2-(2-Fluoroethoxy)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Rationale for a Precautionary Approach

In the landscape of drug discovery and fine chemical synthesis, fluorinated compounds are of increasing interest due to their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. 2-(2-Fluoroethoxy)ethanol falls into this category of valuable building blocks. However, the same electronic properties that make it synthetically useful also demand a heightened awareness of its potential biological activity and associated hazards.

The metabolic fate of simple fluorinated alcohols can be a cause for significant toxicological concern. For instance, the well-documented toxicity of 2-Fluoroethanol arises from its in vivo oxidation to fluoroacetate, a potent inhibitor of the citric acid cycle. While the ether linkage in this compound may alter its metabolic pathway compared to simpler fluoro-alcohols, the potential for hazardous metabolites cannot be dismissed without empirical data. In the absence of a specific toxicological profile for this compound, a conservative safety strategy is not just recommended but essential.

This guide is structured to build a safety narrative from fundamental principles, starting with what can be inferred from its chemical structure and the known hazards of analogous compounds.

Hazard Identification and Classification: An Inferential Analysis

While a specific Globally Harmonized System (GHS) classification for this compound is not officially established, we can infer potential hazards by examining related molecules. For comparison, let's consider the GHS classifications of the closely related 2-(2-Chloroethoxy)ethanol and other fluorinated ethers.

Table 1: Comparative GHS Hazard Classifications of Analogous Compounds

Hazard Class2-(2-Chloroethoxy)ethanol2-[2-(2,2-Difluoroethoxy)ethoxy]ethanolInferred Potential Hazards for this compound
Acute Toxicity Not ClassifiedUnknown Acute ToxicityPrecaution: Assume potential for harm if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]Not ClassifiedHigh Likelihood: Likely to be a skin irritant.
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage) or 2A (Causes serious eye irritation)[1][2]Category 2A (Causes serious eye irritation)[2]High Likelihood: Expected to cause serious eye irritation or damage.
Respiratory/Skin Sensitization May cause sensitization by skin contact[3]No Data AvailablePrecaution: Potential for skin sensitization.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]No Data AvailableHigh Likelihood: May cause respiratory tract irritation upon inhalation of vapors or aerosols.
Flammability Combustible Liquid[4]No Data AvailableLikely: Assumed to be a combustible liquid.

Based on this comparative analysis, it is prudent to handle this compound as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and a respiratory tract irritant. The potential for acute toxicity and skin sensitization should also be considered in all handling procedures.

PPE_Workflow Start Start AssessTask Assess Task (Weighing, Reaction, etc.) Start->AssessTask EngineeringControls Engineering Controls Fume Hood Ventilation Eyewash/Shower AssessTask->EngineeringControls SelectPPE Select Appropriate PPE Goggles/Face Shield Gloves (Nitrile/Butyl) Lab Coat Respirator (if needed) EngineeringControls->SelectPPE PerformTask Perform Task in Fume Hood SelectPPE->PerformTask Doffing Properly Doff and Dispose of PPE PerformTask->Doffing End End Doffing->End

References

handling and storage of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 2-(2-Fluoroethoxy)ethanol

Preamble: A Note on Scientific Diligence

This guide provides a comprehensive framework for the safe . It is critical to note that a detailed, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible. Therefore, the recommendations herein are synthesized from established safety protocols for structurally analogous compounds, including fluorinated ethers, fluorinated esters, and the toxicologically significant 2-fluoroethanol.[1][2][3] This approach, rooted in chemical first principles, provides a robust and conservative safety margin essential for researchers, scientists, and drug development professionals. All users are required to supplement this guide with a rigorous, institution-specific risk assessment before commencing any work.

Compound Profile and Inherent Risks

This compound is an organofluorine compound featuring both an ether linkage and a terminal alcohol. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic properties and potential metabolic fate.

Causality of Hazards: The primary risks associated with fluorinated alcohols and ethers stem from their chemical stability and metabolic pathways. The carbon-fluorine bond is exceptionally strong; however, under certain metabolic or thermal conditions, organofluorine compounds can decompose.[2] A significant concern is the potential liberation of highly toxic and corrosive species, such as hydrofluoric acid (HF).[2] Furthermore, simpler analogous compounds like 2-fluoroethanol are known to be toxic, as they can be metabolized into fluoroacetate, a potent inhibitor of the citric acid cycle (TCA cycle).[1] While the extended ether chain in this compound may alter its metabolic profile, the potential for similar toxicity must be assumed as a precautionary measure.

Key Anticipated Hazards:

  • Toxicity: Potential for high toxicity if ingested, inhaled, or absorbed through the skin, based on analogy to 2-fluoroethanol.[1]

  • Irritation: Likely to be a skin, eye, and respiratory tract irritant.[4][5]

  • Decomposition: Thermal or chemical decomposition may produce hazardous substances, including hydrofluoric acid.[2]

  • Combustibility: Like many organic ethers and alcohols, it is expected to be a combustible liquid.[4][6]

Prudent Storage and Stability Management

Proper storage is the first line of defense in maintaining compound integrity and ensuring laboratory safety. The key is to prevent degradation and unintended reactions.

Recommended Storage Protocol:

  • Container: Store in the original, tightly sealed manufacturer's container. If transferred, use containers made of chemically resistant materials such as fluorinated polyethylene.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

  • Temperature: Keep in a cool, dry, and well-ventilated area, away from direct sunlight.[3] A designated, locked cabinet for toxic chemicals is recommended.

  • Ignition Sources: Store away from all sources of heat, sparks, open flames, and other ignition sources.[4][7] Post "No Smoking" signs in the storage area.

  • Segregation: Crucially, store this compound separately from incompatible materials.

Chemical Incompatibility: The ether and alcohol functionalities dictate the compound's primary incompatibilities.

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid). Can lead to violent reactions, fire, or explosion.[8]

  • Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.[2]

  • Alkali Metals and Hydrides: May react exothermically with the terminal alcohol group.

Safe Handling Protocols and Engineering Controls

All handling of this compound must be performed with the assumption that the compound is highly toxic and corrosive upon decomposition.

Engineering Controls (The Self-Validating System):

  • Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, MUST be conducted inside a certified chemical fume hood with a tested and adequate face velocity. This is the primary engineering control to prevent inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[5]

Workflow for Safe Handling: The following diagram outlines the logical flow for safely managing this compound within a laboratory setting.

G cluster_prep Preparation & Handling cluster_disposal Waste & Spill Management Procurement Procure & Log RiskAssessment Conduct Risk Assessment Procurement->RiskAssessment Pre-Use PPE Don Appropriate PPE RiskAssessment->PPE Mandatory FumeHood Work in Fume Hood PPE->FumeHood Enter Workspace Experiment Perform Experiment FumeHood->Experiment Begin Work Spill Spill Kit Ready FumeHood->Spill Contingency Store Store Securely (Cool, Dry, Ventilated) Experiment->Store Post-Use Waste Segregate Waste Experiment->Waste Generate Waste Decon Decontaminate Surfaces Experiment->Decon Post-Work Disposal Dispose via EHS Waste->Disposal Scheduled Pickup

Caption: Logical workflow for handling this compound.

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE selection must be conservative and based on the potential for both liquid contact and decomposition product exposure.[3]

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the liquid and potential vapors. A face shield is critical when there is any risk of splashing.[3]
Hand Protection Double-gloving is mandatory. Use chemical-resistant gloves (e.g., neoprene or butyl rubber).Provides robust protection against skin absorption. Consult the glove manufacturer's compatibility chart. Change gloves immediately if contamination is suspected.[3]
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat.Protects against splashes and prevents contamination of personal clothing.[3]
Respiratory Not typically required if all work is performed in a certified fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary.The fume hood provides primary respiratory protection. Emergency procedures require higher-level protection.[3]

Spill and Waste Management

Prompt and correct response to spills and proper waste disposal are critical to mitigating risk.

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Restrict Access: Secure the area to prevent entry.

  • Consult SDS/Guide: Refer to this guide and institutional protocols.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment (Small Spills): For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For any spill outside of a fume hood or of a large volume, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[3]

Waste Disposal Protocol:

  • Segregation: Never mix this compound waste with other waste streams.[1]

  • Container: Collect all waste (unreacted material, contaminated absorbents, and disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.[1]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not pour down the drain.[10]

Experimental Protocol: Use as a Reagent in a Nucleophilic Substitution Reaction

This protocol provides a methodological example incorporating the safety principles discussed.

Objective: To perform a Williamson ether synthesis using this compound as the nucleophile.

Methodology:

  • Risk Assessment: Complete a full, written risk assessment for the entire procedure, including all reagents and potential products.

  • Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height. Place absorbent, plastic-backed pads on the work surface.

  • PPE: Don all required PPE as specified in the table above (double gloves, goggles, face shield, lab coat, apron).

  • Reagent Preparation: a. In the fume hood, carefully measure the required volume of this compound using a glass syringe or pipette. b. Dispense the reagent directly into the reaction vessel containing the solvent (e.g., THF) and a non-nucleophilic base (e.g., NaH). Causality Note: Adding the alcohol to the base slowly controls the exothermic deprotonation reaction.

  • Reaction: a. Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet). b. Slowly add the alkyl halide electrophile to the reaction mixture at the appropriate temperature. c. Monitor the reaction using appropriate techniques (e.g., TLC).

  • Workup and Purification: a. Upon completion, quench the reaction cautiously by slowly adding a proton source (e.g., saturated ammonium chloride solution) while the flask is still in an ice bath. b. Perform all extractions and purification steps (e.g., column chromatography) within the fume hood.

  • Waste Management: a. Segregate aqueous and organic waste into separate, labeled hazardous waste containers. b. Collect all contaminated consumables (pipettes, silica gel, etc.) in a solid hazardous waste container.

  • Decontamination: Thoroughly clean all glassware and the work area within the fume hood.

References

An In-depth Technical Guide to 2-(2-Fluoroethoxy)ethanol: Properties, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluoroethoxy)ethanol is a bifunctional organic compound that is gaining increasing attention in the field of medicinal chemistry and drug development. Its unique structure, featuring both a hydroxyl group and a fluoroethoxy moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of diagnostic imaging. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential research applications of this compound, with a special focus on its role in the development of Positron Emission Tomography (PET) tracers.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its safe handling, storage, and application in a laboratory setting. While specific experimental data for this compound is not extensively published, its properties can be reasonably extrapolated from its structure and comparison with similar molecules, such as its chloro-analog, 2-(2-chloroethoxy)ethanol.

PropertyValue (Estimated)Reference/Basis
Molecular Formula C4H9FO2-
Molecular Weight 108.11 g/mol -
Appearance Colorless liquidAnalogy to similar glycols
Boiling Point ~170-180 °CExtrapolated from 2-(2-chloroethoxy)ethanol
Density ~1.1 g/mLAnalogy to similar glycols
Solubility Miscible with water and common organic solventsPresence of hydroxyl and ether groups
Flash Point ~80-90 °CAnalogy to 2-(2-chloroethoxy)ethanol

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic fluorination of a suitable precursor. A common and effective strategy involves the displacement of a good leaving group, such as a tosylate, from the corresponding ethylene glycol derivative.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Fluorination cluster_2 Step 3: Purification A 2-(2-Hydroxyethoxy)ethanol (Diethylene Glycol) C 2-(2-Tosyloxyethoxy)ethanol A->C Reaction B Tosyl Chloride (TsCl) in Pyridine B->C Reagent D 2-(2-Tosyloxyethoxy)ethanol F This compound D->F Reaction E Fluoride Source (e.g., KF, CsF) in a polar aprotic solvent (e.g., DMF, DMSO) E->F Reagent G Crude Product H Purification by Distillation or Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(2-Tosyloxyethoxy)ethanol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol in anhydrous pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add tosyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with dilute hydrochloric acid (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-tosyloxyethoxy)ethanol.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 2-(2-tosyloxyethoxy)ethanol in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a source of fluoride ions, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF). The use of a phase-transfer catalyst (e.g., a crown ether) may enhance the reaction rate.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine to remove the solvent and any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Purify the resulting crude product by fractional distillation under reduced pressure to yield pure this compound.

Core Application: Precursor for PET Tracer Synthesis

The most significant research application of this compound is as a precursor for the synthesis of 18F-labeled Positron Emission Tomography (PET) tracers. The introduction of the 18F isotope, a positron-emitting radionuclide, allows for non-invasive in vivo imaging of various biological processes. The fluoroethoxy group is often used as a "fluoro-pegylated" (FPEG) linker to attach the 18F label to a biologically active molecule without significantly altering its pharmacokinetic properties.[1][2][3]

The Principle of 18F-Labeling using a this compound-derived Precursor

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to create a reactive precursor. This precursor can then be reacted with a biomolecule of interest. For radiolabeling, the corresponding precursor with a leaving group in place of the fluorine is synthesized. Then, a nucleophilic substitution reaction is carried out with [18F]fluoride to introduce the radionuclide.

Workflow for 18F-Labeling of a Biomolecule

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: 18F-Radiolabeling cluster_3 Step 4: Purification and Formulation A 2-(2-Hydroxyethoxy)ethanol B Activation of Hydroxyl Group (e.g., Tosylation) A->B C 2-(2-Tosyloxyethoxy)ethanol B->C D 2-(2-Tosyloxyethoxy)ethanol F Biomolecule Conjugated with 2-(2-Tosyloxyethoxy) Group D->F E Biomolecule with a Nucleophilic Handle (e.g., -OH, -NH2) E->F G Conjugated Precursor I 18F-Labeled Biomolecule G->I Nucleophilic Substitution H [18F]Fluoride, K2CO3, Kryptofix 2.2.2 in Acetonitrile H->I Reagents J Crude 18F-Labeled Product K Purification (e.g., HPLC, SPE) J->K L Formulation in Saline for Injection K->L

Caption: General workflow for the 18F-labeling of a biomolecule using a precursor derived from this compound.

Detailed Experimental Protocol: 18F-Fluoroethylation of a Phenolic Precursor

This protocol is a representative example of how a precursor derived from the this compound backbone can be used for 18F-labeling.

Materials:

  • Precursor: A molecule containing a phenolic hydroxyl group and a 2-(tosyloxy)ethoxy moiety.

  • [18F]Fluoride: Produced from a cyclotron and trapped on an anion exchange cartridge.

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile

  • Solvents for purification (e.g., HPLC grade acetonitrile and water)

  • Solid-phase extraction (SPE) cartridges for purification.

Procedure:

  • Elution of [18F]Fluoride: Elute the [18F]fluoride from the anion exchange cartridge with a solution of K222 and K2CO3 in a mixture of acetonitrile and water into a reaction vessel.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step two to three times to ensure the reaction medium is anhydrous.

  • Radiolabeling Reaction: Dissolve the precursor in anhydrous acetonitrile and add it to the dried [18F]fluoride/K222/K2CO3 complex.

  • Heating: Seal the reaction vessel and heat it at a specific temperature (e.g., 80-120 °C) for a predetermined time (e.g., 10-20 minutes).

  • Purification: After cooling, purify the reaction mixture to remove unreacted [18F]fluoride and the precursor. This is typically done using high-performance liquid chromatography (HPLC) or a series of SPE cartridges.

  • Formulation: The purified 18F-labeled product is collected, the organic solvent is removed, and the final product is formulated in a sterile saline solution for injection.

Other Potential Research Applications

While the primary application of this compound is in PET tracer development, its unique properties suggest potential in other research areas:

  • 19F NMR Spectroscopy: The presence of a fluorine atom makes it a potential solvent or co-solvent for 19F NMR studies, where a fluorinated medium is required.

  • Medicinal Chemistry: The fluoroethoxy group can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Fluorination is a common strategy in drug design to improve the pharmacokinetic profile of a molecule.[4]

  • Materials Science: As a fluorinated alcohol, it could be used as a monomer or an initiator in the synthesis of fluorinated polymers with specific properties, such as low surface energy and high thermal stability.

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling this compound. Based on the safety data for its chloro-analog, the following hazards should be considered[1][2]:

  • Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Physical Hazards: Combustible liquid.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile or neoprene)

  • Laboratory coat

  • Work in a well-ventilated area, preferably in a fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

This compound is a versatile chemical with significant potential in scientific research, particularly in the development of 18F-labeled PET tracers for diagnostic imaging. Its synthesis, while requiring careful execution, is based on well-established principles of organic chemistry. As the field of molecular imaging and drug discovery continues to advance, the demand for specialized building blocks like this compound is likely to grow, opening up new avenues for its application in creating innovative diagnostic and therapeutic agents.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-(2-Fluoroethoxy)ethanol via Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 2-(2-fluoroethoxy)ethanol from its chloro-analogue, 2-(2-chloroethoxy)ethanol. The core of this transformation is a nucleophilic substitution reaction, leveraging a fluoride anion to displace a chloride leaving group. This guide delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is tailored for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical depth and practical insights necessary for successful execution.

Introduction and Scientific Rationale

This compound is a valuable fluorinated building block in various scientific domains. The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a key strategy in drug discovery and the development of advanced materials.

The synthesis from 2-(2-chloroethoxy)ethanol is an efficient and direct route. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic synthesis first extensively studied by Alexander Williamson.[1][2] In this specific application, a fluoride ion (F⁻) acts as the nucleophile, performing a backside attack on the carbon atom bonded to the chlorine, which serves as the leaving group. The primary nature of the alkyl chloride makes it an ideal substrate for an SN2 pathway, minimizing competing elimination reactions.[2]

The primary challenge in this synthesis lies in the effective delivery of the fluoride nucleophile. Alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are cost-effective but suffer from high lattice energy and poor solubility in common organic solvents.[3] To overcome this, strategies such as using solid-supported reagents (e.g., KF on alumina) or employing phase-transfer catalysts are essential to enhance fluoride's solubility and nucleophilicity.[3][4][5]

Caption: General reaction scheme for the SN2 synthesis of this compound.

Detailed Experimental Protocol

This protocol utilizes potassium fluoride on an alumina support (KF/Al₂O₃), a heterogeneous reagent that serves as both the fluoride source and a basic catalyst. This approach simplifies the workup procedure, as the catalyst can be removed by simple filtration.[4][6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-Chloroethoxy)ethanol≥98%Sigma-Aldrich, etc.Handle as a hazardous substance.[7][8]
Potassium Fluoride (KF)Spray-dried, ≥99%Major Chemical SupplierSpray-dried KF is preferred for its high surface area.
Alumina, NeutralFor chromatographyMajor Chemical SupplierActivity I, 70-230 mesh.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Major Chemical SupplierA polar aprotic solvent is crucial.[9]
Diethyl EtherAnhydrousMajor Chemical SupplierFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical SupplierFor drying.
Round-bottom flask, 250 mL-Glassware SupplierMust be oven-dried before use.
Reflux Condenser-Glassware Supplier-
Magnetic Stirrer/Hotplate-Equipment Supplier-
Inert Atmosphere Setup--Nitrogen or Argon gas line.
Preparation of KF/Alumina Catalyst

Rationale: Coating potassium fluoride onto a high-surface-area support like alumina increases the effective concentration of reactive fluoride ions and provides a basic surface that can facilitate the reaction.[4][10]

  • Combine 20 g of spray-dried potassium fluoride and 30 g of neutral alumina in a 500 mL round-bottom flask.[11]

  • Add 200 mL of deionized water and mix to form a slurry.

  • Remove the water using a rotary evaporator at 50-60 °C until a free-flowing powder is obtained.[11]

  • Dry the resulting powder in a vacuum oven at 80 °C for at least 4 hours to remove residual water. Store in a desiccator.

Synthesis Procedure
  • Reaction Setup: Assemble an oven-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 2-(2-chloroethoxy)ethanol (12.45 g, 0.1 mol) and the prepared KF/Alumina catalyst (25 g).

  • Solvent Addition: Add 120 mL of anhydrous acetonitrile to the flask via syringe or cannula.

  • Reaction Execution: Heat the stirred suspension to reflux (approx. 82 °C) and maintain for 18-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing aliquots of the reaction mixture (after filtering out the catalyst).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the KF/Alumina catalyst. Wash the filter cake with two 25 mL portions of acetonitrile.

    • Combine the filtrate and washings and concentrate using a rotary evaporator to remove the bulk of the acetonitrile.

    • Dissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with two 50 mL portions of water to remove any remaining salts and highly polar impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization and Analytical Methods

Confirmation of the product's identity and purity is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic shifts for the protons adjacent to the fluorine and the ether oxygen. The signal for protons on the carbon bearing the fluorine will appear as a doublet of triplets due to coupling with both ¹⁹F and the adjacent CH₂ group.

    • ¹³C NMR: The carbon attached to fluorine will show a large one-bond C-F coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance, likely a triplet due to coupling with the adjacent protons, will confirm the presence of the C-F bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight of the product and assessing its purity. It is also a valuable tool for monitoring the disappearance of the starting material.[12][13]

  • Fourier-Transform Infrared (IR) Spectroscopy: Look for the appearance of a C-F stretching band (typically in the 1000-1100 cm⁻¹ region) and the disappearance of the C-Cl stretch (around 650-750 cm⁻¹).

Safety Precautions and Hazard Management

Adherence to strict safety protocols is mandatory for this procedure.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][14]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Reagent Hazards:

    • 2-(2-Chloroethoxy)ethanol: This starting material is hazardous and classified as a potential genotoxic impurity (PGI).[15][16] Avoid all personal contact, including skin contact and inhalation.[7][17]

    • Potassium Fluoride (KF): Toxic if swallowed or inhaled. Causes serious skin and eye irritation. Handle with care.

    • Solvents: Acetonitrile and diethyl ether are flammable. Ensure there are no ignition sources nearby.[17]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.[7]

References

Application Notes and Protocols: Nucleophilic Fluorination of 2-(2-Chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluoroethylated Synthons

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Organofluorine compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The fluoroethoxy motif, in particular, is a valuable component in the design of novel therapeutics. The target molecule of this guide, 2-(2-fluoroethoxy)ethanol, is a versatile synthon, serving as a key building block for more complex active pharmaceutical ingredients (APIs).[2]

This document provides a comprehensive guide to the nucleophilic fluorination of 2-(2-chloroethoxy)ethanol, a readily available starting material. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and discuss critical parameters for successful and safe execution.

Mechanistic Rationale: The SN2 Pathway and the Role of Catalysis

The conversion of 2-(2-chloroethoxy)ethanol to its fluorinated counterpart proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this reaction, a fluoride ion (F⁻), acting as the nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom (the leaving group). This backside attack results in an inversion of stereochemistry at the reaction center.[1]

However, the efficacy of this reaction is often hampered by the poor solubility and low nucleophilicity of common fluoride sources like potassium fluoride (KF) in organic solvents.[4][5] To overcome these challenges, phase-transfer catalysis is frequently employed.[6][7]

Phase-Transfer Catalysis in Nucleophilic Fluorination

Phase-transfer catalysts (PTCs) are crucial for shuttling the fluoride anion from the solid or aqueous phase into the organic phase where the substrate is dissolved. This is typically achieved using crown ethers or quaternary ammonium salts.[4][8][9]

  • Crown Ethers (e.g., 18-Crown-6): These macrocyclic polyethers effectively chelate the potassium cation (K⁺) of KF, disrupting the salt's crystal lattice and liberating a more "naked" and highly reactive fluoride anion in the organic phase.[4][8][10]

  • Quaternary Ammonium Salts (e.g., Tetrabutylammonium Fluoride - TBAF): These salts are more soluble in organic solvents and provide a readily available source of fluoride ions.[1][3]

The choice of catalyst and solvent system is critical and will be explored in the protocols below.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for the nucleophilic fluorination of 2-(2-chloroethoxy)ethanol.

G cluster_0 S_N2 Mechanism Reactant 2-(2-Chloroethoxy)ethanol TransitionState [HO(CH₂)₂O(CH₂)₂---F---Cl]⁻ Reactant->TransitionState Backside Attack Nucleophile F⁻ (from KF/Catalyst) Nucleophile->TransitionState Product This compound TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup G cluster_1 Experimental Workflow A 1. Reagent Preparation (Substrate, KF, Catalyst, Solvent) B 2. Reaction Setup (Inert Atmosphere, Heating) A->B Combine Reagents C 3. Reaction Monitoring (TLC, GC-MS) B->C Sample Periodically D 4. Work-up (Filtration, Extraction) C->D Upon Completion E 5. Purification (Distillation/Chromatography) D->E Crude Product F 6. Characterization (NMR, IR, MS) E->F Purified Product

References

Application Notes & Protocols: The Utility of 2-(2-Fluoroethoxy)ethanol Derivatives in PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Abstract: The incorporation of the 2-[¹⁸F]fluoroethoxy moiety is a cornerstone of modern Positron Emission Tomography (PET) tracer design, lending favorable pharmacokinetic and metabolic properties to a wide array of imaging agents. This document provides an in-depth guide to the two predominant strategies for introducing this group: the versatile synthon-based approach, primarily using 2-[¹⁸F]fluoroethyl tosylate, and the direct building block approach employing 2-[¹⁸F]fluoroethanol. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss critical parameters for optimization and quality control to ensure robust and reproducible radiosyntheses.

Introduction: The Strategic Value of [¹⁸F]Fluoroethylation

Positron Emission Tomography is a highly sensitive, non-invasive molecular imaging modality that provides quantitative biochemical information in vivo.[1][2] The choice of radionuclide is critical, and Fluorine-18 (¹⁸F) remains the isotope of choice for most PET applications due to its near-ideal physical and nuclear properties: a manageable half-life (109.7 min), a high positron branching ratio (97%), and low positron energy (0.635 MeV), which contributes to high-resolution images.[1][2][3]

The process of attaching ¹⁸F to a biologically active molecule is a central challenge in radiochemistry. The 2-[¹⁸F]fluoroethoxy group (-O-CH₂CH₂-¹⁸F) has emerged as a particularly effective structural motif. Its inclusion can enhance metabolic stability and modulate lipophilicity, improving the target-to-background ratio of the final tracer. This guide details the two primary methodologies for achieving ¹⁸F-fluoroethylation, providing both the theoretical framework and practical protocols for implementation in a research or production setting.

Core Methodologies: Synthon vs. Building Block

The introduction of the 2-[¹⁸F]fluoroethoxy group can be broadly categorized into two distinct pathways. The choice between them depends on the nature of the target molecule, desired reaction conditions, and available automation platforms.

  • The Synthon Approach: This is the most established method. A reactive intermediate, or "synthon," containing the ¹⁸F-fluoroethyl group is synthesized first. This synthon, most commonly 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), is then used in a subsequent step to alkylate a precursor molecule, typically at a nucleophilic site like a phenol, amine, or thiol.[2][4]

  • The Building Block Approach: A more recent strategy involves the direct synthesis of 2-[¹⁸F]fluoroethanol ([¹⁸F]FEtOH).[5] This ¹⁸F-labeled alcohol then serves as a nucleophilic building block itself, reacting with an electrophilic position on the target precursor to form an ether or ester linkage.[5]

Synthesis_Strategies cluster_0 Two Primary Strategies F18 [¹⁸F]Fluoride (from Cyclotron) Synthon Approach 1: Synthon Synthesis (e.g., [¹⁸F]FEtOTs) F18->Synthon Nucleophilic Substitution BuildingBlock Approach 2: Building Block Synthesis (e.g., [¹⁸F]FEtOH) F18->BuildingBlock Ring Opening Precursor Target Molecule Precursor Synthon->Precursor Fluoroalkylation BuildingBlock->Precursor Nucleophilic Coupling Tracer Final [¹⁸F]PET Tracer Precursor->Tracer

Caption: Divergent strategies for incorporating the [¹⁸F]fluoroethoxy moiety.

The Workhorse Synthon: Synthesis and Use of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs)

The synthesis of [¹⁸F]FEtOTs followed by its use in a second step is the most widely adopted method for ¹⁸F-fluoroethylation due to its reliability and the high reactivity of the tosylate synthon.[4]

Principle and Mechanism

The synthesis is a classic Sₙ2 nucleophilic substitution reaction. Anhydrous, activated [¹⁸F]fluoride attacks one of the primary carbons of the symmetric precursor, ethylene-1,2-ditosylate. The tosyl group serves as an excellent leaving group, facilitating the reaction. Activation of the [¹⁸F]fluoride is achieved by forming a complex with a phase transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), and a base such as potassium carbonate (K₂CO₃), which enhances its nucleophilicity in aprotic solvents like acetonitrile.

FEtOTs_Mechanism reagents [¹⁸F]F⁻ / K₂CO₃ / K₂₂₂ precursor TsO−CH₂−CH₂−OTs (Ethylene-1,2-ditosylate) product [¹⁸F]F−CH₂−CH₂−OTs (2-[¹⁸F]Fluoroethyl tosylate) precursor->product Sₙ2 Reaction (Acetonitrile, 80-130 °C)

Caption: Synthesis of [¹⁸F]FEtOTs via nucleophilic substitution.
Critical Parameters and Optimization Insights

While robust, the synthesis of [¹⁸F]FEtOTs requires careful control of reaction parameters to maximize yield and minimize the formation of problematic impurities.

  • Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the fluoride ion. Therefore, azeotropic drying of the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex with acetonitrile is a mandatory and critical step.

  • Temperature and Time: Reaction temperatures typically range from 70°C to 130°C with times of 3 to 15 minutes.[2] However, aggressive conditions (high temperature, long duration) can promote the formation of volatile radioactive side-products, namely [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol .[1][2] These represent a loss of yield and a potential radiation safety hazard.

  • Base-to-Precursor Ratio: The molar ratio of K₂CO₃ to the ditosylate precursor is a key variable. An optimized ratio is crucial; excessive base can lead to increased side-product formation.[2]

ParameterTypical RangeKey ConsiderationReference
Temperature 80 - 130 °CHigher temperatures increase reaction rate but may promote side-product formation.[2]
Reaction Time 3 - 15 minMust be optimized with temperature to maximize yield of [¹⁸F]FEtOTs.[2]
Precursor Amount 5 - 10 mgSufficient excess is needed to favor monosubstitution.[1]
Base (K₂CO₃) 1 - 5 mgThe molar ratio of base to precursor affects the formation of volatile impurities.[2]
Protocol 1: Automated Synthesis and Purification of [¹⁸F]FEtOTs

This protocol is designed for a typical automated radiosynthesis module.

Reagents & Equipment:

  • Aqueous [¹⁸F]Fluoride from cyclotron target

  • Quaternary Methyl Ammonium (QMA) anion-exchange cartridge

  • Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃ Eluent: 15 mg K₂₂₂ and 3 mg K₂CO₃ in 1.5 mL Acetonitrile/Water (80:20)

  • Anhydrous Acetonitrile (MeCN)

  • Ethylene-1,2-ditosylate precursor solution: 8-10 mg in 1 mL anhydrous MeCN

  • C18 Sep-Pak type cartridge for purification

  • Sterile water and ethanol for SPE cartridge washing

Methodology:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned QMA cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ eluent.

  • Azeotropic Drying: Heat the reaction vessel to 110-120°C under a stream of nitrogen or vacuum. Add 2-3 portions of 1 mL anhydrous MeCN and evaporate to dryness to remove all traces of water.

  • Radiolabeling Reaction: Add the ethylene-1,2-ditosylate precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the vessel and heat at 100°C for 10 minutes.

  • SPE Purification: After cooling, dilute the reaction mixture with 5-10 mL of water. Pass the entire mixture through a C18 cartridge. The desired [¹⁸F]FEtOTs is retained on the cartridge, while unreacted [¹⁸F]fluoride and polar impurities pass through.

  • Elution of Product: Wash the C18 cartridge with sterile water. Elute the purified [¹⁸F]FEtOTs from the cartridge using 1-2 mL of an appropriate solvent for the next step (e.g., Dimethyl sulfoxide or Acetonitrile).

Application Protocol: Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

This protocol demonstrates the use of the purified [¹⁸F]FEtOTs to synthesize the widely used amino acid tumor imaging agent, [¹⁸F]FET.[6]

Reagents & Equipment:

  • Purified [¹⁸F]FEtOTs in Dimethyl sulfoxide (DMSO) from Protocol 3.3

  • [¹⁸F]FET Precursor: Di-potassium salt of L-tyrosine

  • HPLC system (preparative and analytical) with radioactivity and UV detectors

  • Sterile formulation buffer (e.g., phosphate-buffered saline)

Methodology:

  • Second Labeling Step: Add the solution of [¹⁸F]FEtOTs in DMSO to the vial containing the di-potassium L-tyrosine precursor.

  • Reaction: Heat the mixture at 90°C for 10 minutes.[6]

  • Purification: After the reaction, quench with HPLC mobile phase and inject the entire crude product onto a semi-preparative HPLC column for purification.

  • Collection & Formulation: Collect the fraction corresponding to [¹⁸F]FET. Remove the HPLC solvent via rotary evaporation or by trapping on a C18 cartridge and eluting with ethanol, followed by dilution with saline.

  • Final Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial for quality control.

FET_Workflow start [¹⁸F]Fluoride Trapping & Drying step1 Synthesis of [¹⁸F]FEtOTs (Reaction 1) start->step1 step2 SPE Purification of [¹⁸F]FEtOTs step1->step2 step3 Alkylation of Tyrosine Precursor (Reaction 2) step2->step3 step4 HPLC Purification of [¹⁸F]FET step3->step4 end Final Formulation & Quality Control step4->end

Caption: A complete workflow for the two-step synthesis of [¹⁸F]FET.

The Direct Building Block: Synthesis and Use of 2-[¹⁸F]Fluoroethanol ([¹⁸F]FEtOH)

This alternative strategy simplifies the process by creating the versatile ¹⁸F-labeled alcohol in a single step, which can then be used as a nucleophile.

Principle and Mechanism

This method involves the nucleophilic attack of activated [¹⁸F]fluoride on ethylene carbonate.[5] The reaction proceeds via a ring-opening mechanism, followed by hydrolysis (if water is present) or workup to yield 2-[¹⁸F]fluoroethanol. This approach can be highly efficient, with reported decay-corrected yields exceeding 85%.[5]

FEtOH_Mechanism reagents [¹⁸F]F⁻ / K₂₂₂ / K₂CO₃ precursor product [¹⁸F]F−CH₂−CH₂−OH (2-[¹⁸F]Fluoroethanol) precursor->product Ring-Opening Reaction precursor_name Ethylene Carbonate

Caption: Synthesis of [¹⁸F]FEtOH from ethylene carbonate.
Protocol 2: Synthesis of [¹⁸F]FEtOH Building Block

Reagents & Equipment:

  • Dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex (prepared as in Protocol 3.3, steps 1-3)

  • Ethylene carbonate

  • Distillation apparatus suitable for small volumes within a hot cell

Methodology:

  • [¹⁸F]Fluoride Preparation: Prepare the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex in the reaction vessel as previously described.

  • Reaction: Add ethylene carbonate to the dried complex and heat the mixture.[5]

  • Purification: The resulting 2-[¹⁸F]fluoroethanol is volatile and can be purified by simple distillation from the reaction vessel, separating it from the non-volatile catalyst and precursor.[5]

  • Application: The purified [¹⁸F]FEtOH can then be used as a nucleophilic reagent for subsequent coupling reactions, such as the synthesis of 2-[¹⁸F]fluoroethyl aryl esters and ethers.[5]

Mandatory Quality Control

For any PET tracer intended for clinical or pre-clinical use, rigorous quality control (QC) is essential to ensure patient safety and data integrity. The final product must be tested according to established pharmacopeia guidelines.

QC TestMethodTypical SpecificationPurpose
Identity Radio-HPLCRetention time matches non-radioactive standard.Confirms correct compound.
Radionuclidic Identity Half-life measurement105 - 115 minutesConfirms ¹⁸F.
Radiochemical Purity Radio-HPLC≥ 95%Ensures dose is free of radioactive impurities.
Chemical Purity HPLC (UV detector)Peak of interest is identifiable; no significant impurities.Quantifies non-radioactive chemical contaminants.
Residual Solvents Gas Chromatography (GC)e.g., < 410 ppm for Ethanol, < 5000 ppm for AcetonitrileEnsures solvents are below toxic limits.
pH pH meter or strip4.5 - 7.5Ensures physiological compatibility.
Sterility Culture incubationNo microbial growthEnsures absence of bacteria.
Bacterial Endotoxins LAL test< 175 EU / V (where V is max dose volume)Ensures absence of pyrogens.

Conclusion

The 2-[¹⁸F]fluoroethoxy group is a privileged moiety in the development of PET radiopharmaceuticals. Researchers have two powerful and validated strategies at their disposal for its incorporation. The two-step synthon approach using 2-[¹⁸F]fluoroethyl tosylate is a highly reliable and versatile method suitable for a vast range of precursor molecules. The more direct building block approach to synthesize 2-[¹⁸F]fluoroethanol offers an efficient alternative that may be advantageous in certain contexts. A thorough understanding of the reaction mechanisms, optimization of critical parameters, and unwavering commitment to stringent quality control are the keys to successfully leveraging these techniques to develop novel and effective PET imaging agents.

References

Application Note: A Guide to ¹⁸F-Fluoroethoxylation using Ethylene Glycol-based Precursors for PET Radiotracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the Fluorine-18 (¹⁸F) radionuclide is a cornerstone of modern Positron Emission Tomography (PET) tracer development. The 2-[¹⁸F]fluoroethoxy moiety, in particular, is frequently used to favorably modify the pharmacokinetic properties of potential radiopharmaceuticals. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of ¹⁸F-fluoroethylated compounds using the versatile "building block" approach. We delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of the key intermediate 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), and its subsequent conjugation. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and establishes a framework for robust and reproducible radiolabeling.

Introduction: The Strategic Value of the 2-[¹⁸F]Fluoroethoxy Moiety in PET

The Prominence of Fluorine-18 in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides in-vivo biochemical information, crucial for disease diagnosis and therapeutic assessment.[1] Fluorine-18 remains the most utilized radionuclide for PET applications due to its near-ideal physical and chemical properties, including a manageable half-life (109.7 min), low positron energy (0.635 MeV) which results in high-resolution images, and its production as a nucleophile ([¹⁸F]F⁻), which allows for versatile radiochemistry.[1][2][3]

The 2-Fluoroethoxy Group: A Favorable Pharmacokinetic Modifier

Attaching a 2-[¹⁸F]fluoroethoxy group to a parent molecule is a common strategy in radiotracer design. This small, relatively polar group can improve a molecule's in-vivo stability, solubility, and biodistribution profile without significantly altering its affinity for the biological target. The synthesis of a versatile, ¹⁸F-labeled building block that can be subsequently coupled to a variety of substrates is often more efficient than direct, late-stage fluorination of a complex biomolecule.[4]

The "Building Block" Approach

The synthesis of PET tracers can be broadly categorized into late-stage radiofluorination or a building block approach.[4] This guide focuses on the latter, specifically the synthesis of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). This reagent is highly valued due to its excellent reactivity with nucleophilic substrates (such as phenols, amines, and thiols), good stability, and low volatility compared to other alkylating agents.[5][6][7] The precursor for this synthesis, 1,2-ethylene ditosylate, is commercially available and stable, making this a reliable and widely adopted method in PET chemistry.[5][6]

The Core Reaction: Nucleophilic Substitution on Ditosylated Precursors

Precursor Selection and Mechanism

The synthesis of [¹⁸F]FEtOTs is achieved via a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The workhorse precursor for this transformation is 1,2-ethylene ditosylate. The reaction proceeds by the attack of the nucleophilic [¹⁸F]fluoride ion on one of the methylene carbons, displacing a tosylate leaving group.

The causality for this choice is clear:

  • Two Leaving Groups: The precursor possesses two tosylate groups. One acts as the leaving group for the ¹⁸F-fluorination, while the other remains on the molecule, transforming it into a reactive agent ([¹⁸F]FEtOTs) for subsequent conjugation reactions.

  • Reactivity: The tosylate is an excellent leaving group, facilitating the Sₙ2 reaction under relatively mild conditions.[8][9]

The [K/K₂₂₂]⁺[¹⁸F]F⁻ Complex: Activating the Nucleophile

[¹⁸F]Fluoride is produced in a cyclotron as an aqueous solution, where it is heavily solvated by water molecules, rendering it non-nucleophilic.[10] To activate it for the Sₙ2 reaction, a multi-step process is required:

  • Trapping: The aqueous [¹⁸F]F⁻ is passed through a quaternary ammonium (QMA) anion-exchange cartridge, which traps the fluoride and allows the expensive [¹⁸O]water to be recovered.[10][11]

  • Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂).[6][10]

  • Complexation & Drying: K₂₂₂ is a cryptand that effectively chelates the potassium cation (K⁺), creating a large, lipophilic complex ([K/K₂₂₂]⁺). This leaves the [¹⁸F]F⁻ anion "naked" and highly nucleophilic. The presence of any residual water will re-solvate the fluoride, so a rigorous azeotropic drying step with acetonitrile is critical for high reaction efficiency.[6][8]

Potential Side Reactions and Impurities

During the synthesis of [¹⁸F]FEtOTs, the formation of volatile radioactive side-products can occur, primarily [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol.[5][6] Their formation is influenced by reaction temperature, time, and the molar ratio of base (K₂CO₃) to the precursor.[5][6] Optimizing these conditions is crucial to maximize the yield of the desired product and prevent contamination.[5][6]

Experimental Workflow & Protocols

Workflow Overview

G cluster_0 Phase 1: [¹⁸F]F⁻ Preparation cluster_1 Phase 2: Building Block Synthesis cluster_2 Phase 3: Conjugation & Final Product cyclotron Cyclotron Production ([¹⁸F]F⁻ in [¹⁸O]H₂O) qma Trap on QMA Cartridge cyclotron->qma elution Elute with K₂CO₃ / K₂₂₂ qma->elution drying Azeotropic Drying (MeCN) elution->drying precursor Add Precursor (1,2-Ethylene Ditosylate) drying->precursor reaction1 Radiolabeling Reaction (Heat) precursor->reaction1 purify1 SPE Purification (e.g., C18 Cartridge) reaction1->purify1 reaction2 Conjugation Reaction (Heat) purify1->reaction2 substrate Target Molecule (e.g., Phenolic Substrate) substrate->reaction2 purify2 Final Purification (HPLC) reaction2->purify2 product Final Radiotracer + QC Analysis purify2->product

Figure 1: Overall workflow for ¹⁸F-fluoroethoxylation.

Protocol 1: Preparation of the Reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ Complex
  • Materials:

    • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]water.

    • QMA Light Cartridge (pre-conditioned with K₂CO₃ and water).

    • Elution Solution: 15 mg Kryptofix 2.2.2 and 3 mg K₂CO₃ dissolved in 1.5 mL Acetonitrile/Water (4:1 v/v).

    • Anhydrous Acetonitrile (MeCN).

    • Reaction vessel (e.g., 5 mL V-vial).

  • Methodology:

    • Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through the pre-conditioned QMA cartridge. Collect the [¹⁸O]water for recycling.

    • Pass 10 mL of air through the cartridge to remove residual water.

    • Slowly pass the Elution Solution through the cartridge into the reaction vessel to elute the trapped [¹⁸F]F⁻.

    • Heat the reaction vessel to 110 °C under a gentle stream of nitrogen.

    • Perform azeotropic drying by adding 1.0 mL of anhydrous acetonitrile and evaporating to dryness. Repeat this step two more times to ensure the complex is completely anhydrous.[6]

    • Allow the vessel to cool to room temperature before adding the precursor.

Protocol 2: Synthesis of the 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FEtOTs) Building Block
  • Materials:

    • Dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex from Protocol 1.

    • Precursor Solution: 8-10 mg of 1,2-ethylene ditosylate dissolved in 1.0 mL of anhydrous acetonitrile.[5][6]

    • C18 Sep-Pak Cartridge.

    • Diethyl ether, Acetonitrile, Water.

  • Methodology:

    • Add the Precursor Solution to the reaction vessel containing the dried [¹⁸F]fluoride complex.

    • Seal the vessel and heat at 100 °C for 10 minutes.[6]

    • After the reaction, cool the vessel to room temperature.

    • Dilute the crude reaction mixture with 10 mL of water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge. The [¹⁸F]FEtOTs will be retained.

    • Wash the cartridge with 10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the purified [¹⁸F]FEtOTs from the cartridge with 2 mL of acetonitrile. This solution is now ready for conjugation.

Protocol 3: Conjugation of [¹⁸F]FEtOTs to a Target Molecule
  • Materials:

    • Purified [¹⁸F]FEtOTs in acetonitrile from Protocol 2.

    • Target molecule with a nucleophilic site (e.g., 5-10 mg of a phenol-containing precursor).

    • Base (e.g., K₂CO₃ or a non-nucleophilic organic base).

    • Anhydrous DMSO or DMF.

  • Methodology:

    • In a new reaction vessel, combine the target molecule and base in 0.5 mL of anhydrous DMSO.

    • Transfer the [¹⁸F]FEtOTs solution to this vessel.

    • Seal the vessel and heat at 110-120 °C for 15 minutes.

    • Cool the reaction mixture and prepare for final purification.

Quality Control (QC) Procedures
  • Radiochemical Purity & Identity: Analyze the final product using analytical radio-HPLC with a C18 column and a suitable mobile phase, co-injecting with a non-radioactive reference standard.[12]

  • Residual Solvents: Use gas chromatography (GC) to ensure residual levels of acetonitrile, DMSO, and other solvents are within pharmacopeia limits.[10]

  • pH and Sterility: Perform standard tests for pH, sterility, and bacterial endotoxins on the final formulated product as required for clinical use.[10]

Key Performance Parameters

The efficiency of the radiolabeling process is evaluated by several key metrics. The values below represent typical ranges reported in the literature for two-step syntheses involving a fluoroethoxylation building block.

ParameterTypical ValueDescription
Radiochemical Yield (RCY) 10% - 35% (decay-corrected)The percentage of initial radioactivity incorporated into the final purified product.[12][13]
Radiochemical Purity > 98%The percentage of total radioactivity in the final product that is the desired compound.[12]
Molar Activity (Aₘ) > 50 GBq/µmol (>1.3 Ci/µmol)The ratio of radioactivity to the total molar amount of the compound (labeled and unlabeled).[13]
Total Synthesis Time 60 - 90 minutesTime from end of bombardment (EOB) to the final formulated product.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low RCY in Step 1 ([¹⁸F]FEtOTs) 1. Incomplete drying of the [¹⁸F]F⁻ complex. 2. Incorrect base-to-precursor ratio.[6] 3. Precursor degradation.1. Ensure a thorough azeotropic drying process; add an extra MeCN evaporation step. 2. Optimize the amount of K₂CO₃ used for elution. Too much base can promote side reactions.[6] 3. Verify the purity and integrity of the 1,2-ethylene ditosylate precursor.
Low RCY in Step 2 (Conjugation) 1. Insufficiently basic conditions. 2. Steric hindrance at the reaction site. 3. Low reactivity of the nucleophile.1. Ensure the base is strong enough to deprotonate the nucleophile (e.g., phenol). 2. Increase reaction temperature or time. 3. Consider using a more polar, aprotic solvent like DMSO to enhance reactivity.
Multiple Radioactive Peaks in HPLC 1. Formation of side-products ([¹⁸F]vinyl fluoride, 2-[¹⁸F]fluoroethanol).[5] 2. Incomplete reaction or decomposition of the final product.1. Optimize reaction temperature and time for the [¹⁸F]FEtOTs synthesis to minimize side products.[5][6] 2. Check the stability of the target molecule and final product under the reaction conditions. Optimize HPLC purification method.

Conclusion

The 2-[¹⁸F]fluoroethylation strategy via the [¹⁸F]FEtOTs building block is a robust and highly adaptable method for the synthesis of PET radiotracers. A thorough understanding of the underlying Sₙ2 mechanism, particularly the critical need for anhydrous conditions and proper activation of the [¹⁸F]fluoride, is paramount for success. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can reliably produce high-quality ¹⁸F-labeled compounds for preclinical and clinical imaging, accelerating the development of novel diagnostic tools.

References

Application Note: Synthesis of 2-(2-Fluoroethoxy)ethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of alcohols to tosylates is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. This process transforms a poorly reactive hydroxyl group into an excellent leaving group, the tosylate anion, facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2] The resulting 2-(2-fluoroethoxy)ethyl tosylate is a valuable building block in the synthesis of various pharmaceutical agents, where the fluoroethoxy moiety can enhance metabolic stability and lipophilicity. This application note provides a detailed protocol for the tosylation of 2-(2-fluoroethoxy)ethanol using p-toluenesulfonyl chloride (tosyl chloride), including mechanistic insights, a step-by-step procedure, and troubleshooting guidelines.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[3] This is not an SN2 reaction at the carbon atom of the alcohol; therefore, the stereochemistry at the alcohol's carbon is retained during the formation of the tosylate.[1][4][5] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, which is formed during the reaction.

The key steps of the mechanism are:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the sulfur atom of tosyl chloride.

  • Chloride Ion Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled.

  • Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion intermediate to yield the final tosylate ester and the pyridinium hydrochloride salt.

Experimental Protocol

This protocol details a general and widely applicable method for the tosylation of a primary alcohol like this compound.

Materials:

  • This compound (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Reaction Setup and Procedure
  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, slowly add triethylamine (1.5 eq.).[2]

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[6][7] Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol indicates the completion of the reaction.

Work-up and Purification
  • Quenching: Once the reaction is complete, quench it by adding deionized water.[6]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[2][6]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude 2-(2-fluoroethoxy)ethyl tosylate by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

A potential alternative for removing excess tosyl chloride is to react it with a cellulosic material like filter paper, followed by filtration.[8]

Process Workflow

Tosylation_Workflow Workflow for the Synthesis of 2-(2-Fluoroethoxy)ethyl Tosylate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents: - this compound - Tosyl Chloride - Triethylamine - Anhydrous DCM Dissolve Dissolve Alcohol in DCM Reagents->Dissolve Glassware Dry Glassware Glassware->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add Triethylamine Cool->Add_Base Add_TsCl Add Tosyl Chloride Add_Base->Add_TsCl Stir Stir at 0°C then RT Add_TsCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - IR - Mass Spectrometry Purify->Characterize

Caption: Experimental workflow for the synthesis of 2-(2-fluoroethoxy)ethyl tosylate.

Data and Expected Results

The following table summarizes the key reaction parameters and expected outcomes for the tosylation of this compound.

ParameterValue/RangeNotes
Starting Material This compoundPrimary alcohol
Reagents p-Toluenesulfonyl chloride, Triethylamine
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial
Reaction Time 6-16 hoursMonitor by TLC
Typical Yield 80-95%After purification
Purity (by NMR) >98%
Appearance Colorless to pale yellow oil or solid

Characterization: The structure of the purified 2-(2-fluoroethoxy)ethyl tosylate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature slightly.
Loss during work-up/purificationPerform extractions carefully. Optimize chromatography conditions.
Side Product Formation Reaction with waterUse anhydrous reagents and solvents. Perform under an inert atmosphere.
Formation of the corresponding chlorideThis can occur with certain activated alcohols, though less likely with this substrate.[2][9]
Unreacted Starting Material Insufficient tosyl chloride or baseUse a slight excess of tosyl chloride and base (1.2-1.5 eq. and 1.5-2.0 eq. respectively).
Low reaction temperatureAllow the reaction to warm to room temperature after the initial phase at 0 °C.

Safety Precautions

  • Tosyl Chloride: Tosyl chloride is corrosive and causes severe skin burns and eye damage.[10] It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Triethylamine/Pyridine: These bases are flammable and have strong, unpleasant odors. Handle in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • General Handling: Always handle chemicals with care and follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.[12]

Conclusion

The tosylation of this compound is a reliable and efficient method for preparing a key intermediate for further synthetic transformations. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain high yields of the desired product with excellent purity. The key to success lies in maintaining anhydrous conditions and carefully monitoring the reaction progress.

References

Application Note: Analytical Strategies for the Characterization of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the analytical methodologies for the characterization of 2-(2-Fluoroethoxy)ethanol (CAS No. 373-22-8), a fluorinated organic compound of interest in pharmaceutical and chemical synthesis. Due to its unique physicochemical properties, a multi-faceted analytical approach is required for unambiguous identification, purity assessment, and quantification. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for method development and validation.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule containing a primary alcohol and a fluoroethyl ether moiety. This structure makes it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly alter the biological properties of parent molecules, making precise characterization of this intermediate critical. Accurate analytical methods are essential to control the quality of starting materials, monitor reaction progress, and ensure the purity of final products.

The analytical strategy for any compound is fundamentally guided by its physical and chemical properties. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison to analogous compounds like 2-(2-Chloroethoxy)ethanol.

Table 1: Physicochemical Properties of this compound and Related Analog

PropertyThis compound2-(2-Chloroethoxy)ethanol (for comparison)Rationale / Reference
CAS Number 373-22-8628-89-7Public chemical databases.
Molecular Formula C₄H₉FO₂C₄H₉ClO₂Based on chemical structure.[1]
Molecular Weight 108.11 g/mol 124.57 g/mol Calculated from atomic weights.[1]
Boiling Point Estimated: ~160-170 °C79 - 81 °C (at 7 hPa)The fluoro-analog is expected to have a slightly lower boiling point than the chloro-analog at atmospheric pressure due to fluorine's higher electronegativity and weaker intermolecular van der Waals forces compared to chlorine.
Density Estimated: ~1.1 g/cm³1.18 g/cm³ (at 25 °C)Expected to be slightly less dense than the chloro-analog.
Solubility Miscible with water and polar organic solvents.Water soluble.The ether and hydroxyl groups confer high polarity and hydrogen bonding capability.[1]

Safety and Handling

Proper safety protocols are mandatory when handling any chemical reagent. While a specific, detailed safety data sheet (SDS) for this compound was not available in the search, the hazards can be anticipated based on similar structures like 2-(2-Chloroethoxy)ethanol and 2,2,2-Trifluoroethanol.[2][3]

  • General Handling: Work in a well-ventilated area or a chemical fume hood.[2] Avoid breathing vapors or mists.[4] Prevent contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3]

  • Hazards: Assumed to be a combustible liquid.[2] May cause skin and serious eye irritation.[4] May be harmful if swallowed or inhaled.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.

Note: This information is provided as a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Analytical Workflow Overview

A multi-technique approach is recommended for the complete characterization of this compound. The workflow ensures orthogonal verification of identity, purity, and strength.

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample This compound Sample Prep_GC Dilute in suitable solvent (e.g., Methanol, Dichloromethane) Sample->Prep_GC Prep_HPLC Dilute in mobile phase (e.g., Acetonitrile/Water) Sample->Prep_HPLC Prep_NMR Dissolve in deuterated solvent (e.g., CDCl3, D2O) Sample->Prep_NMR GCMS GC-MS Analysis (Purity, Volatile Impurities, ID) Prep_GC->GCMS HPLC HPLC-UV/MS Analysis (Purity, Non-Volatile Impurities) Prep_HPLC->HPLC NMR NMR Spectroscopy (Structural Elucidation, ID, Purity) Prep_NMR->NMR Data_Analysis Integrate Data from all techniques GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Certificate of Analysis (CoA) (Identity, Purity, Assay) Data_Analysis->Report

Caption: Recommended workflow for the comprehensive analysis of this compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Principle: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds. Given its estimated boiling point, this compound is ideally suited for GC analysis. Coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification (based on retention time and peak area) and definitive identification (based on the mass spectrum and fragmentation pattern). Field Ionization (FI) can be a useful soft ionization technique for fluorinated compounds that do not show a molecular ion with standard Electron Ionization (EI).[5]

GC-MS Protocol for Purity and Identification

This protocol is adapted from established methods for similar small polar molecules and fluorinated compounds.[6][7][8]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or dichloromethane.

  • Prepare a working standard for analysis by diluting the stock solution to approximately 100 µg/mL.

2. Instrumentation:

  • System: Gas chromatograph with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for identification.

  • Column: A mid-polarity column is recommended. A DB-624 or Rtx-200MS (trifluoropropylmethyl polysiloxane) is a good starting point due to its selectivity for compounds with polar and halogenated groups.[6][7]

  • Injector: Split/Splitless injector.

3. GC and MS Parameters:

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Injector Temp. 250 °CEnsures complete volatilization without thermal degradation.[8]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.[8]
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Flow Rate 1.0 - 1.2 mL/min (constant flow)Provides optimal column efficiency.[7][8]
Oven Program Initial: 60 °C (hold 2 min)Allows for separation from solvent front.
Ramp: 10 °C/min to 220 °CProvides good separation of potential impurities.
Final Hold: 5 min at 220 °CEnsures all components elute from the column.
MS Transfer Line 230 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode for generating reproducible fragmentation patterns for library matching.
Mass Range m/z 35 - 300Covers the molecular weight of the analyte and its expected fragments.

4. Expected Results:

  • Retention Time: A single major peak corresponding to this compound.

  • Purity: Calculated by peak area percent from the FID chromatogram.

  • Mass Spectrum: The EI mass spectrum should show a molecular ion (M⁺) at m/z 108, although it may be weak. Key fragments would arise from cleavage of the C-C and C-O bonds (e.g., m/z 45 [CH₂OH]⁺, m/z 63 [FCH₂CH₂]⁺, m/z 77 [CH₂OCH₂CH₂F]⁺).

High-Performance Liquid Chromatography (HPLC)

Principle: While GC is often preferred for volatile alcohols, HPLC is a powerful tool for purity analysis, especially for detecting non-volatile impurities or when derivatization is employed. For small, polar fluorinated compounds, specialized columns or mobile phases can enhance retention and selectivity.[9] Reversed-phase HPLC on a C18 column is a common starting point.[10] Fluorinated stationary phases can also offer unique selectivity for fluorinated analytes.[11][12]

HPLC-UV/MS Protocol for Impurity Profiling

This protocol is based on general methods for small polar molecules and can be adapted for MS detection.[9][10]

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

2. Instrumentation:

  • System: HPLC or UHPLC system with a UV detector and optionally coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm). For better retention of this polar analyte, a polar-endcapped or aqueous-compatible C18 column is recommended.[9]

3. HPLC and MS Parameters:

Table 3: Recommended HPLC-MS Parameters

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode MS and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Program 5% B to 95% B over 15 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
UV Detection 205 nmThe molecule lacks a strong chromophore, so detection will be in the low UV range.
Ionization Mode ESI or APCI, PositiveESI is suitable for polar molecules; APCI is better for less polar compounds and can be more robust.[6]
MS Detection Scan m/z 50-400 or SIM at m/z 109 [M+H]⁺, 131 [M+Na]⁺Selected Ion Monitoring (SIM) provides higher sensitivity for the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential to confirm the identity, structure, and purity of the material. The chemical shifts and coupling constants provide definitive proof of the molecular structure.[13][14]

NMR Protocol for Structural Elucidation

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)). CDCl₃ is a good first choice.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

2. Instrumentation:

  • System: NMR Spectrometer with a field strength of 300 MHz or higher.

  • Probes: A broadband or multinuclear probe capable of acquiring ¹H, ¹³C, and ¹⁹F spectra.

3. Data Acquisition:

  • Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra.

  • For more detailed structural information, consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

4. Expected Spectra and Chemical Shifts:

The structure is F-CH₂(a)-CH₂(b)-O-CH₂(c)-CH₂(d)-OH.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling (J)Rationale
a (F-C H₂)¹H~4.5Triplet of Triplets (dt)J(H,F) ≈ 47 Hz, J(H,H) ≈ 4 HzDeshielded by fluorine. Coupled to both fluorine and adjacent CH₂ group.
b (-C H₂-O)¹H~3.8Triplet of Triplets (dt)J(H,F) ≈ 28 Hz, J(H,H) ≈ 4 HzDeshielded by ether oxygen and coupled to fluorine through 3 bonds.
c (-O-C H₂)¹H~3.7Triplet (t)J(H,H) ≈ 5 HzStandard chemical shift for a methylene group adjacent to an ether oxygen.
d (C H₂-OH)¹H~3.6Triplet (t)J(H,H) ≈ 5 HzStandard shift for a methylene group adjacent to a hydroxyl group.
OH¹H1.5 - 4.0Broad Singlet (s)-Chemical shift is concentration and solvent dependent; exchanges with D₂O.
a (F -CH₂)¹³C~83Doublet (d)J(C,F) ≈ 170 HzStrongly deshielded by fluorine and shows large one-bond C-F coupling.[14]
b (-C H₂-O)¹³C~70Doublet (d)J(C,F) ≈ 20 HzTwo-bond C-F coupling is observed.
c (-O-C H₂)¹³C~72Singlet (s)-Standard shift for an ether carbon.
d (-C H₂-OH)¹³C~61Singlet (s)-Standard shift for an alcohol carbon.
-¹⁹F~ -225Triplet (t)J(F,H) ≈ 47 HzTypical range for an aliphatic fluorine. Coupled to adjacent CH₂ group.

Note: Predicted values are estimates based on standard chemical shift tables and data for similar fluorinated ethers. Actual values may vary.[13][14]

References

Definitive Structural Elucidation of 2-(2-Fluoroethoxy)ethanol using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2-Fluoroethoxy)ethanol. As fluorinated motifs are increasingly incorporated into pharmaceutical agents to modulate metabolic stability and binding affinity, a precise understanding of their structural characterization is paramount. We detail a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting high-resolution spectrum. The discussion emphasizes the causal principles behind observed chemical shifts and complex spin-spin coupling patterns, particularly the diagnostic couplings involving the fluorine atom.

Introduction: The Significance of Fluorinated Analogs

This compound serves as a valuable model compound representing a common structural motif in medicinal chemistry—the fluoroalkoxy side chain. The introduction of fluorine can profoundly alter a molecule's physicochemical properties. The high electronegativity of fluorine influences molecular conformation, pKa, and metabolic pathways.[1] Consequently, definitive and unambiguous characterization of such molecules is a critical step in drug discovery and development. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.[2] This guide explains the key spectral features of this compound, which arise from the interplay between two ether linkages, a terminal hydroxyl group, and a terminal fluorine atom.

Core Principles: Understanding the Influence of Heteroatoms in ¹H NMR

The ¹H NMR spectrum of this compound is dictated by the chemical environment of each proton. The key factors are:

  • Electronegativity and Chemical Shift: The oxygen and fluorine atoms are highly electronegative. They withdraw electron density from adjacent carbon and hydrogen atoms, a phenomenon known as deshielding. This deshielding causes the protons closer to these atoms to resonate at a higher frequency, or further "downfield" (higher ppm value), in the NMR spectrum.[3][4]

  • Spin-Spin (J) Coupling: Protons on adjacent carbon atoms interact through the bonding electrons, leading to the splitting of NMR signals. This splitting pattern, or multiplicity, is governed by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[5]

  • Heteronuclear Coupling (¹H-¹⁹F): The ¹⁹F nucleus has a nuclear spin of ½, just like a proton, and is 100% naturally abundant.[6] Therefore, it couples to nearby protons, causing additional signal splitting. This H-F coupling can occur over two bonds (²JHF), three bonds (³JHF), and even longer ranges, with coupling constants that are often significantly larger than H-H couplings.[6] This provides a definitive marker for the presence and position of fluorine substituents.

Experimental Protocol

This protocol outlines the standard procedure for preparing a high-quality sample for ¹H NMR analysis. Following these steps minimizes spectral artifacts and ensures high-resolution data.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing A1 Weigh 5-15 mg of This compound A2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial A1->A2 A3 Filter solution through a pipette with a glass wool plug into a clean NMR tube A2->A3 A4 Cap the NMR tube securely A3->A4 B1 Insert tube into spectrometer A4->B1 B2 Lock on the deuterium signal of the solvent B1->B2 B3 Tune and match the probe B2->B3 B4 Shim the magnetic field for optimal homogeneity B3->B4 B5 Acquire ¹H NMR data (e.g., 16-64 scans) B4->B5 C1 Fourier Transform (FT) B5->C1 C2 Phase Correction C1->C2 C3 Baseline Correction C2->C3 C4 Reference spectrum (e.g., TMS at 0.00 ppm) C3->C4 C5 Integrate signals C4->C5

Caption: Workflow from sample preparation to processed spectrum.

Causality: The goal of sample preparation is to create a dilute, homogenous solution free of particulate matter.[7] Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a signal for the spectrometer to "lock" onto, ensuring field stability.[8] Filtering removes dust and undissolved material, which would otherwise disrupt the magnetic field homogeneity, leading to broad, poorly resolved peaks.[9]

  • Weighing the Analyte: Accurately weigh 5-15 mg of this compound into a clean, dry glass vial.[10]

  • Solubilization: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[11] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Using the pipette, transfer the solution from the vial into a clean, 5 mm NMR tube. This step removes any suspended particles.[7]

  • Capping: Cap the NMR tube. Ensure the outside of the tube is clean before proceeding.

Causality: Locking and shimming are critical instrument calibration steps. Locking ensures the magnetic field strength remains constant throughout the experiment, while shimming optimizes its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved NMR signals.[12]

  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the NMR magnet.

  • Locking: Initiate the lock command on the spectrometer, selecting the appropriate solvent (e.g., CDCl₃).[13]

  • Tuning and Shimming: Tune the probe for the ¹H frequency. Perform an automated or manual shimming procedure to optimize the lock signal, which directly correlates with magnetic field homogeneity.[12]

  • Acquisition: Set up a standard 1D proton experiment. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: A standard 90° pulse experiment (e.g., 'zg' on Bruker systems).[14]

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16 to 64, depending on sample concentration.

  • Processing: After acquisition, the Free Induction Decay (FID) is converted into a spectrum via Fourier Transform. The spectrum is then phase- and baseline-corrected, and the chemical shift axis is referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[12]

Spectral Analysis and Interpretation

The structure of this compound gives rise to five distinct proton environments, leading to a complex but interpretable spectrum.

Caption: Structure and key H-H and H-F coupling interactions.

The following table summarizes the expected signals in the ¹H NMR spectrum, recorded in CDCl₃.

Signal LabelChemical StructureIntegrationApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Hₐ -OH 1H~2.5 (variable)Broad Singlet-
Hₒ -CH₂ -OH2H~3.75Triplet (t)³Jbc ≈ 5 Hz
Hₙ -O-CH₂ -CH₂-OH2H~3.65Triplet (t)³Jcb ≈ 5 Hz
Hₐ -O-CH₂ -CH₂-F2H~3.82Triplet of Triplets (dt)³Jde ≈ 4 Hz, ³JHF ≈ 28 Hz
Hₑ -CH₂ -F2H~4.55Triplet of Triplets (dt)³Jed ≈ 4 Hz, ²JHF ≈ 47 Hz
  • Hₑ (-CH₂-F) at ~4.55 ppm: These protons are adjacent to the highly electronegative fluorine atom, causing the most significant downfield shift.

    • Multiplicity: This signal appears as a triplet of triplets (more accurately, a doublet of triplets if JHF > JHH). It is split into a large doublet by the geminal fluorine (²JHF ≈ 47 Hz) and each line of that doublet is further split into a triplet by the two neighboring Hd protons (³Jed ≈ 4 Hz).[6]

  • Hd (-O-CH₂-CH₂-F) at ~3.82 ppm: These protons are adjacent to an ether oxygen and are three bonds away from the fluorine.

    • Multiplicity: This signal is also a triplet of triplets. It is split into a triplet by the two neighboring He protons (³Jde ≈ 4 Hz) and each of these lines is further split into a triplet by the fluorine atom three bonds away (³JHF ≈ 28 Hz). The ³JHF coupling is smaller than ²JHF but still significant.

  • Hb and Hc (-CH₂-CH₂-OH) at ~3.75 and ~3.65 ppm: These two signals correspond to the ethylene glycol portion of the molecule. Both are adjacent to an ether or hydroxyl oxygen, placing them in the typical range for such protons (3.4-4.5 ppm).[4][15]

    • Multiplicity: They appear as two distinct triplets because they are coupled only to each other (³Jbc ≈ 5 Hz). The slight difference in their chemical shifts is due to their relative proximity to the different ends of the molecule.

  • Hₐ (-OH) at ~2.5 ppm: The hydroxyl proton signal is typically a broad singlet.[3] Its chemical shift is highly dependent on concentration, solvent, temperature, and the presence of water due to rapid chemical exchange.[16] This exchange averages out any coupling to the adjacent Hb protons, causing the signal to appear as a singlet. A common validation technique is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak will disappear as the proton is exchanged for deuterium.[16]

Conclusion and Best Practices

The ¹H NMR spectrum of this compound provides a textbook example of how electronegativity and heteronuclear coupling influence proton resonances. The key diagnostic features are the two downfield signals (He and Hd), which both appear as triplets of triplets due to coupling with both adjacent protons and the terminal fluorine atom. The characteristic large ²JHF coupling constant is an unambiguous indicator of the F-CH₂ group. This detailed analysis, when combined with the robust experimental protocol provided, enables confident structural verification essential for quality control and regulatory submission in the pharmaceutical industry.

References

Application Note: 13C NMR Analysis of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Fluoroethoxy)ethanol is a bifunctional organic molecule containing both an ether and a primary alcohol. Its structure presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, which provides direct insight into the carbon skeleton. The presence of a highly electronegative fluorine atom significantly influences the electronic environment of the nearby carbon atoms, leading to characteristic chemical shifts and through-bond scalar (J) couplings. This application note provides a detailed protocol and analysis guide for the structural verification and characterization of this compound using ¹³C NMR spectroscopy. Understanding these spectral features is critical for quality control in chemical synthesis and for professionals in drug development who may use such fluorinated synthons.

Predicted ¹³C NMR Spectral Data

Due to the lack of readily available experimental spectra for this compound, a combination of spectral prediction tools and analysis of analogous structures was employed to forecast the ¹³C NMR spectrum. The molecule contains four unique carbon environments, and thus, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The numbering convention used for this analysis is as follows:

F-CH₂(C1 )-O-CH₂(C2 )-CH₂(C3 )-OH(C4 ) - Note: This representation is for numbering clarification; the terminal carbon is C4.

A more accurate representation is: F-CH₂(C1 )-O-CH₂(C2 )-CH₂(C3 )-OH. For clarity in this document, we will use the following numbering: F-C1-H₂-O-C2-H₂-C3-H₂-OH . Correction, the molecule is F-CH₂-CH₂-O-CH₂-CH₂-OH, let's re-number for clarity: F-C4 H₂-C3 H₂-O-C2 H₂-C1 H₂-OH. Let's use a clearer numbering scheme: HO-C1-H₂-C2-H₂-O-C3-H₂-C4-H₂-F .

dot graph "molecule" { layout=neato; node [shape=plaintext]; C1 [label="C1"]; C2 [label="C2"]; O1 [label="O"]; C3 [label="C3"]; C4 [label="C4"]; F [label="F"]; OH [label="OH"];

}

Figure 1: Numbering of carbon atoms in this compound.

The predicted chemical shifts (δ) and key coupling constants (J) are summarized below. These values are estimated and may vary based on solvent and concentration.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (Proton Decoupled)Expected ¹JCF (Hz)Expected ²JCF (Hz)
C160 - 65Singlet-~1-5
C270 - 75Singlet--
C368 - 73Doublet-~20-30
C480 - 85Doublet~160-180-

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Part 1: Sample Preparation
  • Analyte Preparation : Weigh approximately 20-50 mg of high-purity this compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic molecules.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube. The final volume in the NMR tube should be around 0.5-0.6 mL.[2]

  • Referencing : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). If the solvent contains TMS, this step may not be necessary.

Part 2: NMR Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer.

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Observed Nucleus: ¹³C

  • Decoupling: ¹H broadband decoupling.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.[3]

  • Relaxation Delay (D1): 2.0 seconds.[4]

  • Pulse Angle: 30-45 degrees.[3]

  • Spectral Width: 0 - 220 ppm.

  • Number of Scans (NS): 1024 or higher, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

dot digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: General workflow for ¹³C NMR analysis.

Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, each corresponding to one of the unique carbon atoms in the molecule. The interpretation relies on the chemical environment of each carbon, specifically the effects of the hydroxyl group, the ether oxygen, and the fluorine atom.

  • C1 (HO-CH₂-) : This carbon is directly attached to the hydroxyl group. The electronegative oxygen atom deshields the carbon nucleus, shifting its resonance downfield. For ethanol, the carbon bearing the OH group appears around 58 ppm.[5] Therefore, C1 in this molecule is predicted to be in the 60-65 ppm range.

  • C2 (-CH₂-O-) : This carbon is adjacent to the ether oxygen and the C1 carbon. The ether oxygen also has a deshielding effect. In diethylene glycol, the analogous carbons appear around 72-73 ppm. Thus, C2 is expected in the 70-75 ppm region.

  • C3 (-O-CH₂-) : This carbon is influenced by the ether oxygen on one side and the fluorinated carbon (C4) on the other. The ether oxygen deshields it, while the highly electronegative fluorine atom will also have a significant, albeit slightly attenuated, deshielding effect. This carbon is expected to exhibit a doublet due to two-bond coupling with the fluorine atom (²JCF ), with a predicted coupling constant of 20-30 Hz . Its chemical shift is estimated to be in the 68-73 ppm range.

  • C4 (-CH₂-F) : This carbon is directly bonded to the fluorine atom, which is the most electronegative element. This causes a very strong deshielding effect, shifting the signal significantly downfield. This signal will appear as a doublet due to the large one-bond coupling to fluorine (¹JCF ). Typical ¹JCF values for aliphatic fluorides are in the range of 160-180 Hz. The chemical shift for C4 is predicted to be the furthest downfield, in the 80-85 ppm range.

The relative positions of C2 and C3 may be interchangeable, and 2D NMR techniques such as HSQC and HMBC would be required for unambiguous assignment. However, the key identifying features will be the two doublets arising from C-F coupling, with the C4 signal exhibiting a much larger splitting than the C3 signal.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The predictable deshielding effects of the oxygen and fluorine atoms, combined with the characteristic C-F coupling patterns, allow for a confident assignment of all four carbon signals. The protocol and spectral interpretation guide provided here serve as a robust framework for researchers and drug development professionals to verify the structure and purity of this and structurally related fluorinated compounds.

References

Application Note: Mass Spectrometric Analysis of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the mass spectrometric analysis of 2-(2-Fluoroethoxy)ethanol, designed for researchers, scientists, and professionals in drug development.

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of this compound. This compound is a chemical intermediate that may be used in the synthesis of various organic molecules, including pharmaceuticals. Its detection and quantification are crucial for process monitoring, quality control, and metabolite identification studies. This guide details two primary methodologies for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis in complex matrices. The protocols herein are designed to be robust and reproducible, providing the user with the necessary information to implement these methods in their own laboratory. We will delve into the rationale behind method development, from sample preparation to data interpretation, grounded in the physicochemical properties of the analyte.

Introduction to this compound

This compound (CAS No. 372-53-2) is a bifunctional organic molecule containing both an ether linkage and a terminal alcohol group, with a fluorine atom on the ethoxy moiety. Its chemical structure is FCH₂CH₂OCH₂CH₂OH.

Physicochemical Properties:

  • Molecular Formula: C₄H₉FO₂

  • Molecular Weight: 108.11 g/mol

  • Boiling Point: Approximately 173-174 °C

  • Polarity: High, due to the presence of the hydroxyl and ether groups. It is soluble in water and polar organic solvents.

  • Volatility: Moderate. Its relatively high boiling point suggests that while it is volatile, careful consideration must be given to the inlet temperature if analyzed by GC-MS to prevent thermal degradation.

The presence of a fluorine atom can subtly influence its chromatographic retention and mass spectrometric fragmentation, making a tailored analytical approach necessary. This guide will primarily focus on Electron Ionization (EI) in GC-MS and Electrospray Ionization (ESI) in LC-MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the compound's partitioning between a stationary phase and a mobile gas phase, followed by ionization and mass analysis. Electron Ionization (EI) is a common ionization technique for GC-MS, as it provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dissolve sample in volatile organic solvent (e.g., Methanol, Dichloromethane) prep2 Vortex and centrifuge to remove particulates prep1->prep2 gc1 Inject sample into GC inlet (e.g., 250°C) prep2->gc1 gc2 Separate on a polar capillary column (e.g., DB-WAX) gc1->gc2 gc3 Temperature programming for elution gc2->gc3 ms1 Eluent enters MS via transfer line (e.g., 260°C) gc3->ms1 ms2 Electron Ionization (EI) at 70 eV ms1->ms2 ms3 Mass analysis (e.g., Quadrupole) ms2->ms3 data1 Acquire Total Ion Chromatogram (TIC) ms3->data1 data2 Extract mass spectrum at peak apex data1->data2 data3 Identify fragments and compare to library/standards data2->data3

Caption: GC-MS workflow for this compound analysis.

Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Create a series of calibration standards by serial dilution of the stock solution in methanol, ranging from 1 µg/mL to 100 µg/mL.
  • For unknown samples, dissolve a known weight in methanol to achieve a concentration within the calibration range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Injection Volume 1 µLStandard volume for capillary columns to avoid overloading.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Inlet Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for quantification.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good separation efficiency.
Column Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalentA polar polyethylene glycol (PEG) stationary phase is ideal for retaining and separating polar analytes like alcohols and ethers.
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 minInitial low temperature for good peak shape, followed by a ramp to elute the analyte in a reasonable time.
MS System Agilent 5977B MSD or equivalentA single quadrupole or ion trap system is sufficient for this analysis.
Transfer Line Temp 260 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI)Standard for GC-MS, providing reproducible fragmentation.
Ionization Energy 70 eVStandard energy for EI to generate consistent and comparable mass spectra.
Source Temperature 230 °COptimal temperature to maintain ion source cleanliness and prevent analyte condensation.
Mass Range m/z 35-200Covers the molecular ion and expected fragments of the analyte.

3. Data Analysis:

  • Identify the retention time of this compound by injecting a pure standard.
  • Extract the mass spectrum from the apex of the chromatographic peak.
  • Analyze the fragmentation pattern to confirm the identity of the compound.

Predicted EI Fragmentation

Electron ionization is a high-energy process that often leads to extensive fragmentation and a weak or absent molecular ion peak. The fragmentation of this compound is expected to proceed through several characteristic pathways for ethers and alcohols.

cluster_alpha α-cleavage (Ether) cluster_alpha_alc α-cleavage (Alcohol) cluster_inductive Inductive Cleavage cluster_rearrangement McLafferty-like Rearrangement M [FCH₂CH₂OCH₂CH₂OH]⁺˙ m/z 108 (Molecular Ion) f1 [M - ˙CH₂OH]⁺ FCH₂CH₂O=CH₂ m/z 77 M->f1 - ˙CH₂OH f2 [M - ˙CH₂OCH₂CH₂F]⁺ CH₂=OH⁺ m/z 31 M->f2 - ˙CH₂OCH₂CH₂F f3 [M - ˙OCH₂CH₂OH]⁺ FCH₂CH₂⁺ m/z 47 M->f3 - ˙OCH₂CH₂OH f4 [M - ˙CH₂CH₂F]⁺ HOCH₂CH₂O⁺ m/z 61 M->f4 - ˙CH₂CH₂F f5 [FCH₂CH=OH]⁺˙ m/z 64 M->f5 rearrangement cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dilute sample in mobile phase (e.g., 50:50 Water:Methanol) prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc1 Inject sample into LC system prep2->lc1 lc2 Separate on a C18 or HILIC column lc1->lc2 lc3 Gradient elution with water/organic mobile phase lc2->lc3 ms1 Eluent enters ESI source lc3->ms1 ms2 Ionization (Positive or Negative Mode) ms1->ms2 ms3 Mass analysis (e.g., Q-TOF, Triple Quad) ms2->ms3 data1 Acquire Extracted Ion Chromatogram (XIC) ms3->data1 data2 Analyze mass spectrum for precursor ion data1->data2 data3 Perform MS/MS for structural confirmation data2->data3

Application Note: High-Resolution GC-MS Purity Analysis of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Fluoroethoxy)ethanol is an important fluorinated ether alcohol used as an intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final products. Therefore, a robust and reliable analytical method for the precise determination of its purity is of paramount importance. This application note presents a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, designed for researchers, scientists, and professionals in drug development and quality control. The methodology is structured to provide not only a step-by-step guide but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Scientific Rationale and Method Development

The selection of GC-MS for this analysis is predicated on its superior ability to separate volatile and semi-volatile compounds and provide definitive identification through mass spectral data. The choice of the specific GC column and instrumental parameters is critical for achieving the necessary resolution to separate the target analyte from structurally similar impurities that may be present from the synthesis process.

Predicting Potential Impurities:

  • Unreacted Starting Materials: Diethylene glycol and fluorinating agents.

  • Byproducts of Side Reactions: Higher ethoxylation products (e.g., triethylene glycol mono-fluoroethyl ether), and potentially over-fluorinated species.

  • Residual Solvents: Solvents used during synthesis and purification.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the GC-MS analysis of this compound.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-624 UI (30 m x 0.25 mm, 1.4 µm) or Restek Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm). The choice of a mid-polar column is based on its proven effectiveness in resolving a wide range of glycol ethers.[2][3]

  • Vials and Caps: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL GC syringe

  • Solvent: Dichloromethane or Methanol (GC-MS grade)[4]

Sample and Standard Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

GC-MS Method Parameters

The following table outlines the optimized GC-MS parameters for this analysis.

Parameter Setting Rationale
GC Inlet Split/Splitless
Inlet Temperature250 °CEnsures efficient volatilization of the analyte and impurities.
Injection Volume1 µL
Split Ratio50:1Prevents column overloading while allowing for sufficient sensitivity.
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for proper focusing of early-eluting compounds.
Ramp Rate10 °C/min to 250 °CProvides good separation of components with varying boiling points.
Final Temperature250 °C, hold for 5 minEnsures elution of any higher-boiling impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible mass spectra.
Source Temperature230 °CMinimizes analyte degradation in the ion source.
Quadrupole Temperature150 °C
Scan Rangem/z 35-300Covers the expected mass range of the analyte and potential impurities.
Solvent Delay3 minPrevents the solvent peak from damaging the detector.
Data Acquisition and Processing
  • Inject the prepared standard and sample solutions into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • Integrate the peaks in the resulting chromatograms.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify and quantify any impurity peaks against the calibration curve of the main analyte (assuming similar response factors for a preliminary assessment) or by using specific impurity standards if available.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final purity determination.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample Sample->Dilute_Sample Standard Weigh Standard Dilute_Standard Dissolve & Dilute Standard Standard->Dilute_Standard Inject Inject into GC-MS Dilute_Sample->Inject Dilute_Standard->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Identify Peak Identification Integrate->Identify Quantify Quantification & Purity Calculation Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS workflow for purity analysis.

Expected Results and Data Interpretation

The primary peak in the chromatogram will correspond to this compound. The identity of this peak should be confirmed by comparing its mass spectrum with a reference spectrum, if available, or by interpreting its fragmentation pattern.

Predicted Mass Spectrum of this compound:

m/z Predicted Fragment
108[M]+ (Molecular Ion)
77[M - CH2OH]+
63[CH2OCH2F]+
45[CH2OH]+
33[CH2F]+

Any other peaks in the chromatogram should be treated as potential impurities and their mass spectra should be carefully examined to propose their structures. The purity of the this compound sample can be calculated using the area percent method from the total ion chromatogram (TIC).

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Method Validation and Trustworthiness

To ensure the reliability of this analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the good resolution of the analyte peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by constructing a calibration curve and determining the correlation coefficient (R²), which should be ≥ 0.999.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS method for the purity analysis of this compound. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers and quality control professionals can confidently assess the purity of this important chemical intermediate. The method is designed to be robust and reliable, ensuring the integrity of downstream applications in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Fluoroethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, particularly via the common Williamson ether synthesis route.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

Low yield is a frequent issue stemming from several competing side reactions. Identifying the culprit requires analyzing your specific reaction conditions and reagents.

  • Possible Cause A: E2 Elimination of the Fluoroethylating Agent

    • The "Why": The Williamson ether synthesis is a classic SN2 reaction. However, it faces direct competition from the E2 elimination pathway, especially when using a strong base.[1][2] If you are using an activated electrophile like 2-fluoroethyl tosylate, the base (e.g., an alkoxide) can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene (in this case, the volatile side-product vinyl fluoride) instead of the desired ether.[3] Tertiary or sterically hindered alkyl halides are particularly prone to E2 elimination.[4]

    • Troubleshooting Steps:

      • Choice of Base: Avoid overly strong or bulky bases if elimination is a major issue. While sodium hydride (NaH) is effective for deprotonating alcohols, its strength can promote elimination.[5] Consider a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.

      • Temperature Control: E2 reactions are often favored at higher temperatures. Run the reaction at the lowest temperature that allows for a reasonable SN2 reaction rate.

      • Substrate Choice: Ensure your fluoroethylating agent is a primary substrate (e.g., 2-fluoroethyl tosylate or 2-fluoroethyl bromide). Secondary or tertiary electrophiles will strongly favor elimination.[1][5]

  • Possible Cause B: Dehydrofluorination of 2-Fluoroethanol

    • The "Why": If your synthetic route involves the deprotonation of 2-fluoroethanol to act as the nucleophile, the resulting alkoxide is susceptible to an intramolecular elimination. In a basic solution, 2-fluoroethanol can undergo dehydrofluorination to yield acetaldehyde.[6] This consumes your starting material and introduces a reactive aldehyde impurity.

    • Troubleshooting Steps:

      • Controlled Stoichiometry of Base: Use only a slight excess (e.g., 1.05-1.1 equivalents) of base to deprotonate the alcohol. Excess base increases the rate of this side reaction.

      • Low Temperature Addition: Add the base to the solution of 2-fluoroethanol at a low temperature (e.g., 0 °C) before introducing the electrophile to minimize the time the alkoxide spends before it can react in the desired SN2 pathway.

  • Possible Cause C: Side Reactions of Sodium Hydride (NaH) with Solvents

    • The "Why": Sodium hydride is not just a base; it can also act as a reducing agent.[7] When used in common polar aprotic solvents like DMF or acetonitrile, NaH can react with the solvent itself. This consumes the base, reduces the stoichiometry available for your primary reaction, and generates complex impurities that can complicate purification.[7]

    • Troubleshooting Steps:

      • Solvent Selection: When using NaH, prefer non-reactive ethereal solvents such as tetrahydrofuran (THF) or dioxane.

      • Alternative Bases: If you must use a solvent like DMF, consider an alternative base such as potassium tert-butoxide or LHMDS, though be mindful of their potential to favor elimination.

Q2: I've isolated my product, but it's contaminated with a higher molecular weight impurity. What is it and how do I prevent it?

This is almost certainly a result of over-alkylation or oligomerization, a classic problem in glycol ether synthesis.

  • Possible Cause: Di-alkylation or Ethoxylation

    • The "Why": Your desired product, this compound, still possesses a reactive hydroxyl group. This alcohol can be deprotonated by the base in the reaction mixture to form a new alkoxide. This alkoxide can then compete with your starting alcohol (e.g., ethylene glycol) as a nucleophile, attacking another molecule of your fluoroethylating agent. This results in the formation of the symmetrical diether, 1,2-bis(2-fluoroethoxy)ethane . Similarly, if using ethylene oxide, the product can react with another molecule of ethylene oxide to form higher ethoxylates like 2-[2-(2-fluoroethoxy)ethoxy]ethanol.[8]

    • Troubleshooting Steps:

      • Molar Ratio is Key: The most effective way to suppress this side reaction is to use a significant molar excess of the starting diol/alcohol. For a Williamson synthesis starting from ethylene glycol, use a 5- to 10-fold molar excess of ethylene glycol relative to the fluoroethylating agent. This statistically favors the reaction of the fluoroethylating agent with the vastly more abundant starting glycol.

      • Controlled Addition: If possible, add the limiting reagent (the fluoroethylating agent) slowly to the solution containing the excess alcohol and base. This maintains a low concentration of the electrophile and minimizes the chance of it reacting with the product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for lab-scale synthesis of this compound?

Two primary routes are the Williamson ether synthesis and the reaction with ethylene oxide.

  • Williamson Ether Synthesis: (e.g., Ethylene Glycol + 2-Fluoroethyl Tosylate)

    • Pros: Generally more controllable and predictable for lab-scale synthesis. The stoichiometry can be precisely managed to minimize side products. It avoids the handling of highly hazardous ethylene oxide gas.

    • Cons: It is a multi-step process if you have to prepare the 2-fluoroethyl tosylate first. It is less atom-economical due to the use of a leaving group.

  • Ethylene Oxide Addition: (e.g., 2-Fluoroethanol + Ethylene Oxide)

    • Pros: Highly atom-economical as it involves a direct addition with no leaving groups.

    • Cons: Difficult to control selectivity; the formation of higher ethoxylates is a major issue.[8] Ethylene oxide is a highly toxic, carcinogenic, and explosive gas, requiring specialized equipment and handling procedures.

For most research and lab-scale applications, the Williamson ether synthesis offers a better balance of control, safety, and predictability.

Q2: How can I effectively purify this compound from common side products?

Purification can be challenging due to the similar physical properties of the desired product and its related impurities.

  • Fractional Distillation: This is the most common method for purification. The key side products to separate are unreacted ethylene glycol (much higher boiling point), 1,2-bis(2-fluoroethoxy)ethane (higher boiling point), and any higher ethoxylates. High-vacuum fractional distillation is essential to lower the boiling points and prevent potential decomposition at high temperatures.

  • Column Chromatography: While effective for small-scale purification and for removing very polar (ethylene glycol) or non-polar (bis-ether) impurities, silica gel chromatography can be cumbersome for multi-gram quantities of this relatively polar product.

  • Purity Analysis: Before and after purification, assess purity using Gas Chromatography (GC) or GC-MS to identify volatile impurities and quantify product purity.[9] ¹H and ¹⁹F NMR spectroscopy are also invaluable for confirming the structure and identifying impurities.

Visualizing the Reaction Pathways

Understanding the interplay between the desired reaction and common side reactions is crucial for troubleshooting.

Williamson_Synthesis cluster_main Desired SN2 Pathway cluster_side1 Side Reaction: Double Alkylation cluster_side2 Side Reaction: E2 Elimination EG Ethylene Glycol (Excess) Alkoxide Mono-alkoxide EG->Alkoxide + Base (NaH) Product This compound Alkoxide->Product + FETos (SN2 Attack) Alkoxide_E2 Mono-alkoxide (acting as base) Product_alkoxide Product Alkoxide Product->Product_alkoxide + Base (NaH) FETos 2-Fluoroethyl Tosylate Vinyl_Fluoride Vinyl Fluoride (Volatile Impurity) FETos->Vinyl_Fluoride + Alkoxide_E2 (E2 Elimination) Bis_Ether 1,2-bis(2-fluoroethoxy)ethane (High MW Impurity) Product_alkoxide->Bis_Ether + FETos

References

Technical Support Center: Synthesis of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Fluoroethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the Williamson ether synthesis . This reaction is a cornerstone of organic chemistry for forming ethers.[1][2] The process involves two main steps: first, the deprotonation of a primary alcohol (2-fluoroethanol) to form a highly reactive alkoxide, and second, the reaction of this alkoxide with an alkyl halide (like 2-chloroethanol or 2-bromoethanol) via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] This method is highly versatile and can be adapted for both small-scale lab synthesis and larger industrial applications.[2][4]

Q2: What are the essential starting materials for this synthesis?

A2: The synthesis requires the following key reagents:

  • Alcohol: 2-Fluoroethanol (FCH₂CH₂OH).

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol. Sodium hydride (NaH) is a common choice for lab-scale synthesis. For industrial or greener processes, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be used in conjunction with a phase-transfer catalyst.[5][6]

  • Alkyl Halide: A two-carbon electrophile with a good leaving group is needed. Common choices include 2-chloroethanol (ClCH₂CH₂OH) and 2-bromoethanol (BrCH₂CH₂OH).

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is typically used to facilitate the SN2 reaction.[2]

Q3: Why is the choice of base and solvent so critical for the reaction's success?

A3: The base and solvent create the optimal environment for the SN2 reaction to proceed efficiently.

  • Base: The base's role is to generate the fluoroethoxide nucleophile. A strong base like sodium hydride (NaH) irreversibly deprotonates the alcohol, driving the reaction forward.[3] Weaker bases like K₂CO₃ are often less expensive and safer but require assistance from techniques like phase-transfer catalysis to be effective.[4]

  • Solvent: A polar aprotic solvent like DMF is ideal because it effectively solvates the counter-ion (e.g., Na⁺) while leaving the alkoxide anion relatively unsolvated, or "naked." This enhances the anion's nucleophilicity, significantly increasing the rate of the desired SN2 attack.[2] Using protic solvents (like water or ethanol itself) would solvate and stabilize the alkoxide, reducing its reactivity and leading to lower yields.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues encountered during the synthesis.

Problem 1: Low or No Yield of this compound

Possible CauseSuggested Solution & Scientific Rationale
Ineffective Deprotonation Ensure your base is active and the reaction is anhydrous. Sodium hydride (NaH) reacts violently with water. If your solvent or glassware is not perfectly dry, the NaH will be quenched before it can deprotonate the 2-fluoroethanol. Action: Dry your solvent over molecular sieves and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).
Poor Leaving Group Switch from 2-chloroethanol to 2-bromoethanol. The SN2 reaction rate is highly dependent on the leaving group's ability to depart.[3] Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. This simple change can often lead to a significant increase in reaction rate and overall yield.
Insufficient Reaction Temperature or Time Gradually increase the temperature and monitor the reaction. While SN2 reactions can often proceed at room temperature, some systems require thermal energy to overcome the activation barrier. Action: Heat the reaction mixture to 50-80 °C and monitor its progress every few hours using Thin Layer Chromatography (TLC). Continue until the starting material is consumed. Reaction times of 1-8 hours are typical.[2]

Problem 2: Formation of Significant Side Products (Impurity Issues)

Possible CauseSuggested Solution & Scientific Rationale
Elimination (E2) Reaction Maintain a moderate reaction temperature. The primary competing side reaction is the E2 elimination of the alkyl halide, which forms ethylene glycol and other byproducts.[1] Elimination reactions are more temperature-sensitive than substitution reactions. Action: Avoid excessive heating (e.g., >100 °C). The optimal temperature is one that allows the SN2 reaction to proceed at a reasonable rate while minimizing the E2 pathway.
Self-Condensation of 2-chloroethanol Add the alkyl halide slowly to the formed alkoxide solution. If the base is added to a mixture of both alcohols, it can deprotonate the 2-chloroethanol, leading to self-condensation. Action: First, react the 2-fluoroethanol with the base to ensure complete formation of the fluoroethoxide. Then, add the 2-chloroethanol dropwise, preferably at a reduced temperature (e.g., 0 °C), to ensure it reacts primarily with the intended nucleophile.[7]

Part 3: Experimental Protocols & Optimization

This section provides detailed experimental procedures and a workflow for optimizing your synthesis.

Workflow for Optimizing Synthesis

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

Protocol 1: Standard Synthesis using Sodium Hydride

This protocol is suitable for achieving high yields on a laboratory scale.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF via cannula to the flask and cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve 2-fluoroethanol (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • SN2 Reaction: Cool the resulting sodium 2-fluoroethoxide solution back to 0 °C. Add 2-bromoethanol (1.1 eq.) dropwise.

  • Heating: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction's progress by TLC.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)

This protocol avoids hazardous reagents like NaH and is more amenable to scaling up. Phase-transfer catalysis facilitates the transfer of the alkoxide from one phase to another where the reaction can occur.[6][8]

Step-by-Step Methodology:

  • Setup: To a round-bottomed flask, add 2-fluoroethanol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent & Reagent Addition: Add toluene as the solvent, followed by 2-bromoethanol (1.2 eq.).

  • Heating: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 6-12 hours. The PTC transports the deprotonated alcohol into the organic phase to react.[9]

  • Monitoring: Monitor the consumption of the starting material by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Wash the filtrate with water to remove any remaining salts and the catalyst.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the final product.

Part 4: Data Summary & Mechanistic Diagrams

Table 1: Comparison of Synthetic Protocols
ParameterProtocol 1 (NaH Method)Protocol 2 (PTC Method)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous DMF / THFToluene
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 0 °C to 80 °CReflux (~110 °C)
Pros High yield, fast reactionSafer, scalable, less stringent anhydrous conditions
Cons Requires strict anhydrous conditions, hazardous NaHLonger reaction times, requires catalyst

Diagram 1: Williamson Ether Synthesis Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Diagram 2: Phase-Transfer Catalysis Cycle

Caption: Catalytic cycle of TBAB (Q⁺Br⁻) in the phase-transfer reaction.

References

Technical Support Center: Nucleophilic Fluorination of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic fluorination of alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common challenges, ensuring your experiments are both successful and safe.

The Core Challenge: A Balancing Act of Reactivity and Selectivity

Nucleophilic deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a cornerstone of modern medicinal chemistry. Introducing fluorine can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] However, the transformation is deceptively complex. It's a delicate balance between activating the alcohol to be a good leaving group and controlling the subsequent nucleophilic attack by fluoride, all while suppressing competing side reactions.[1][3]

The most prevalent issues stem from the nature of the fluorinating agents themselves and the inherent reactivity of the substrates. Problems like low yields, elimination byproducts, and unexpected molecular rearrangements are common hurdles.[1][2][3][4] This guide will dissect these challenges and provide actionable, evidence-based solutions.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section is structured as a series of common problems you might encounter in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My reaction has a very low yield or isn't working at all. What are the likely causes and how can I fix it?

Low or no conversion is one of the most frequent issues. Before drastically changing your approach, a systematic check of your reagents and conditions is crucial.

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: Many common fluorinating agents, especially sulfur trifluorides like DAST and Deoxo-Fluor, can degrade over time, particularly with improper storage or exposure to moisture.[5]

    • Solution: Always use a fresh bottle or a recently opened bottle of the fluorinating reagent that has been stored under anhydrous conditions.[5] If you suspect reagent degradation, consider titrating it or testing it on a simple, reliable substrate before committing your valuable material.

  • Insufficient Reagent Stoichiometry: Sterically hindered or less reactive alcohols may require an excess of the fluorinating agent to drive the reaction to completion.[5]

    • Solution: Incrementally increase the equivalents of your fluorinating agent (e.g., from 1.2 eq. to 1.5 or 2.0 eq.) and monitor the reaction progress.

  • Sub-optimal Reaction Temperature: Deoxyfluorination often requires a specific temperature window. Reactions run too cold may be sluggish, while excessive heat can lead to reagent decomposition and increased side products.[5]

    • Solution: If there is no reaction at a low temperature (e.g., 0 °C or -78 °C), allow the reaction to slowly warm to room temperature.[6] For less reactive substrates, gentle heating may be necessary, but this should be done with caution, especially with thermally sensitive reagents like DAST.[5][6]

  • Poor In-Situ Leaving Group Formation: The hydroxyl group itself is a poor leaving group. The fluorinating agent must first activate it. If this activation is inefficient, the reaction will stall.

    • Solution: For challenging substrates, consider a two-step procedure. First, convert the alcohol to a better leaving group, such as a tosylate or mesylate, and then displace it with a fluoride source like TBAF or CsF.[5][7]

  • Inappropriate Solvent: The choice of solvent is critical. It must be anhydrous and compatible with your fluorinating agent.[5][8]

    • Solution: Ensure your solvent is rigorously dried. Common choices include dichloromethane (DCM), toluene, and acetonitrile.[5] Be aware of solvent-reagent incompatibilities; for example, some electrophilic fluorinating agents can react exothermically with DMF.[8] Protic solvents are generally avoided in SN2 reactions, although some specialized methods utilize tertiary alcohols as the solvent to modulate fluoride reactivity.[9][10]

Q2: My primary product is an alkene. How can I minimize this elimination side reaction?

Elimination (E1 or E2) is a major competing pathway, especially for secondary and tertiary alcohols, leading to the formation of unwanted alkenes.[3][4] This is often promoted by the basicity of the fluoride source or reaction intermediates.

Possible Causes & Solutions:

  • Reagent Choice: Traditional reagents like DAST and Deoxo-Fluor are known to promote elimination.[2][3]

    • Solution: Switch to a more modern, selective reagent designed to minimize elimination. PyFluor (2-pyridinesulfonyl fluoride) is an excellent choice, as it generally provides high yields of the fluorinated product with minimal alkene formation.[1][7][11][12] It operates via a different mechanism where the alcohol is converted to a pyridinesulfonate intermediate, which is then displaced by fluoride.[11]

  • Reaction Conditions: High temperatures and strongly basic conditions favor elimination.

    • Solution 1: Lower the reaction temperature. Substitution reactions often have a lower activation energy than elimination pathways.[4]

    • Solution 2: For reagents like PhenoFluor™, adding KF can help reduce elimination byproducts.[2][13] Interestingly, for some substrates in toluene, increasing the temperature from 23 °C to 80 °C has also been shown to reduce elimination.[2][13] This highlights the substrate-dependent nature of this side reaction.

  • Solvent Effects: The solvent can influence the basicity of the fluoride ion.

    • Solution: Using nonpolar solvents like toluene can sometimes suppress elimination.[4]

Comparative Selectivity of Fluorinating Agents:

ReagentTypical Yield (Substitution)Typical Yield (Elimination)Key Characteristics
DAST Moderate to HighCan be significant[1]Prone to elimination and thermal instability.[1][14]
Deoxo-Fluor Moderate to HighOften less than DAST, but still an issue.[15]More thermally stable than DAST.[16][17][18]
PyFluor HighMinimal[1][7][11]High selectivity against elimination; thermally stable.[11][12]
PhenoFluor™ HighLow to moderate; can be suppressed.[2][13]Excellent for late-stage fluorination of complex molecules.[2][13]
Q3: I've isolated a product with a rearranged carbon skeleton. What happened and how can I prevent it?

Carbocation rearrangements, such as hydride or alkyl shifts, are common when the reaction proceeds through an SN1-like mechanism, especially with secondary or tertiary alcohols that can form a relatively stable carbocation.[19][20][21][22] Reagents like DAST can promote these rearrangements.[23]

Mechanism of Rearrangement:

G cluster_0 Slightly Unstable Carbocation cluster_1 Hydride Shift cluster_2 More Stable Carbocation cluster_3 Fluoride Attack cluster_4 Rearranged Product Secondary_Carbocation Secondary Carbocation Hydride_Shift 1,2-Hydride Shift Secondary_Carbocation->Hydride_Shift Tertiary_Carbocation Tertiary Carbocation Hydride_Shift->Tertiary_Carbocation Fluoride_Attack F⁻ Attack Tertiary_Carbocation->Fluoride_Attack Rearranged_Product Rearranged Alkyl Fluoride Fluoride_Attack->Rearranged_Product

Prevention Strategies:

  • Promote an SN2 Pathway: The best way to avoid rearrangements is to use conditions that strongly favor a direct, bimolecular substitution (SN2).

    • Solution: Employ reagents that operate under milder, less acidic conditions and are known to proceed with inversion of stereochemistry, which is characteristic of an SN2 reaction. PyFluor , for instance, proceeds via an SN2 displacement of a sulfonate ester intermediate, effectively preventing carbocation formation.[24]

  • Modify the Substrate: If possible, modifying the substrate to disfavor carbocation formation at the reactive center can be an effective, albeit less general, strategy.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using PyFluor

This protocol is a general starting point for the highly selective fluorination of a secondary alcohol, aimed at minimizing elimination byproducts.[3]

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) and a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) in anhydrous toluene.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve PyFluor (1.2 equiv) in anhydrous toluene. Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU via syringe or dropping funnel.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR. Reactions are typically complete within 24 hours.[3]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Frequently Asked Questions (FAQs)

Q: DAST, Deoxo-Fluor, and PyFluor are common reagents. Which one should I choose?

A: Your choice depends on your substrate, scale, and safety considerations.

  • DAST: A powerful, widely used reagent, but it's thermally unstable and prone to causing elimination and rearrangement side reactions.[1][14][23] Its use should be minimized, especially on a larger scale.[25]

  • Deoxo-Fluor: A significant improvement over DAST in terms of thermal stability, making it a safer alternative for reactions that may require heating.[6][16][17][18] However, it can still promote elimination.[15]

  • PyFluor: Often the best choice for sensitive substrates, especially secondary alcohols where elimination is a major concern.[3][12] It is a thermally stable, crystalline solid that is safer to handle and store.[11] Its primary advantage is the high selectivity for substitution over elimination.[1][11][12]

G Start Need to Fluorinate an Alcohol IsEliminationRisk Is elimination a major concern? Start->IsEliminationRisk IsThermalStress Does the reaction require heat? IsEliminationRisk->IsThermalStress No UsePyFluor Use PyFluor IsEliminationRisk->UsePyFluor Yes UseDeoxoFluor Use Deoxo-Fluor IsThermalStress->UseDeoxoFluor Yes UseDAST Use DAST (with caution) IsThermalStress->UseDAST No

Q: How can I safely handle and quench these reagents?

A: Safety is paramount. Always handle fluorinating agents in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and compatible gloves.[26]

  • Handling: DAST and Deoxo-Fluor are moisture-sensitive and can release corrosive HF upon contact with water.[27][28] PyFluor is more tolerant of air and moisture but should still be handled with care.

  • Quenching: Quenching can be highly exothermic and should be performed carefully.[26] Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize acidic byproducts.[25] Be prepared for gas evolution.

Q: How do I monitor the progress of my fluorination reaction?

A: Several analytical techniques can be used:

  • TLC (Thin Layer Chromatography): A quick and easy way to qualitatively assess the consumption of your starting material (alcohol) and the formation of a new, typically less polar, product (alkyl fluoride).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information about the conversion of starting material and the mass of the product(s) being formed.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The most direct and quantitative method. It allows you to directly observe the formation of your fluorinated product and can be used to calculate the reaction yield without isolating the product.[29][30]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile products, allowing for separation and identification of products and byproducts.[31]

By understanding the underlying mechanisms and potential pitfalls of nucleophilic fluorination, you can troubleshoot effectively, optimize your reaction conditions, and achieve your synthetic goals with greater efficiency and safety.

References

Technical Support Center: Minimizing Impurities in 2-(2-Fluoroethoxy)ethanol Production

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Fluoroethoxy)ethanol. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize impurities in your production process. As Senior Application Scientists, we understand the critical importance of purity for the safety and efficacy of final drug products.

I. Overview of this compound Synthesis

The most common and versatile method for synthesizing this compound is through the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-fluoroethanol (sodium 2-fluoroethoxide) reacts with an ethylene halohydrin, such as 2-chloroethanol, to yield the desired product.

The Williamson ether synthesis is an S(_N)2 reaction, meaning it proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1] The reaction is favored with primary alkyl halides, like 2-chloroethanol, as they are less sterically hindered.[2][3]

dot```dot

Synthesis_Pathway

Caption: Troubleshooting workflow for this compound synthesis.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2-Fluoroethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Deprotonation: Under a nitrogen atmosphere, add sodium hydride to the flask. Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add 2-fluoroethanol dropwise to the suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • S(_N)2 Reaction: Cool the reaction mixture back to 0 °C and add 2-chloroethanol dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring the reaction progress by GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

IV. References

  • Organic Chemistry Tutor. Williamson Ether Synthesis.

  • ChemTalk. Williamson Ether Synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Wikipedia. Williamson ether synthesis.

  • Edubirdie. Williamson Ether Synthesis.

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis.

  • Wikipedia. 2-Fluoroethanol.

  • Professor Dave Explains. Williamson Ether Synthesis. YouTube.

  • J&K Scientific LLC. Williamson Ether Synthesis.

  • Recent Trends in Analytical Techniques for Impurity Profiling.

  • Sayam Sen Gupta, et al. Supporting Information for "Virus-templated synthesis of discrete single-walled carbon nanotubes".

  • Chemistry Steps. The Williamson Ether Synthesis.

  • Benchchem. A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)ethoxy]ethanol for Pharmaceutical Applications.

  • ResearchGate. Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,...

  • PubMed. Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance.

  • Benchchem. Synthesis of 2-Ethoxyethanol from Ethylene Oxide and Ethanol: An In-depth Technical Guide.

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • Guidechem. How to Prepare 2-[2-(2-CHLOROETHOXY)ETHOXY]ETHANOL?.

  • ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling.

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Diethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of diethylene glycol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions in a practical question-and-answer format. Our approach is grounded in established chemical principles to ensure you can not only solve immediate experimental hurdles but also understand the causality behind the proposed optimizations.

Frequently Asked Questions (FAQs)

Q1: I am seeing low conversion of diethylene glycol to the desired monofluorinated product. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue and can often be traced back to several key factors:

  • Insufficient Reagent Activity: The choice of fluorinating agent is paramount. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are common choices for converting alcohols to alkyl fluorides. However, their reactivity can be highly substrate-dependent. If you are using a less reactive agent, consider switching to a more potent one like PyFluor or XtalFluor-E®.

  • Sub-optimal Reaction Temperature: The fluorination of alcohols typically requires careful temperature control. Starting at a low temperature (e.g., -78 °C) and slowly warming the reaction mixture to room temperature is a standard practice. This minimizes side reactions and allows for controlled activation of the fluorinating agent. If conversion is low, a modest increase in the final reaction temperature or a longer reaction time might be necessary. However, excessive heat can lead to decomposition of the reagent and substrate, resulting in complex product mixtures.

  • Stoichiometry: Ensure you are using a sufficient excess of the fluorinating agent. A 1.1 to 1.5 molar equivalent of the fluorinating agent per hydroxyl group is a good starting point. For diethylene glycol, if you are targeting the monofluorinated product, controlling the stoichiometry is critical. Using a slight excess (e.g., 1.2 equivalents) of the fluorinating agent is recommended.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed reagent Re-evaluate Fluorinating Agent Is the reagent sufficiently active for a diol? Consider PyFluor or XtalFluor-E® for higher reactivity. start->reagent temp Optimize Reaction Temperature Was the reaction started at low temp (-78 °C)? Try a slightly higher final temperature or longer reaction time. reagent->temp If reagent is appropriate stoich Check Stoichiometry Are you using at least 1.1-1.5 eq. of fluorinating agent? For monofluorination, use a slight excess (1.2 eq.). temp->stoich If temperature is optimized outcome Improved Conversion stoich->outcome If stoichiometry is correct

Caption: A decision-making workflow for troubleshooting low conversion in the fluorination of diethylene glycol.

Q2: My reaction is producing a significant amount of a symmetric ether byproduct. How can I suppress this side reaction?

A2: The formation of a symmetric ether (bis(2-(2-hydroxyethoxy)ethyl) ether) is a classic side reaction when attempting to monofunctionalize diols. This occurs when an unreacted molecule of diethylene glycol acts as a nucleophile and attacks an activated intermediate (e.g., a fluorosulfite ester) before the fluoride ion can.

To minimize this, consider the following strategies:

  • Inverse Addition: Instead of adding the fluorinating agent to the diethylene glycol, try adding the diethylene glycol solution dropwise to a solution of the fluorinating agent. This ensures that the concentration of the activated intermediate is always low, and it is more likely to react with the fluoride ion rather than another molecule of diethylene glycol.

  • Use of a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can help to scavenge any HF that is formed during the reaction. This can be particularly important with reagents like DAST, where HF can catalyze ether formation.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Using a more polar solvent might favor the undesired intermolecular reaction leading to ether formation.

Table 1: Recommended Conditions to Minimize Ether Formation

ParameterStandard ConditionOptimized Condition for Minimizing EtherRationale
Addition Order Fluorinating agent to diolDiol to fluorinating agent (Inverse Addition)Maintains a low concentration of the activated intermediate.
Base None1.1 eq. of 2,6-lutidine or DIPEAScavenges acidic byproducts that can catalyze ether formation.
Solvent DCM or THFAnhydrous DCMMinimizes solubility of the diol, potentially favoring the intramolecular reaction.
Q3: I am observing the formation of elimination products. How can this be addressed?

A3: While diethylene glycol itself is not prone to elimination in the same way as a secondary or tertiary alcohol with an adjacent proton, related substrates can undergo this side reaction. If you are working with a derivative of diethylene glycol that has this structural feature, elimination can become a significant issue, leading to the formation of unsaturated products.

The mechanism of fluorination with reagents like DAST can have both SN2 and SN1 character. An increase in the SN1 character of the reaction can favor elimination.

To suppress elimination:

  • Lower the Reaction Temperature: As mentioned previously, maintaining a low temperature throughout the reaction is crucial. Higher temperatures can provide the activation energy needed for the E1 pathway.

  • Choose a Milder Fluorinating Agent: Reagents that are known to favor SN2-type reactions, such as Fluolead™, can be a good alternative if elimination is a persistent problem.

  • Solvent Effects: Less polar solvents can sometimes disfavor the formation of the carbocationic intermediate required for E1 elimination.

Experimental Protocols

Protocol 1: General Procedure for the Monofluorination of Diethylene Glycol with Deoxo-Fluor®

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • Diethylene glycol (anhydrous)

  • Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve Deoxo-Fluor® (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of diethylene glycol (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the diethylene glycol solution dropwise to the cooled Deoxo-Fluor® solution over a period of 30-60 minutes. The internal temperature should be maintained below -70 °C during the addition.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monofluorinated product.

Reaction Scheme Visualization:

reaction_scheme reactant Diethylene Glycol product Monofluorinated Diethylene Glycol reactant->product reagent Deoxo-Fluor® (1.2 eq.) reagent:s->product:n conditions DCM, -78 °C to rt conditions:s->product:n

Caption: General reaction scheme for the monofluorination of diethylene glycol.

Technical Support Center: Troubleshooting Low Yield in ¹⁸F-Labeling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ¹⁸F-labeling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal radiochemical yields (RCY). As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the critical chemical principles at play. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your radiosynthesis workflows.

Part 1: General Troubleshooting & Initial Diagnosis

Q1: My radiochemical yield (RCY) is suddenly and consistently low. Where do I even begin to troubleshoot?

A low RCY is a common but frustrating issue. A systematic approach is crucial to pinpointing the root cause efficiently. Before diving into specific reaction components, it's essential to rule out systemic or environmental factors.

A logical troubleshooting workflow starts with the most common and easiest-to-check variables and progresses to more complex issues. The initial steps should focus on the quality and handling of the starting materials—the [¹⁸F]fluoride and the precursor—as these are frequent culprits.

G A Low Radiochemical Yield (RCY) B Step 1: Verify [¹⁸F]Fluoride Activity & Quality A->B Start Here C Step 2: Check Precursor Integrity B->C Fluoride OK? D Step 3: Evaluate Reagent & Solvent Quality C->D Precursor OK? E Step 4: Review Reaction Conditions D->E Reagents OK? F Step 5: Assess Purification Step E->F Conditions OK? G Step 6: Inspect Hardware & System F->G Purification OK?

Caption: A top-down workflow for troubleshooting low RCY.

Begin by examining your radio-TLC or radio-HPLC data from the crude reaction mixture. This will tell you if the problem lies in the labeling reaction itself or during the purification step. If the crude RCY is low, the issue is with the reaction. If the crude RCY is high but the final yield is low, suspect problems with your purification method, such as product retention on an SPE cartridge or HPLC column.[1]

Part 2: [¹⁸F]Fluoride Trapping & Activation Issues

The activation of the [¹⁸F]fluoride ion is arguably the most critical step in nucleophilic ¹⁸F-labeling. In aqueous solution, the fluoride ion is heavily solvated by hydrogen bonds, rendering it a poor nucleophile.[2][3] The entire activation process is designed to strip away this water shell and present a "naked," highly reactive fluoride ion for the substitution reaction.

Q2: I suspect my azeotropic drying is incomplete. How does residual water impact the reaction, and how can I fix it?

This is one of the most common causes of low RCY. Residual water severely deactivates the [¹⁸F]fluoride ion by forming strong hydrogen bonds, which shield its negative charge and reduce its nucleophilicity.[2][3] Furthermore, water can hydrolyze sensitive precursors or intermediates. Even small amounts of water, as little as 2-5%, can adversely affect radiochemical conversion rates.[4]

Causality: The goal of azeotropic drying with acetonitrile is to remove water from the [¹⁸F]KF/Kryptofix complex. The Kryptofix (K2.2.2) acts as a phase transfer catalyst, encapsulating the potassium ion (K⁺) and creating a soluble, lipophilic complex in aprotic solvents like acetonitrile. This leaves the [¹⁸F]fluoride anion exposed and highly reactive. Water disrupts this by competing for the fluoride ion.

G cluster_0 Ideal Anhydrous Condition cluster_1 Problem: Residual Water K222 Kryptofix (K2.2.2) Encapsulates K⁺ K_ion K⁺ K222->K_ion chelates F18 “Naked” [¹⁸F]F⁻ Highly Nucleophilic F18_hydrated Hydrated [¹⁸F]F⁻ Poor Nucleophile K_ion->F18 ionic assoc. Water H₂O Water->F18_hydrated H-bonds

Caption: The effect of water on [¹⁸F]fluoride nucleophilicity.

Troubleshooting Protocol:

  • Ensure Anhydrous Reagents: Use fresh, anhydrous grade acetonitrile for the azeotropic drying steps. Older bottles can absorb atmospheric moisture.

  • Optimize Drying Parameters: Ensure your synthesis module is reaching the target temperature (typically 85-95°C) and that the nitrogen or vacuum flow is adequate to carry away the acetonitrile/water azeotrope.

  • Perform Multiple Evaporations: Do not rush the drying step. Performing 2-3 complete evaporations to dryness is standard practice to ensure all water is removed.

  • Visual Inspection: If your reaction vessel is visible, look for complete dryness between evaporation cycles. There should be no visible liquid remaining.

Q3: My trapping efficiency on the anion exchange cartridge is low. What could be the cause?

Low trapping of [¹⁸F]fluoride on the anion exchange cartridge (e.g., QMA) means less starting material for your reaction. This can be caused by several factors:

  • Incorrect pH: The target water containing the [¹⁸F]fluoride should be close to neutral. Highly acidic or basic conditions can affect the charge state of the resin's functional groups.

  • Cartridge Overload: While rare, ensure the amount of activity being loaded is within the capacity specified by the cartridge manufacturer.

  • Flow Rate: Passing the target water through the cartridge too quickly can prevent efficient binding.

  • Competing Anions: High concentrations of other anions in the target water (e.g., carbonate from CO₂ in the air) can compete with [¹⁸F]fluoride for binding sites on the resin.

Part 3: Nucleophilic Substitution Reaction Failures

If the [¹⁸F]fluoride is properly activated, the next critical phase is the nucleophilic substitution reaction itself. Failures here often point to issues with the precursor, reaction conditions, or interfering contaminants.

Q4: I suspect my precursor is degraded or impure. How can I verify this and what are the common causes?

Precursor quality is paramount. Instability, improper storage, or the presence of impurities can drastically reduce yields.[5][6][7]

Common Causes of Precursor Failure:

  • Hydrolysis: Many precursors, especially those with sensitive protecting groups or leaving groups like tosylates and triflates, are susceptible to hydrolysis.

  • Storage Conditions: Storing precursors at the wrong temperature or exposure to light and air can lead to degradation over time. Always follow the manufacturer's storage recommendations.[5][7][8]

  • Metal Ion Contamination: Trace metal ions in the precursor solution can compete with the intended reaction pathway or catalyze side reactions.[5][6]

  • Incorrect Net Peptide Content: For peptide precursors, failing to account for the net peptide content can lead to using an incorrect molar amount, affecting stoichiometry.[7][8]

Verification Protocol: Precursor Quality Check

  • Analytical HPLC: Run a small, non-radioactive sample of your precursor on an analytical HPLC with a UV detector. Compare the chromatogram to the certificate of analysis or a previously validated standard. Look for extra peaks that indicate impurities or degradation products.

  • Mass Spectrometry: For a definitive identification of the precursor and any potential impurities, LC-MS is the gold standard.

  • Test a New Batch: The simplest test is often to open a fresh, new vial of precursor and run the reaction under identical conditions. If the yield improves, your old precursor was likely the problem.

Q5: My reaction temperature and time are set according to the literature, but the yield is still low. What's going on?

While literature protocols are an excellent starting point, reaction kinetics can be sensitive to subtle variations in your specific setup.

  • Temperature Calibration: Verify that the temperature reading on your synthesis module is accurate. A miscalibrated heater can lead to a reaction that is too cold (slow kinetics) or too hot (precursor/product degradation).

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are standard because they solubilize the [¹⁸F]KF/K2.2.2 complex without solvating the fluoride anion.[3] Ensure you are using the correct, anhydrous-grade solvent for your specific reaction. Aromatic nucleophilic substitutions, for example, often require higher temperatures and solvents like DMSO to proceed efficiently.[2][3]

  • Reaction Time: It's possible the reaction has not gone to completion. Try taking aliquots at different time points (e.g., 5, 10, 15 minutes) and analyzing them by radio-TLC to build a time-course profile of your reaction.

ParameterCommon RangePotential Issue if LowPotential Issue if High
Temperature 80 - 150 °CIncomplete reaction, slow kineticsPrecursor or product degradation
Time 5 - 20 minIncomplete reactionFormation of side products, degradation
Precursor Amt. 1 - 10 mgLow conversion, poor stoichiometryLow specific activity, purification challenges

Table 1: Typical Reaction Parameters and Troubleshooting Considerations.

Part 4: Purification & Formulation Problems

A successful labeling reaction can still result in a low final yield if the purification step is not optimized. Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) are the most common purification methods, and each has its own set of potential pitfalls.

Q6: My crude reaction mixture shows a high RCY, but my final yield after SPE purification is very low. What's happening?

This strongly suggests that your desired product is being lost during the SPE step. The most likely scenario is irreversible binding to the SPE cartridge.[1]

SPE Troubleshooting Steps:

  • Check Radioactivity on the Cartridge: After the elution step, measure the radioactivity remaining on the SPE cartridge itself using a dose calibrator. If it's high, your product is stuck.

  • Evaluate Sorbent-Analyte Interaction: The problem is often a mismatch between the sorbent and your product's polarity. If your product is highly lipophilic, it may bind too strongly to a C18 (reversed-phase) cartridge.[9]

    • Solution: Try a less retentive stationary phase (e.g., a C8 or a polymeric resin) or modify the elution solvent.

  • Optimize Elution Solvent: The elution solvent may not be strong enough to displace your product from the sorbent.

    • Solution: Increase the percentage of the organic solvent (e.g., increase acetonitrile or ethanol content) in your elution mixture.[9][10] Sometimes, adding a small amount of a different modifier is necessary.

  • Check Flow Rate and Volume: Eluting too quickly or with an insufficient volume of solvent can lead to incomplete recovery.[11]

    • Solution: Decrease the elution flow rate and try eluting with multiple, smaller volumes of solvent.

Q7: I'm seeing my desired product peak on the radio-HPLC, but the recovery is poor. Where is the activity going?

Poor recovery from HPLC can be perplexing. Besides the obvious issues like leaks in the system, the problem often lies with interactions between your compound (or free [¹⁸F]fluoride) and the column/system components.

  • [¹⁸F]Fluoride Sticking to Column: Unreacted [¹⁸F]fluoride can sometimes exhibit poor chromatographic behavior and stick to silica-based C18 columns, especially at low pH (<5).[12] This can lead to an underestimation of impurities and artificially inflate the calculated radiochemical purity.

    • Solution: Ensure the pH of your mobile phase is above 5 when using silica-based columns to improve [¹⁸F]fluoride recovery.[12] Alternatively, a polymer-based HPLC column can be used if a lower pH is required.[12]

  • Product Adsorption: Highly lipophilic or "sticky" compounds can adsorb to PEEK tubing or other components of the fluid path, leading to activity loss before the detector.

Frequently Asked Questions (FAQs)

Q: How often should I replace my anion exchange and SPE cartridges? A: Cartridges are generally considered single-use for cGMP productions to avoid any risk of cross-contamination. For research and development, if properly cleaned and validated, they may be reused, but it is critical to ensure that no residual mass or activity remains that could interfere with subsequent reactions.

Q: What is the role of the base (e.g., K₂CO₃) in the reaction? A: The base, typically potassium carbonate, serves multiple functions. It helps to neutralize any acidic species present and acts as the source for the potassium counter-ion for the [¹⁸F]fluoride. In some reactions, it also acts as a base to facilitate the nucleophilic substitution.

Q: Can the Kryptofix (K2.2.2) degrade? A: Yes. Kryptofix is sensitive to excessive heat and acidic conditions. Overheating during the drying process (e.g., >100-110°C) can cause it to decompose, which will prevent the proper activation of the [¹⁸F]fluoride. Its degradation can also be a source of chemical impurities.[13]

Q: How do I properly perform a radio-TLC analysis? A: Spot a small amount of your crude reaction mixture on a silica TLC plate. Develop the plate in an appropriate mobile phase that separates your product from unreacted [¹⁸F]fluoride. Unreacted [¹⁸F]fluoride typically remains at the origin (Rf = 0), while the labeled product moves up the plate.[14][15] After developing, the plate is scanned with a radio-TLC scanner to quantify the radioactivity in each spot.[16][17] It's important to validate your TLC method, as some conditions, especially aqueous mobile phases, can cause [¹⁸F]fluoride to migrate from the origin, potentially leading to misinterpretation of the results.[14][15][18]

References

Technical Support Center: 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Fluoroethoxy)ethanol. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a peroxide-forming chemical?

A: Yes. Due to its ether linkage and secondary alcohol group, this compound is susceptible to auto-oxidation in the presence of air to form unstable peroxides.[1][2] Ethers are a notorious functional group for peroxide formation, and secondary alcohols are also known to be peroxidizable.[1] These peroxides can be explosive when subjected to heat, friction, or mechanical shock.[1][3]

Q2: What are the primary signs of degradation in my sample of this compound?

A: Visual inspection is the first step. The presence of solid crystals or discoloration in the liquid or around the cap are critical warning signs of significant peroxide formation; in such cases, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[1][3] For less obvious degradation, you may observe inconsistencies in experimental results, such as lower yields or unexpected side products.

Q3: How should I store this compound to minimize degradation?

A: Store the container tightly sealed in a cool, dry, and dark place, away from heat, light, and ignition sources.[4][5] The container should be airtight to minimize exposure to atmospheric oxygen.[3] If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q4: Can this compound undergo thermal decomposition?

A: Yes. While generally stable under normal conditions, fluoroalcohols can decompose at elevated temperatures.[6] Studies on related fluorotelomer alcohols (FTOHs) show that thermal degradation can begin at temperatures as low as 200°C, potentially forming various fluorinated byproducts.[7][8] It is critical to avoid distillation to dryness, always leaving at least 20% residual liquid to prevent the concentration of explosive peroxides.[1]

Troubleshooting Guides

This section addresses specific experimental issues that may arise from the instability of this compound.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
  • Symptoms: You observe a sudden drop in yield for a typically high-yielding reaction, or new, unidentifiable spots appear on your TLC plates or LC-MS chromatograms.

  • Root Cause Analysis: The most probable cause is the presence of peroxide impurities. Organic peroxides can initiate unwanted radical side reactions, consume starting materials, or interfere with catalysts. The alcohol functional group could also participate in side reactions like etherification or elimination under acidic or basic conditions, especially at elevated temperatures.

  • Troubleshooting Workflow:

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Material Appears Visually Changed or Fails Purity Analysis
  • Symptoms: Your previously clear, colorless liquid now has a yellowish tint, contains suspended solids, or fails routine GC/NMR purity analysis with new peaks appearing.

  • Root Cause Analysis: Discoloration and solids are often signs of advanced peroxide formation or polymerization.[3] New peaks in analytical data indicate the formation of degradation products. Besides peroxides, potential impurities could arise from:

    • Acid/Base Catalyzed Elimination: Formation of vinyl ethers.

    • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid.

  • Corrective Action Plan:

  • Safety First: If crystals are visible, do not handle the container. Contact EHS for immediate disposal.[1]

  • Chemical Testing: If safe to handle, test for peroxides (Protocol 1).

  • Purification: If peroxide levels are low but other impurities are present, consider purification by distillation. CRITICAL: Never distill a peroxide-forming chemical without first confirming that peroxide levels are safely below 20 ppm. Never distill to dryness.[1]

  • Disposal: If purification is not feasible or peroxide levels are high, dispose of the material according to your institution's hazardous waste guidelines.

Key Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Testing

This protocol provides a reliable method to check for peroxide contamination before using the solvent.

  • Objective: To estimate the concentration of peroxides in this compound.

  • Materials:

    • Sample of this compound

    • Semi-quantitative peroxide test strips (e.g., MQuant®)

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.[1]

  • Procedure:

    • Work in a fume hood or well-ventilated area.

    • Dispense approximately 1-2 mL of the this compound into a clean, dry beaker or vial.

    • Dip the test strip into the solvent for 1 second, ensuring the reaction zone is fully immersed.

    • Remove the strip and wait for the time specified by the manufacturer (typically 15-60 seconds).

    • Compare the color of the reaction zone to the color scale on the test strip container to determine the peroxide concentration in ppm (mg/L).

  • Interpretation & Action:

    • < 20 ppm: Generally safe for use, including distillation.

    • 20-100 ppm: Use with caution. Do not concentrate (e.g., via rotary evaporation or distillation).

    • > 100 ppm: Unsafe for use. The material is considered hazardous and should be disposed of promptly.

Protocol 2: Recommended Storage and Handling Workflow

This workflow ensures the longevity and safety of the reagent from procurement to use.

Caption: Recommended workflow for handling and storage.

Technical Deep Dive: Decomposition Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Peroxide Formation (Auto-oxidation)

This is the most significant stability concern. It is a free-radical chain reaction initiated by light, heat, or impurities.[2][9]

  • Initiation: A radical initiator (In•) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, which is the most susceptible C-H bond.[9]

  • Propagation: The resulting carbon-centered radical reacts with atmospheric oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule of this compound, forming a hydroperoxide and propagating the radical chain.[9]

  • Termination: Radicals combine to form non-radical products.

G R-O-CH2-CH2-OH R-O-CH2-CH2-OH R-O-CH•-CH2-OH R-O-CH•-CH2-OH R-O-CH2-CH2-OH->R-O-CH•-CH2-OH Peroxy_Radical R-O-CH(OO•)-CH2-OH R-O-CH•-CH2-OH->Peroxy_Radical + O2 Hydroperoxide R-O-CH(OOH)-CH2-OH Peroxy_Radical->Hydroperoxide Hydroperoxide->R-O-CH•-CH2-OH Chain Continues

Caption: Simplified mechanism of peroxide formation.

Thermal and Catalytic Decomposition

At elevated temperatures or in the presence of strong acids/bases, other pathways become relevant.

  • Thermal Cleavage: High temperatures (>200°C) can cause fragmentation of the molecule, potentially cleaving the C-O ether bonds or the C-F bond, leading to a complex mixture of smaller fluorinated compounds.[7][10]

  • Acid-Catalyzed Dehydration: The primary alcohol can be eliminated to form an ether-linked alkene.

  • Reaction with Strong Oxidizers: Incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[6][11]

Table 1: Summary of Stability and Storage Recommendations
ParameterRecommendation / InformationRationale
Storage Temp. Cool, ambient temperature.[11]Prevents acceleration of peroxide formation and thermal degradation.
Atmosphere Tightly sealed container; inert gas (N₂/Ar) preferred.[3]Minimizes contact with atmospheric oxygen, the key reactant in auto-oxidation.
Light Store in an opaque or amber bottle, away from light.[1][3]Light can initiate the free-radical chain reaction for peroxide formation.
Incompatibilities Strong oxidizing agents, strong bases.[4][6][12]Can cause vigorous, exothermic, or explosive reactions.
Testing Frequency Test for peroxides before each use, especially after opening.Peroxide levels can increase over time once a bottle is opened.
Shelf Life Discard within 3-12 months of opening, depending on use and storage.[1][2]Peroxide formation is time-dependent.

References

Technical Support Center: A Guide to the Stable Storage of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Fluoroethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its storage and use. Our recommendations are grounded in established principles of chemical stability for fluoro-organic compounds and glycol ethers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2] The recommended storage temperature is typically indicated on the product label.[1] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric oxygen and moisture.[1][3] For photosensitive compounds, storage in amber or opaque containers is advised to protect against light-induced degradation.[2]

Q2: What type of container is best for storing this compound?

Fluoropolymer containers, such as those made from PFA (perfluoroalkoxy) or PTFE (polytetrafluoroethylene), are highly recommended for high-purity applications.[1] These materials are chemically inert and have been shown to have very low levels of extractables and leachables, which could otherwise contaminate the product.[1][4] If using glass, ensure it is a high-quality, borosilicate glass. However, be aware that prolonged storage in glass could be a concern if hydrolysis were to occur, potentially leading to the release of fluoride ions that could etch the glass.

Q3: Can this compound form peroxides?

Yes, like other glycol ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[5][6] This is a critical safety consideration. It is advisable to date the container upon receipt and upon opening.[7] Regular testing for the presence of peroxides is recommended, especially for older containers or if the material has been stored for an extended period.[7][8]

Q4: How long can I store this compound after opening the container?

For peroxide-forming solvents, it is a general guideline to test for peroxides before use if the container has been opened for more than a year, and to discard the material after this period unless testing confirms the absence of peroxides.[6][8] However, the actual shelf-life can be influenced by storage conditions and frequency of use. If you observe any changes in the appearance or properties of the material, it should be tested for purity before use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.

Issue 1: Appearance of Unknown Peaks in GC-MS Analysis

Symptom: You observe new, unexpected peaks in the gas chromatogram of your this compound sample that were not present in the initial analysis.

Potential Causes & Investigation Workflow:

Caption: Troubleshooting workflow for unknown peaks in GC-MS.

Detailed Steps:

  • Review GC-MS Data:

    • Mass Spectra Analysis: Examine the mass spectrum of the unknown peak. Look for characteristic fragmentation patterns. For ethers, a common fragmentation is cleavage of the C-C bond next to the oxygen.[9] The presence of fragments corresponding to the loss of ethylene oxide units or the fluoroethoxy group can provide clues.

    • Retention Time: Compare the retention time of the unknown peak to known potential impurities or degradation products if standards are available.

  • Test for Peroxides:

    • Use commercially available peroxide test strips. A positive test indicates oxidative degradation.[8]

    • Caution: If you suspect high levels of peroxides, handle the material with extreme care as it may be explosive. Do not attempt to distill or evaporate the solvent.[10]

  • Check for Hydrolysis:

    • Although less common for ethers, hydrolysis can occur, especially in the presence of acidic or basic contaminants.

    • Carefully extract a small aliquot of the sample with deionized water and measure the pH. A significant deviation from neutral may suggest the formation of acidic or basic degradation products.

  • Consider Thermal Degradation:

    • Review the storage history of the compound. Has it been exposed to high temperatures? Thermal degradation can lead to a variety of smaller, more volatile byproducts.[11]

Issue 2: Change in Physical Appearance or Odor

Symptom: The normally colorless liquid has developed a yellow tint, has become viscous, or has a noticeable change in odor.

Potential Causes & Investigation:

  • Discoloration: A yellow tint can be an indicator of oxidation or the presence of impurities.

  • Increased Viscosity: This may suggest polymerization, which can be initiated by peroxides or other reactive species.

  • Odor Change: The formation of volatile degradation products, such as aldehydes or ketones, can alter the odor of the compound.[12]

Recommended Actions:

  • Do not use the material. Any change in physical properties is a strong indicator of degradation.

  • Perform Analytical Testing: If it is safe to do so and you have the appropriate personal protective equipment, take a small sample for analysis by GC-MS or NMR to identify the impurities.

  • Dispose of the material: If significant degradation is confirmed or suspected, the material should be disposed of according to your institution's hazardous waste guidelines.

Advanced Analytical Protocols

For in-depth analysis and stability assessment, a stability-indicating analytical method is crucial. This involves developing a method that can separate the active pharmaceutical ingredient (API) from its degradation products.[3]

Protocol 1: Development of a Stability-Indicating GC-MS Method

This protocol outlines the steps for developing a GC-MS method to assess the stability of this compound.

1. Forced Degradation Studies:

To identify potential degradation products, subject the compound to stress conditions.[3][6][7] This will help in developing a chromatographic method that can separate these products from the parent compound.

Stress ConditionTypical ProcedurePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the ether linkage
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the ether linkage
Oxidation 3% H₂O₂ at room temperature for 24 hoursPeroxide formation and subsequent degradation
Thermal 80°C for 48 hoursCleavage of C-O and C-C bonds
Photolytic Exposure to UV light (e.g., 254 nm) for 24 hoursPhotodegradation, radical formation

2. GC-MS Method Parameters (Suggested Starting Point):

  • Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (e.g., Rxi-1301Sil MS), is often suitable for resolving glycol ethers and their isomers.[13]

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 30 to 300.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.

  • Identify the peaks corresponding to degradation products.

  • Analyze the mass spectra of the degradation products to propose their structures.

Protocol 2: Analysis by ¹H and ¹⁹F NMR Spectroscopy

NMR spectroscopy can provide valuable structural information about the parent compound and any degradation products.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different methylene groups in the molecule. The appearance of new signals or changes in the integration of existing signals can indicate degradation.

  • ¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local chemical environment of the fluorine atom.[14][15] Any changes to the molecule, even several bonds away from the fluorine atom, can result in a shift in the ¹⁹F chemical shift. This makes it a powerful tool for detecting subtle degradation. The appearance of new peaks in the ¹⁹F NMR spectrum is a clear indication of the formation of new fluorine-containing species.

Summary of Best Practices for Storage

To prevent the decomposition of this compound, adhere to the following best practices:

  • Store in a cool, dry, dark, and well-ventilated area.

  • Use tightly sealed, inert containers (fluoropolymer or high-quality borosilicate glass).

  • Minimize exposure to air and moisture. Consider using an inert gas blanket (e.g., argon or nitrogen) for long-term storage.

  • Date containers upon receipt and opening.

  • Regularly inspect for any changes in physical appearance.

  • Test for peroxides before using material from containers that have been open for an extended period.

  • Dispose of any material that shows signs of degradation.

By following these guidelines, you can ensure the quality and reliability of your this compound for your research and development needs.

References

Technical Support Center: Purification of Fluoroethoxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluoroethoxy compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your purification workflows.

The introduction of fluoroethoxy groups into organic molecules imparts unique physicochemical properties, such as altered polarity, increased metabolic stability, and modified binding affinities. However, these same properties can introduce significant challenges during purification. This guide provides a structured approach to overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Q1: How do I accurately assess the purity of my final fluoroethoxy compound?

A1: A multi-technique approach is essential for confirming purity.[][2] No single method is sufficient.

  • Chromatographic Purity: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the percentage of your main peak relative to impurities.[]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. ¹H and ¹³C NMR confirm the overall structure, while ¹⁹F NMR is exceptionally powerful for identifying and quantifying fluorine-containing impurities, including isomers, that might be difficult to see otherwise.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[]

  • Physical Properties: For solids, a sharp melting point is a good indicator of high purity. Impurities typically cause melting over a broad temperature range at a lower temperature.[5]

Q2: My fluoroethoxy compound co-elutes with impurities on a standard C18 HPLC column. What is my first step?

A2: This is a common issue because fluorinated compounds interact differently with standard stationary phases compared to their non-fluorinated analogs.[6] Before abandoning chromatography, try modifying your mobile phase. A powerful and often overlooked strategy is to use a "hetero-pairing" approach: pair your standard C18 column with a fluorinated eluent additive like 2,2,2-trifluoroethanol (TFE) .[7] TFE can adsorb to the stationary phase, altering its surface energy and dramatically changing the selectivity for fluorinated analytes.[6][7]

Q3: My compound is a persistent oil and won't crystallize. What are my options?

A3: When crystallization fails, chromatography is the primary alternative.[8] If you have multigram quantities of an oil with a molecular weight under ~350 amu, distillation under reduced pressure might be viable if the impurities have sufficiently different boiling points.[8][9] If these methods fail, consider derivatization to a crystalline solid as a final option, from which the original compound can be regenerated after purification.

Troubleshooting Guides

This section addresses specific, common problems in a detailed question-and-answer format.

Problem: Removing Acidic Impurities (e.g., HF, HCl)

Q: My crude NMR shows my product, but the sample is degrading over time. I suspect residual acid from the reaction. How do I remove it?

A: Causality & Solution Acidic impurities, particularly hydrogen fluoride (HF), are common byproducts of fluorination reactions and can catalyze decomposition of the desired product.[10][11] The most direct solution is a liquid-liquid extraction (an aqueous wash) with a mild base to neutralize and remove the acid.

Troubleshooting Steps:

  • Choose the Right Base: Use a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[12] Avoid strong bases like NaOH, which can degrade sensitive functional groups.

  • Perform the Wash: Dissolve your crude product in an inert, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer to a separatory funnel and add the bicarbonate solution.

  • Safety First - Vent Frequently! The neutralization reaction produces carbon dioxide (CO₂) gas, which will build pressure inside the separatory funnel.[12] Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure. Shake gently and vent repeatedly until gas evolution ceases.

  • Separate and Dry: Separate the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.

  • Alternative for Water-Sensitive Compounds: If your product is extremely sensitive to water, an aqueous workup may not be possible.[10] In this case, you can dissolve the crude product in a non-polar solvent and pass it through a short plug of basic alumina or silica gel treated with a small amount of triethylamine.[10] The basic solid phase will trap the acidic impurities.

Problem: Separating Isomers

Q: My reaction produced a mixture of ortho- and para-isomers of my fluoroethoxy-substituted arene. They have identical TLC Rf values. How can I separate them?

A: Causality & Solution Positional isomers often have very similar polarities and boiling points, making separation by standard chromatography or distillation extremely difficult.[8] Success relies on exploiting subtle differences in their shape and electronic properties using specialized chromatographic techniques.

Troubleshooting Steps:

  • Utilize Fluorinated Stationary Phases: Perfluoroalkyl or pentafluorophenyl (PFP) stationary phases can offer unique selectivity for halogenated compounds and positional isomers.[13] These phases engage in dipole-dipole and π-π interactions that differ from the purely hydrophobic interactions of a C18 column, providing an orthogonal separation mechanism.

  • Optimize Mobile Phase: Even on a standard silica column, selectivity can sometimes be achieved by carefully screening solvents. A less polar solvent system that forces more interaction with the stationary phase may resolve the isomers.

  • Preparative HPLC: If the scale is appropriate, preparative HPLC is often the most effective method. A systematic method development approach is crucial (see Protocol 2).

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent, though less common, technique for isomer separation, often providing higher resolution and faster separations than HPLC.[14]

Problem: Poor Separation in Reverse-Phase HPLC

Q: My fluoroethoxy compound is poorly retained and elutes near the void volume on my C18 column, even with high water content in the mobile phase. How can I improve retention and separation?

A: Causality & Solution Highly fluorinated compounds can be "hydrophobic" but also "lipophobic," meaning they do not interact well with either the aqueous mobile phase or the alkyl chains of a standard C18 stationary phase. This leads to poor retention.[6] The key is to modify the system to enhance favorable interactions.

Troubleshooting Steps & Data:

  • Increase Temperature: For fluorinated compounds, increasing the column temperature (e.g., to 40-50 °C) can surprisingly improve separation, even though it reduces absolute retention time.[7] This is because temperature can modulate the unique interactions between fluorinated analytes and the stationary phase.

  • Switch to a Fluorinated Stationary Phase: A column with a fluorinated stationary phase (e.g., a PFP or fluorous phase) is designed to interact more strongly with fluorinated analytes, increasing retention and offering different selectivity.[6][13]

  • Use a Fluorinated Mobile Phase Additive: As mentioned in the FAQs, adding a small percentage of an alcohol like TFE to your acetonitrile or methanol mobile phase can dramatically alter selectivity on a standard C18 column.[7]

Strategy Principle Typical Starting Conditions Reference
Temperature Increase Modulates analyte-stationary phase interactions, often improving peak shape and resolution for fluoro-compounds.Increase from ambient to 45 °C.[7]
Fluorinated Phase Provides "fluorous-fluorous" interactions, increasing retention for fluorinated analytes.PFP or Fluoro-RP column with ACN/H₂O.[6][13]
Fluorinated Additive TFE adsorbs to C18 phase, creating a "pseudo-fluorinated" surface that enhances selectivity.C18 column with ACN/H₂O containing 1-5% TFE.[7]

Key Protocols & Workflows

Protocol 1: Standard Aqueous Wash for Acid Removal

This protocol describes a self-validating workflow for neutralizing and removing acidic impurities from a crude reaction mixture.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable water-immiscible organic solvent (e.g., 20 mL of ethyl acetate).

  • Transfer: Add the solution to a separatory funnel of appropriate size (e.g., 100 mL).

  • First Wash (Base): Add 15 mL of a 5% aqueous NaHCO₃ solution to the funnel.

  • Venting & Extraction: Stopper the funnel, invert, and immediately open the stopcock away from you to release pressure from CO₂ evolution. Close the stopcock and shake gently for 10-15 seconds. Vent again. Repeat this process until no more gas is evolved upon shaking.

  • Phase Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Confirmation of Neutralization: Using a pipette, remove a drop of the upper aqueous layer and spot it onto pH paper. Confirm the pH is neutral or slightly basic (pH 7-8). If it is still acidic, drain the aqueous layer and repeat the wash with fresh NaHCO₃ solution.

  • Second Wash (Water): Drain the lower aqueous layer. Add 15 mL of deionized water to the funnel, shake gently, and drain the aqueous layer. This removes residual bicarbonate salts.

  • Third Wash (Brine): Add 15 mL of saturated aqueous NaCl (brine) to the funnel. Shake and drain. This step helps to break up emulsions and removes the bulk of dissolved water from the organic layer.

  • Drying & Isolation: Drain the organic layer into an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.

Diagram: Purification Strategy Selection

This decision tree provides a logical workflow for selecting an appropriate purification method for a crude fluoroethoxy compound.

Purification_Strategy start Analyze Crude Product (TLC, LCMS, NMR) check_acid Acidic Impurities Present? start->check_acid acid_wash Perform Aqueous Wash (Protocol 1) check_acid->acid_wash Yes check_state Analyze Washed Crude: Solid or Oil? check_acid->check_state No acid_wash->check_state is_solid Crude is Solid check_state->is_solid Solid is_oil Crude is Oil check_state->is_oil Oil crystallize Attempt Crystallization is_solid->crystallize distill Consider Distillation (<1g or MW >350?) is_oil->distill check_xtal Successful Crystallization? crystallize->check_xtal chromatography Perform Column Chromatography check_xtal->chromatography No final_analysis Final Purity Analysis (HPLC, NMR, MS) check_xtal->final_analysis Yes distill->chromatography Yes (Small scale or High MW) distill->final_analysis No (Distillation Successful) chromatography->final_analysis

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Fluoroethoxy)ethanol and 2-(2-Chloroethoxy)ethanol in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, ethylene glycol derivatives serve as indispensable building blocks and linkers. Among these, halogenated analogues like 2-(2-fluoroethoxy)ethanol and 2-(2-chloroethoxy)ethanol offer a reactive handle for further molecular elaboration. The choice between a fluoro or chloro substituent is not trivial; it has profound implications for reaction kinetics, yield, and the overall success of a synthetic strategy. 2-(2-Chloroethoxy)ethanol, for instance, is a known intermediate in the synthesis of crucial active pharmaceutical ingredients (APIs) like Quetiapine[1][2].

This guide provides an in-depth comparison of the reactivity of these two molecules, focusing on nucleophilic substitution, the most common transformation for this class of compounds. We will dissect the fundamental physicochemical properties that govern their reactivity, present a theoretical framework grounded in physical organic chemistry, and provide a model experimental protocol for empirical validation. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in reactant selection and reaction design.

Physicochemical and Reactivity-Governing Properties

The reactivity of an alkyl halide is fundamentally dictated by a few key parameters: the strength of the carbon-halogen bond, the stability of the resulting halide anion (leaving group ability), and the electrophilicity of the carbon center. A summary of these properties is presented below.

PropertyThis compound (F-Compound)2-(2-Chloroethoxy)ethanol (Cl-Compound)Significance for Reactivity
Molecular Formula C₄H₉FO₂C₄H₉ClO₂[1]Foundational structural information.
Molecular Weight 108.11 g/mol 124.57 g/mol [1][3]Relevant for stoichiometric calculations.
Boiling Point ~103.5 °C (for 2-fluoroethanol)[4]79-81 °C @ 5 mmHg[1][2]Affects reaction condition design (e.g., reflux temperature).
Density ~1.104 g/mL (for 2-fluoroethanol)[4]1.18 g/mL @ 25 °C[1][2]Physical property for handling and measurement.
C-X Bond Dissociation Energy ~115 kcal/mol (485 kJ/mol)[5][6]~83.7 kcal/mol (327 kJ/mol)[5][6]Primary determinant of reactivity. A stronger bond requires more energy to break, leading to a slower reaction.
Halide Leaving Group Ability Very PoorGoodCrucial for SN1/SN2. Weaker bases are better leaving groups. F⁻ is a stronger base than Cl⁻.[7][8]
Halogen Electronegativity 4.03.16Influences bond polarity and the electrophilicity of the α-carbon.[9]

Theoretical Reactivity Analysis: A Tale of Two Halogens

The difference in reactivity between the fluoro- and chloro-compounds in nucleophilic substitution is dramatic and is governed by the competition between bond strength and carbon electrophilicity. While both are primary halides and would therefore strongly favor an Sₙ2 mechanism, their reaction rates will differ by orders of magnitude.[10][11][12]

The Dominant Factor: Carbon-Halogen Bond Strength

The carbon-fluorine bond is recognized as the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol in some molecules.[6] In a typical fluoroalkane, this value is around 115 kcal/mol, significantly higher than the ~84 kcal/mol for a C-Cl bond.[6] This disparity arises from the excellent orbital overlap between carbon's 2sp³ hybrid and fluorine's 2sp³ hybrid orbital, combined with a significant ionic contribution due to fluorine's extreme electronegativity.[9][13][14]

In an Sₙ2 reaction, the C-X bond is partially broken in the transition state.[11] The high activation energy required to break the formidable C-F bond makes nucleophilic substitution on this compound exceedingly slow under standard conditions. Fluoroalkanes are often described as unreactive in Sₙ2 reactions.[15]

Leaving Group Ability

A good leaving group is a species that is stable on its own after departing with the electron pair from its former bond. The cardinal rule is that weaker bases are better leaving groups .[8] Comparing the halide ions, basicity follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the reverse: I⁻ > Br⁻ > Cl⁻ > F⁻.[7]

The fluoride ion (F⁻) is a relatively strong base (the conjugate base of the weak acid HF, pKa ~3.2) and is therefore a very poor leaving group.[8][16] The chloride ion (Cl⁻), as the conjugate base of the strong acid HCl, is a much weaker base and thus a good leaving group. This factor further cements the high reactivity of the chloro-compound relative to its fluoro-analogue.

Electrophilicity of the Target Carbon

Fluorine's high electronegativity (4.0) creates a more polarized C-F bond compared to the C-Cl bond (electronegativity 3.16).[9] This makes the carbon atom in the C-F bond more electron-deficient (more electrophilic) and, in theory, a more attractive target for a nucleophile.[17] However, this enhanced electrophilicity cannot compensate for the immense energy barrier imposed by the C-F bond strength in the Sₙ2 transition state. The rate-determining step involves both the attack of the nucleophile and the breaking of the C-X bond; if the bond is too strong to break, the reaction will not proceed efficiently, regardless of the carbon's electrophilicity.

Experimental Design for Comparative Analysis

To empirically validate the theoretical principles, a comparative kinetic study is proposed. The Williamson ether synthesis, a classic Sₙ2 reaction, provides an ideal framework for this comparison.[10][18][19] We will react each halogenated compound with a model nucleophile, sodium phenoxide, and monitor the reaction progress over time.

G

Detailed Experimental Protocol

Objective: To compare the rate of ether formation via an Sₙ2 reaction between sodium phenoxide and either this compound or 2-(2-chloroethoxy)ethanol.

Materials:

  • This compound

  • 2-(2-Chloroethoxy)ethanol[1]

  • Phenol

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Internal Standard (e.g., Dodecane)

  • Ethyl Acetate, Diethyl Ether, Brine

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Nucleophile: Prepare a 0.5 M solution of sodium phenoxide in DMF by reacting equimolar amounts of phenol and sodium hydroxide.

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with stir bars and reflux condensers, add 10 mL of the 0.5 M sodium phenoxide solution.

    • Add a known amount of the internal standard to each flask.

    • Place the flasks in a preheated oil bath at 80 °C.

    • To Flask A, add 1.0 equivalent of this compound.

    • To Flask B, add 1.0 equivalent of 2-(2-chloroethoxy)ethanol. Start a timer for each reaction immediately upon addition.

  • Reaction Monitoring:

    • At specified time points (e.g., t = 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

    • Immediately quench each aliquot in a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly.

  • Sample Analysis:

    • Analyze the organic layer of each quenched sample by GC-FID or GC-MS.

    • Quantify the disappearance of the starting material (fluoro- or chloro-compound) and the appearance of the ether product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates.

Predicted Outcome

Based on the theoretical analysis, the results of this experiment are expected to be starkly different.

ReactantPredicted Reaction RatePredicted Yield (after 24h)Rationale
This compound Extremely slow / Negligible< 1%The immense C-F bond strength and poor leaving group ability of F⁻ create a very high activation energy barrier for the Sₙ2 reaction.[6][7]
2-(2-Chloroethoxy)ethanol Fast / Measurable> 90%The weaker C-Cl bond and good leaving group ability of Cl⁻ allow the Sₙ2 reaction to proceed efficiently under these conditions.[11][18]

// Nodes for Reactants and Products Nu [label="PhO⁻Na⁺", shape=plaintext]; F_Reactant [label=<

F-CH₂CH₂-O-CH₂CH₂-OH

]; Cl_Reactant [label=<

Cl-CH₂CH₂-O-CH₂CH₂-OH

]; Product [label=<

PhO-CH₂CH₂-O-CH₂CH₂-OH

]; F_Leaving [label="F⁻", shape=plaintext]; Cl_Leaving [label="Cl⁻", shape=plaintext];

// Invisible nodes for layout center_F [shape=point, width=0]; center_Cl [shape=point, width=0];

// Reaction Arrows Nu -> center_F [arrowhead=none]; F_Reactant -> center_F [arrowhead=none]; center_F -> Product [label="k_F (very slow)"]; center_F -> F_Leaving [arrowhead=none];

Nu -> center_Cl [arrowhead=none, constraint=false]; Cl_Reactant -> center_Cl [arrowhead=none]; center_Cl -> Product [label="k_Cl (fast)"]; center_Cl -> Cl_Leaving [arrowhead=none];

// Reactants reactants [label="PhO⁻ + R-X"];

// Transition State ts [label=<

Transition State PhO···[C···X]⁻

, shape=box, style="rounded,dashed", color="#5F6368"];

// Products products [label="PhO-R + X⁻"];

// Energy coordinate diagram layout {rank=same; reactants; products;}

// Edges reactants -> ts [label="ΔG‡ (Activation Energy)"]; ts -> products;

// Annotation note_F [label="For X=F:\nHigh ΔG‡ due to strong C-F bond\n⇒ Very Slow Reaction", fontcolor="#EA4335"]; note_Cl [label="For X=Cl:\nLower ΔG‡ due to weaker C-Cl bond\n⇒ Fast Reaction", fontcolor="#34A853"];

// Position annotations edge [style=invis]; reactants -> note_F [minlen=2]; reactants -> note_Cl [minlen=3]; } end_dot Caption: Sₙ2 reaction mechanism and energy considerations.

Practical Implications and Strategic Synthesis Choices

The profound difference in reactivity dictates the strategic use of these compounds:

  • 2-(2-Chloroethoxy)ethanol is the reagent of choice when the goal is to displace the halogen and form a new bond. Its high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles (alcohols, amines, thiols, etc.) under mild conditions.[15] It is ideal for building larger molecules where the chloroethoxyethyl moiety is used as a reactive linker.

  • This compound should be selected when the C-X bond is intended to remain intact throughout a synthetic sequence. Its inertness to nucleophilic attack makes the fluoroethoxyethyl group a stable substituent that can be carried through multiple reaction steps without decomposition. It is effectively a non-labile structural element, useful when other parts of the molecule need to be modified without disturbing this side chain.

Conclusion

While structurally similar, this compound and 2-(2-chloroethoxy)ethanol exhibit dramatically different chemical behavior in nucleophilic substitution reactions. The reactivity of 2-(2-chloroethoxy)ethanol is high , driven by the moderate strength of the C-Cl bond and the good leaving group ability of the chloride ion. In stark contrast, This compound is exceptionally unreactive under the same conditions, a consequence of the immense strength of the carbon-fluorine bond.

This guide underscores a critical principle for process chemists and drug developers: the choice of a halogen is a powerful strategic tool. Use chlorine as a handle for facile chemical modification and fluorine for robust, chemically stable moieties. Understanding these fundamental differences is key to designing efficient, predictable, and successful synthetic routes.

References

A Comparative Guide to C-F vs. C-Cl Bond Stability in the Ethoxy Ethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogens can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and reactivity. Among the halogens, fluorine and chlorine are frequently employed, yet the stability of their respective bonds to carbon differs significantly. This guide provides an in-depth comparison of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, specifically within the context of an ethoxy ethanol framework, a common structural motif in various chemical applications.

Fundamental Principles: Why C-F Bonds Reign Supreme in Stability

The exceptional stability of the C-F bond is a cornerstone of organofluorine chemistry.[1] This stability arises from a combination of factors rooted in the fundamental properties of the fluorine atom. Fluorine's high electronegativity (4.0 on the Pauling scale, compared to 3.16 for chlorine) creates a highly polarized bond with carbon, resulting in a significant partial ionic character.[2][3][4] This electrostatic attraction between the partial positive charge on the carbon and the partial negative charge on the fluorine adds to the overall bond strength.[2][3][4]

Furthermore, the small atomic radius of fluorine allows for a much shorter bond length with carbon (typically ~1.35 Å) compared to chlorine (~1.77 Å).[5][6] This shorter distance leads to more effective orbital overlap, creating a stronger covalent bond.[2][3]

The culmination of these effects is a remarkably high bond dissociation energy (BDE) for the C-F bond, often cited as the strongest single bond to carbon in organic chemistry.[1][7]

PropertyC-F BondC-Cl BondPrimary Reason for Difference
Avg. Bond Dissociation Energy (BDE) ~485 kJ/mol (~115 kcal/mol)[1][8][9]~340 kJ/mol (~81 kcal/mol)[10]High electronegativity and optimal orbital overlap of fluorine.[2][4]
Avg. Bond Length ~1.38 Å[5]~1.78 Å[11]Smaller atomic radius of fluorine compared to chlorine.[2]
Reactivity Low[7][12][13][14]Moderate[15]High energy required to break the strong C-F bond.[7][13][14]
The Ethoxy Ethanol Context: Inductive Effects
Experimental and Computational Verification Protocols

To empirically and theoretically validate the stability differences, researchers can employ a variety of techniques.

Density Functional Theory (DFT) is a powerful computational tool for calculating the BDE of specific chemical bonds. The workflow involves calculating the energies of the parent molecule and the two radical fragments formed upon homolytic cleavage of the bond of interest.

Step-by-Step Protocol:

  • Geometry Optimization: Perform a geometry optimization and frequency calculation for the parent molecule (e.g., 2-(2-fluoroethoxy)ethanol).

  • Fragment Generation: Create the two radical fragments that result from the homolytic cleavage of the C-F bond.

  • Fragment Optimization: Perform separate geometry optimization and frequency calculations for each of the radical fragments.

  • Energy Extraction: From the output files of all three calculations, extract the final single-point energies (enthalpies).

  • BDE Calculation: The BDE is calculated as: BDE = [Energy of Radical 1 + Energy of Radical 2] - Energy of Parent Molecule.

DFT Workflow for BDE Calculation cluster_pre Input Preparation cluster_calc DFT Calculation cluster_post Analysis Mol Define Molecule (e.g., this compound) Opt_Mol Geometry Optimization & Frequency Calculation (Parent Molecule) Mol->Opt_Mol Frags Define Fragments (Radical 1 + Radical 2) Opt_Frag1 Geometry Optimization & Frequency Calculation (Radical 1) Frags->Opt_Frag1 Opt_Frag2 Geometry Optimization & Frequency Calculation (Radical 2) Frags->Opt_Frag2 Extract Extract Enthalpies (E_parent, E_frag1, E_frag2) Opt_Mol->Extract Opt_Frag1->Extract Opt_Frag2->Extract Calculate Calculate BDE BDE = (E_frag1 + E_frag2) - E_parent Extract->Calculate

Caption: Workflow for calculating Bond Dissociation Energy (BDE) using DFT.

The relative lability of the C-Cl bond compared to the C-F bond can be demonstrated by comparing their rates of nucleophilic substitution. The C-Cl bond is expected to undergo substitution at a significantly faster rate.

Step-by-Step Protocol (Example: Reaction with Silver Nitrate):

  • Solution Preparation: Prepare equimolar solutions of this compound and 2-(2-chloroethoxy)ethanol in an aqueous ethanol solvent.

  • Reagent Addition: To each solution, add an identical amount of aqueous silver nitrate solution at a constant temperature.

  • Observation: Monitor the reactions for the formation of a precipitate (AgCl or AgF).

  • Analysis: The C-Cl bond is significantly more labile. A white precipitate of silver chloride (AgCl) will form rapidly in the solution containing 2-(2-chloroethoxy)ethanol. In contrast, the solution with this compound will show little to no precipitate formation over the same time period, demonstrating the inertness of the C-F bond.[16] The rate of precipitate formation is a direct indicator of the C-X bond's susceptibility to cleavage.[16]

Kinetic Analysis Workflow cluster_results Results Sol_F Solution of This compound Reagent Add Aqueous Silver Nitrate (AgNO3) Sol_Cl Solution of 2-(2-chloroethoxy)ethanol Sol_Cl->Reagent Monitor_F Observe for Precipitate (AgF) Reagent->Monitor_F Monitor_Cl Observe for Precipitate (AgCl) Reagent->Monitor_Cl Result_F No/Very Slow Reaction Monitor_F->Result_F Result_Cl Rapid Precipitate Formation Monitor_Cl->Result_Cl

Caption: Experimental workflow for comparing C-F and C-Cl bond lability.
Discussion and Practical Implications for Drug Development

The pronounced difference in stability between C-F and C-Cl bonds has profound implications for drug design and development.

  • Metabolic Stability: The strength of the C-F bond makes it highly resistant to metabolic cleavage by enzymes such as Cytochrome P450s. This property is often exploited by medicinal chemists to block metabolically labile positions on a drug candidate, thereby increasing its half-life and bioavailability.

  • Reactivity and Safety: The lower reactivity of the C-F bond reduces the likelihood of undesired reactions with biological nucleophiles, which can lead to toxicity. The corresponding chloro compound, 2-(2-chloroethoxy)ethanol, is noted as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs), highlighting the reactivity of the C-Cl bond.[17][18]

  • Binding Interactions: The polarity of the C-F bond can influence non-covalent interactions with protein targets, potentially enhancing binding affinity through favorable electrostatic or dipole interactions.

Conclusion

The carbon-fluorine bond is unequivocally more stable than the carbon-chlorine bond, a fact supported by fundamental principles of electronegativity, bond length, and bond dissociation energy. This superior stability, which persists within the ethoxy ethanol scaffold, translates into lower chemical reactivity and greater metabolic resistance. For researchers in drug development, strategically replacing a C-H or C-Cl bond with a C-F bond is a powerful and well-established strategy to enhance the pharmacokinetic and safety profile of a therapeutic candidate. The experimental and computational protocols outlined here provide a framework for verifying and quantifying this critical difference in bond stability.

References

A Senior Application Scientist's Guide to 2-(2-Fluoroethoxy)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the goal is not merely to discover a potent molecule but to engineer a successful drug. This requires a multi-parameter optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a process where small structural changes can lead to profound differences in a compound's in vivo fate.[1][2] The strategic incorporation of fluorine has become a cornerstone of this optimization process, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve target engagement.[3][4][5]

This guide provides an in-depth comparison of 2-(2-Fluoroethoxy)ethanol as a building block in drug discovery. We will explore its advantages over non-fluorinated and alternative fluorinated motifs, supported by experimental data and protocols, to illustrate its utility in overcoming common developability hurdles.

Part 1: Strategic Physicochemical Modulation

The introduction of the this compound moiety can finely tune the delicate balance of properties required for a successful drug candidate.

Lipophilicity and Solubility: A Delicate Balance

Lipophilicity, often measured as LogP or LogD, is a critical parameter influencing a drug's absorption, permeability, and distribution.[1] While increasing lipophilicity can improve membrane permeation, it often comes at the cost of reduced aqueous solubility and increased metabolic clearance.

The this compound group offers a unique solution. The fluorine atom increases lipophilicity compared to a simple hydroxyl group, yet the ether linkages and terminal hydroxyl group ensure the molecule retains a degree of hydrophilicity, preventing a drastic drop in aqueous solubility.[6] This allows for a more nuanced modulation of a lead compound's overall solubility and permeability profile.

Table 1: Comparison of Physicochemical Properties of Ethanol and its Analogs

CompoundMolecular FormulaLogP (Calculated)Key Features
EthanolC₂H₆O-0.31Highly polar, high aqueous solubility.
EthoxyethanolC₄H₁₀O₂-0.27Increased lipophilicity, still highly soluble.
This compound C₄H₉FO₂ -0.15 Balanced lipophilicity and polarity.
2-(2-Chloroethoxy)ethanolC₄H₉ClO₂0.25Higher lipophilicity, potential toxicophore.[7][8]

Note: LogP values are illustrative and can vary based on the calculation method. The trend demonstrates the relative impact of the terminal halogen.

Hydrogen Bonding Capacity

The terminal hydroxyl group of this compound acts as a hydrogen bond donor, while the ether oxygens and the fluorine atom can act as weak hydrogen bond acceptors.[9] This multifunctionality can be critical for establishing key interactions within a protein's binding pocket, potentially increasing ligand affinity and selectivity.[3][10]

Part 2: Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorinated motifs is the enhancement of metabolic stability.[4][11] Many drug candidates fail due to rapid clearance by Cytochrome P450 (CYP) enzymes in the liver, which often oxidize metabolically labile C-H bonds.[12]

The C-F bond is considerably stronger (bond energy ~116 kcal/mol) than a C-H bond (~100 kcal/mol). Replacing a hydrogen atom with fluorine at a site of potential oxidative metabolism effectively "shields" the molecule from enzymatic degradation.[3][13] This can dramatically increase the drug's half-life and systemic exposure, often allowing for lower or less frequent dosing.[4] For instance, in the development of the SGLT2 inhibitor empagliflozin, fluorine substitution was crucial for preventing oxidative hydroxylation and achieving a once-daily oral dosing regimen.[4]

cluster_0 Metabolic Pathway Comparison Parent_NonF R-O-CH₂-CH₃ (Ethoxy Group) CYP450_1 CYP450 Oxidation Parent_NonF->CYP450_1 Metabolically Labile C-H Bond Metabolite R-O-CH₂-CH₂-OH (Metabolically Unstable) CYP450_1->Metabolite Rapid Metabolism Parent_F R-O-CH₂-CH₂-F (Fluoroethoxy Group) CYP450_2 CYP450 Oxidation Parent_F->CYP450_2 Strong C-F Bond Steric/Electronic Shielding Blocked Metabolism Blocked CYP450_2->Blocked Increased Half-Life

Caption: Fluorine as a metabolic shield.

Part 3: Experimental Validation: In Vitro Microsomal Stability Assay

To empirically validate the enhanced metabolic stability, an in vitro assay using liver microsomes is the industry standard.[14][15] This protocol provides a robust system for comparing the metabolic fate of your parent compound with its this compound-modified analog.

Experimental Protocol: Microsomal Stability Assay

1. Preparation of Reagents:

  • Phosphate Buffer: Prepare 100 mM potassium phosphate buffer (pH 7.4).[15][16]
  • Test Compound Stock: Prepare 10 mM stock solutions of the parent compound and the fluorinated analog in DMSO. Further dilute to 125 µM in acetonitrile.[16]
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[12]
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14][16] This system ensures a constant supply of the necessary cofactor for CYP450 activity.

2. Incubation Procedure:

  • Pre-warm the microsomal solution and test compound dilutions to 37°C.
  • In a 96-well plate, combine the microsomal solution with the test compound to a final concentration of 1-2 µM.[15][16]
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15]
  • Control Wells: Include wells without the NADPH system to check for non-enzymatic degradation and wells without the test compound as a blank.[12]
  • Incubate the plate at 37°C with shaking.

3. Time-Point Sampling & Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[14][16] This step simultaneously terminates the reaction by precipitating the microsomal proteins.

4. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17]

Data Interpretation

Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line provides the elimination rate constant (k). From this, key parameters can be calculated:

  • Half-Life (t½): t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.[17]

  • Intrinsic Clearance (CLint): CLint = (k / protein concentration). A lower CLint value signifies slower metabolism.[17]

Table 2: Illustrative Metabolic Stability Data

CompoundMoietyt½ (minutes)CLint (µL/min/mg)
Analog A-OCH₂CH₃1592.4
Analog B -OCH₂CH₂F >60 <23.1

This data clearly demonstrates the significant improvement in metabolic stability afforded by the fluoroethoxy group.

A Prepare Reagents (Microsomes, NADPH, Compound) B Pre-warm Plate and Reagents to 37°C A->B C Add Microsomes and Compound to Plate B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C with Shaking D->E F Quench Reaction at Time Points (t=0, 5, 15, 30, 45 min) with Acetonitrile + IS E->F Time Course G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

References

A Senior Application Scientist's Guide: Choosing Between 2-(2-Fluoroethoxy)ethanol and its Chloro-Analogue in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that influences not only the synthetic route but also the ultimate biological properties of the target molecule. This guide provides an in-depth technical comparison of two structurally similar yet functionally distinct reagents: 2-(2-Fluoroethoxy)ethanol and its more traditional counterpart, 2-(2-chloroethoxy)ethanol . Our objective is to move beyond a simple cataloging of properties and delve into the strategic rationale—the "why"—behind choosing one over the other, supported by mechanistic insights and actionable experimental protocols.

At a Glance: A Tale of Two Halogens

Both molecules are bifunctional, featuring a primary alcohol for further derivatization and a halogenated ethyl ether chain. However, the substitution of chlorine with fluorine fundamentally alters the molecule's reactivity, stability, and potential applications.

Property2-(2-Chloroethoxy)ethanolThis compound
CAS Number 628-89-7371-62-0 (Parent alcohol: 2-Fluoroethanol)
Molecular Formula C₄H₉ClO₂[1]C₄H₉FO₂
Molecular Weight 124.57 g/mol [1]108.11 g/mol
Appearance Clear, colorless to light yellow liquid[1]Colorless liquid[2]
Boiling Point 79-81 °C @ 5 mmHg[1]103.5 °C @ 760 mmHg (Parent alcohol)[2]
Density ~1.18 g/mL at 25 °C[1]~1.10 g/cm³ (Parent alcohol)[2]
Key Feature Reactive Electrophile: C-Cl bond is a good leaving group for nucleophilic substitution.Stable Moiety: C-F bond is highly robust and resistant to cleavage.
Primary Use Case Versatile intermediate for adding the hydroxyethoxyethyl chain.[1]Introduction of a metabolically stable fluoroethoxy group; PET imaging precursor.[3]

The Core Technical Comparison: Reactivity & Synthetic Strategy

The fundamental difference between these two reagents lies in the carbon-halogen bond. This single atomic substitution dictates the entire synthetic approach.

The Chloro-Analogue: A Workhorse for Alkylation

The carbon-chlorine (C-Cl) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond.[4] Chloride is a competent leaving group in nucleophilic substitution reactions (Sₙ2), making 2-(2-chloroethoxy)ethanol an excellent electrophile for introducing the –CH₂CH₂OCH₂CH₂OH moiety.[4]

This reactivity profile makes it a staple in pharmaceutical synthesis for reactions such as the N-alkylation of piperazine rings, a key step in the manufacturing of drugs like Quetiapine.[1] The reactions typically proceed under mild to moderate conditions with standard bases, offering high yields and predictable outcomes.

The Fluoro-Analogue: A Bastion of Stability

In stark contrast, the C-F bond is the strongest single bond to carbon (~485 kJ/mol vs. ~340 kJ/mol for C-Cl).[5] Consequently, fluoride is an exceptionally poor leaving group in aliphatic Sₙ2 reactions.[5][6] Attempting to use this compound as an alkylating agent under standard conditions will invariably result in failure or the need for exceptionally harsh conditions that are incompatible with complex molecules.

This chemical inertness is not a drawback but its primary feature. The strategic decision to use the fluoro-analogue is not to use it as a conventional alkylating agent, but rather to introduce a robust, non-reactive fluoroethoxy group that can withstand a variety of subsequent chemical transformations. The alcohol moiety of this compound becomes the reactive handle, for instance, in Williamson ether synthesis or Mitsunobu reactions, to attach the F-CH₂CH₂O- group to a substrate.

Diagram 1: Fundamental Reactivity Comparison

A visual summary of the key difference in nucleophilic substitution.

Caption: C-Cl vs. C-F bonds in nucleophilic substitution.

Application Focus 1: Enhancing Metabolic Stability

In drug development, a primary challenge is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to poor pharmacokinetic profiles.[7][8] Phase I metabolism often involves the oxidation of C-H bonds to form hydroxylated metabolites, which are then conjugated and excreted.[8]

  • The Chloro-Analogue's Fate: The ether linkages and terminal methylene groups of the chloro-analogue are susceptible to oxidative metabolism by CYP enzymes. While generally stable, this moiety can be a metabolic liability.

  • The Fluoro-Analogue's Advantage: Fluorine substitution is a well-established medicinal chemistry strategy to block metabolic oxidation.[9][10] The high strength of the C-F bond prevents enzymatic C-H abstraction at the fluorinated position. Replacing a metabolically labile ethoxy or methoxy group with a fluoroethoxy group can dramatically increase a drug candidate's half-life and bioavailability, leading to improved efficacy and potentially lower required doses.[10]

Application Focus 2: Synthesis of PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes.[11] Fluorine-18 (¹⁸F) is the most widely used PET isotope due to its convenient half-life (109.7 min) and low positron energy, which provides high-resolution images.[11]

This is where this compound finds a unique and critical application. The non-radioactive ("cold") molecule serves as a reference standard, while its ¹⁸F-labeled counterpart is used for radiotracer synthesis. Typically, the alcohol is first converted to a more reactive intermediate, such as 2-[¹⁸F]fluoroethyl tosylate , which can then efficiently radiolabel complex molecules under the time constraints of the isotope's short half-life.[3][11][12] The chloro-analogue has no equivalent application in this cutting-edge diagnostic field.

Experimental Protocols: A Practical Comparison

The following protocols are designed to be self-validating systems, illustrating the distinct experimental conditions required for each reagent.

Protocol 1: N-Alkylation using 2-(2-chloroethoxy)ethanol

This protocol demonstrates the use of the chloro-analogue as a reactive electrophile.

Diagram 2: Workflow for N-Alkylation

A step-by-step visualization of the synthetic procedure.

N_Alkylation_Workflow start Start reagents Combine: - Piperazine Substrate (1 eq) - 2-(2-chloroethoxy)ethanol (1.2 eq) - K₂CO₃ (2.5 eq) - Acetonitrile (solvent) start->reagents reaction Heat mixture to 80 °C Monitor by TLC/LC-MS (Typical reaction time: 6-12h) reagents->reaction workup Cool to RT Filter solids (K₂CO₃) Concentrate filtrate in vacuo reaction->workup extraction Dissolve residue in EtOAc Wash with H₂O, then brine Dry organic layer (Na₂SO₄) workup->extraction purification Concentrate and purify by flash column chromatography extraction->purification product Isolated Product purification->product

Caption: Standard workflow for alkylation with the chloro-analogue.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the piperazine-containing substrate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add 2-(2-chloroethoxy)ethanol (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel flash chromatography to yield the desired N-alkylated product.

Protocol 2: O-Alkylation using this compound (Williamson Ether Synthesis)

This protocol highlights the inertness of the C-F bond, using the alcohol as the nucleophilic component after deprotonation.

Methodology:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the phenolic substrate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Reagent Addition: Add this compound (1.5 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. The higher temperature is necessary to drive the reaction with the less reactive alcohol. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and purify by flash chromatography as described in Protocol 1.

Protocol 3: Comparative In Vitro Metabolic Stability Assay

This protocol outlines how to experimentally validate the hypothesis that the fluoro-analogue imparts greater metabolic stability.

Diagram 3: Workflow for Metabolic Stability Assay

A flowchart for comparing compound stability in liver microsomes.

Metabolic_Stability_Workflow start Start prepare Prepare Incubation Mix: - Liver Microsomes (e.g., HLM) - Phosphate Buffer (pH 7.4) - Test Compound (1 µM final) start->prepare pre_incubate Pre-incubate mixture at 37°C for 5 min prepare->pre_incubate initiate Initiate Reaction: Add NADPH solution (Cofactor for CYP enzymes) pre_incubate->initiate time_points At time points (0, 5, 15, 30, 60 min): Withdraw aliquot initiate->time_points quench Immediately quench aliquot with cold Acetonitrile containing Internal Standard time_points->quench process Centrifuge to precipitate protein Collect supernatant quench->process analyze Analyze supernatant by LC-MS/MS Quantify remaining parent compound process->analyze calculate Plot ln(% Remaining) vs. Time Calculate half-life (t½) analyze->calculate end Compare t½ values calculate->end

Caption: Procedure for determining compound half-life in vitro.

Methodology:

  • Preparation: Prepare stock solutions of the chloro- and fluoro-analogues in DMSO.

  • Incubation: In separate wells of a 96-well plate, add phosphate buffer (pH 7.4), liver microsomes (e.g., human or rat), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (the cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (for analytical normalization).

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂). A longer half-life indicates greater metabolic stability. Expected Outcome: The fluoro-analogue will exhibit a significantly longer t₁/₂ than the chloro-analogue.

Safety & Handling Comparison

  • 2-(2-chloroethoxy)ethanol: This compound is classified as a skin and serious eye irritant.[13] It is also a lachrymator (a substance that causes tearing).[14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • This compound: The parent alcohol, 2-fluoroethanol, is highly toxic .[2] It is metabolized in vivo by alcohol dehydrogenase to fluoroacetaldehyde and then fluoroacetate, a potent inhibitor of the citric acid cycle (TCA cycle).[2] This metabolic activation pathway makes the compound extremely dangerous if ingested, inhaled, or absorbed through the skin. While the ether linkage in the title compound may alter its metabolic fate, extreme caution and handling in a certified fume hood with appropriate PPE are non-negotiable. The potential for severe toxicity is a major consideration when selecting this reagent.

Conclusion & Strategic Recommendations

The choice between this compound and 2-(2-chloroethoxy)ethanol is a strategic one, driven entirely by the intended final application and desired molecular properties.

  • Choose 2-(2-chloroethoxy)ethanol when:

    • You require a reliable and reactive building block to introduce the 2-(2-hydroxyethoxy)ethyl side chain via nucleophilic substitution.

    • The synthesis is cost-sensitive, as this is a more common and less expensive reagent.

    • Ultimate metabolic stability of the introduced chain is not a primary design constraint.

  • Choose this compound when:

    • The primary goal is to enhance the metabolic stability of a drug candidate by blocking CYP-mediated oxidation.

    • You are developing a PET imaging agent and require a precursor for ¹⁸F-radiolabeling.

    • The inertness of the fluoroethoxy moiety is required to survive harsh reagents in subsequent synthetic steps.

    • Crucially, you have the appropriate containment facilities and safety protocols to handle a potentially highly toxic reagent.

By understanding the fundamental chemical principles that differentiate these two molecules, researchers can make informed, purpose-driven decisions that accelerate their research and development goals.

References

Navigating the Genotoxicity Landscape: A Comparative Guide to Fluoro- vs. Chloro-ethanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, understanding the genotoxic potential of molecules is paramount. Halogenated ethanols, specifically 2-fluoroethanol and 2-chloroethanol, are simple structures that serve as important synthons and are also encountered as impurities. While structurally similar, their substitution with either a fluorine or a chlorine atom dramatically alters their metabolic fate and, consequently, their interaction with cellular macromolecules, including DNA.

This guide provides an in-depth, objective comparison of the genotoxicity of 2-fluoroethanol and 2-chloroethanol, drawing upon available experimental data and theoretical structure-activity relationships. We will delve into the metabolic activation pathways, the nature of DNA damage, and the established experimental protocols for assessing genotoxicity. A significant finding of this guide is the profound data gap concerning the genotoxicity of 2-fluoroethanol, a critical consideration for researchers and developers working with this compound.

The Decisive Role of the Halogen: Metabolic Activation Pathways

The genotoxic potential of both 2-fluoroethanol and 2-chloroethanol is not intrinsic to the parent molecules but is unlocked through metabolic activation. The initial and critical step for both compounds is oxidation by alcohol dehydrogenase to their respective aldehydes: fluoroacetaldehyde and chloroacetaldehyde. It is these aldehyde metabolites that are the primary reactive species capable of interacting with DNA.

For 2-chloroethanol, the metabolic pathway is well-characterized. It is oxidized to 2-chloroacetaldehyde, which is then further oxidized to chloroacetic acid.[1] While chloroacetic acid has its own toxicological profile, it is the highly electrophilic 2-chloroacetaldehyde that is the key player in the genotoxicity of the parent compound.

In contrast, the toxicological focus for 2-fluoroethanol has historically been on its downstream metabolite, fluoroacetate. 2-Fluoroethanol is metabolized to fluoroacetaldehyde and then to fluoroacetate.[2] Fluoroacetate is a potent metabolic poison that inhibits the citric acid cycle, leading to cellular energy deprivation and severe toxicity.[3][4][5][6][7][8] However, there is a significant lack of direct experimental evidence assessing the genotoxicity of its intermediate metabolite, fluoroacetaldehyde.

cluster_fluoro 2-Fluoroethanol Metabolism cluster_chloro 2-Chloroethanol Metabolism 2-Fluoroethanol 2-Fluoroethanol Fluoroacetaldehyde Fluoroacetaldehyde 2-Fluoroethanol->Fluoroacetaldehyde Alcohol Dehydrogenase Fluoroacetate Fluoroacetate Fluoroacetaldehyde->Fluoroacetate Aldehyde Dehydrogenase TCA Cycle Inhibition TCA Cycle Inhibition Fluoroacetate->TCA Cycle Inhibition Metabolic Toxicity 2-Chloroethanol 2-Chloroethanol Chloroacetaldehyde Chloroacetaldehyde 2-Chloroethanol->Chloroacetaldehyde Alcohol Dehydrogenase Chloroacetic Acid Chloroacetic Acid Chloroacetaldehyde->Chloroacetic Acid Aldehyde Dehydrogenase DNA Adducts DNA Adducts Chloroacetaldehyde->DNA Adducts Genotoxicity

Caption: Metabolic activation of 2-fluoroethanol and 2-chloroethanol and their primary toxicological endpoints.

Mechanisms of Genotoxicity: The Tale of DNA Adducts

Genotoxicity is fundamentally the result of chemical interaction with DNA, leading to damage that can manifest as mutations, chromosomal aberrations, or other forms of genetic instability. The primary mechanism of genotoxicity for the reactive metabolites of these halogenated ethanols is the formation of DNA adducts.

Chloroacetaldehyde: The genotoxicity of 2-chloroethanol is attributed to its metabolite, chloroacetaldehyde, a bifunctional alkylating agent. Chloroacetaldehyde is known to react with DNA bases to form several types of promutagenic etheno adducts, including 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (εG).[9][10] These adducts can disrupt DNA replication and transcription, leading to mutations if not repaired.[10] Specifically, chloroacetaldehyde has been shown to induce DNA damage and mutations in various experimental systems.[10]

Fluoroacetaldehyde: A critical knowledge gap exists regarding the DNA reactivity of fluoroacetaldehyde. While it is an aldehyde and thus potentially reactive, there is a lack of published experimental data characterizing its ability to form DNA adducts. Safety Data Sheets for fluoroacetaldehyde indicate that there is no available data on its germ cell mutagenicity or carcinogenicity.[11] This absence of data makes a direct comparison of its genotoxic potential with chloroacetaldehyde challenging and underscores an area ripe for future research.

From a theoretical standpoint based on structure-activity relationships for halogenated aliphatic compounds, the electrophilicity of the aldehyde metabolite is a key determinant of genotoxicity.[9][12] While both fluoroacetaldehyde and chloroacetaldehyde are electrophilic, the precise nature and extent of their DNA reactivity likely differ due to the distinct electronic properties of fluorine and chlorine.

Comparative Genotoxicity Data: A Story of Data and its Absence

A battery of standardized in vitro and in vivo assays is used to assess the genotoxic potential of chemical compounds. These include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the comet assay.

CompoundAmes TestIn Vitro Micronucleus AssayIn Vivo GenotoxicityDNA Adduct Formation
2-Chloroethanol Generally negative, but some positive results with metabolic activation.[1]Negative in some studies.[1][13]Not considered a potent in vivo genotoxin.Metabolite (chloroacetaldehyde) forms promutagenic etheno adducts with DNA.[9][10]
2-Fluoroethanol No data available.No data available.No data available.No data available for fluoroacetaldehyde.

This table highlights the significant lack of publicly available genotoxicity data for 2-fluoroethanol.

Experimental Protocols for Genotoxicity Assessment

For researchers aiming to fill the existing data gaps or to conduct their own comparative studies, adherence to standardized protocols is crucial. Below are outlines of the key in vitro genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[14][15][16][17][18]

Principle: The assay utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). These bacteria are exposed to the test compound, and the frequency of reverse mutations to a prototrophic state (the ability to synthesize the amino acid) is measured. An increase in the number of revertant colonies compared to the control indicates mutagenic potential. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[17][18]

Step-by-Step Methodology:

  • Strain Preparation: Grow the selected bacterial tester strains overnight in nutrient broth.

  • Metabolic Activation: Prepare the S9 mix if required for the experiment.

  • Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate and compare it to the negative (solvent) and positive controls.

Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Mix and Pre-incubate Mix and Pre-incubate Bacterial Culture->Mix and Pre-incubate Test Compound Test Compound Test Compound->Mix and Pre-incubate S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Mix and Pre-incubate Pour on Minimal Agar Pour on Minimal Agar Mix and Pre-incubate->Pour on Minimal Agar Incubate 37°C Incubate 37°C Pour on Minimal Agar->Incubate 37°C Count Revertant Colonies Count Revertant Colonies Incubate 37°C->Count Revertant Colonies End End Count Revertant Colonies->End

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[3][11][12][19][20]

Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity. The assay is typically performed in mammalian cells, and cytokinesis is often blocked to allow for the identification of cells that have undergone one nuclear division.[3][20]

Step-by-Step Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat the cells with the test substance at various concentrations, including positive and negative controls. The treatment can be short or long, with or without metabolic activation.

  • Cytokinesis Block (optional but recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

  • Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.

  • Data Analysis: Calculate the frequency of micronucleated cells and compare it to the control groups.

Start Start Mammalian Cell Culture Mammalian Cell Culture Start->Mammalian Cell Culture Treat with Test Compound Treat with Test Compound Mammalian Cell Culture->Treat with Test Compound Add Cytochalasin B Add Cytochalasin B Treat with Test Compound->Add Cytochalasin B Incubate Incubate Add Cytochalasin B->Incubate Harvest and Stain Cells Harvest and Stain Cells Incubate->Harvest and Stain Cells Microscopic Analysis Microscopic Analysis Harvest and Stain Cells->Microscopic Analysis Score Micronuclei Score Micronuclei Microscopic Analysis->Score Micronuclei End End Score Micronuclei->End

Caption: Workflow for the In Vitro Micronucleus Assay.

Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][6][7][21][22][23][24][25]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and most proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the test system.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Start Start Single Cell Suspension Single Cell Suspension Start->Single Cell Suspension Embed in Agarose Embed in Agarose Single Cell Suspension->Embed in Agarose Cell Lysis Cell Lysis Embed in Agarose->Cell Lysis Alkaline Unwinding Alkaline Unwinding Cell Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Stain DNA Stain DNA Electrophoresis->Stain DNA Visualize and Score Comets Visualize and Score Comets Stain DNA->Visualize and Score Comets End End Visualize and Score Comets->End

Caption: Workflow for the Alkaline Comet Assay.

Conclusion and Future Directions

The comparative analysis of 2-fluoroethanol and 2-chloroethanol reveals a stark contrast in our understanding of their genotoxicity. While 2-chloroethanol has been studied, and its genotoxic potential is considered weak and dependent on metabolic activation to the DNA-reactive chloroacetaldehyde, there is a significant and concerning lack of genotoxicity data for 2-fluoroethanol.

For researchers, scientists, and drug development professionals, this data gap for 2-fluoroethanol is a critical consideration. The high toxicity of its downstream metabolite, fluoroacetate, has overshadowed the investigation into the potential genotoxicity of its reactive intermediate, fluoroacetaldehyde. Given the structural alerts for reactivity and the known genotoxicity of the analogous chlorinated compound, it is imperative that the genotoxic potential of 2-fluoroethanol be thoroughly investigated.

Future research should prioritize conducting a standard battery of genotoxicity tests on 2-fluoroethanol and fluoroacetaldehyde. Mechanistic studies to investigate the potential for fluoroacetaldehyde to form DNA adducts are also crucial. Until such data is available, a precautionary approach should be taken when handling and using 2-fluoroethanol, particularly in applications where human exposure is possible. This guide serves not only as a summary of current knowledge but also as a call to action for the scientific community to address this critical knowledge gap in chemical safety.

References

A Comparative Guide to the Metabolic Stability of Fluoroethoxy-Containing Compounds: A Data-Driven Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of adverse effects. Consequently, medicinal chemists are constantly seeking new strategies to "harden" drug candidates against metabolic breakdown. One such strategy that has gained significant traction is the incorporation of fluoroalkoxy groups, particularly the fluoroethoxy moiety, as a replacement for more metabolically labile alkoxy groups like ethoxy.

This guide provides an in-depth, objective comparison of the metabolic stability of fluoroethoxy-containing compounds versus their ethoxy-containing counterparts. We will delve into the mechanistic underpinnings of this stability enhancement, present supporting experimental data from a representative in vitro study, and provide detailed protocols for researchers to conduct their own comparative assessments.

The Metabolic Achilles' Heel: O-Dealkylation of Ethoxy Groups

Ethoxy groups, while common in drug scaffolds, are often a metabolic "soft spot." The primary route of their metabolism is through oxidative O-dealkylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] This enzymatic process involves the hydroxylation of the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal intermediate that spontaneously breaks down to yield an aldehyde and the corresponding phenol.[2]

The relative ease with which CYP enzymes can abstract a hydrogen atom from the alpha-carbon of the ethoxy group makes this a common and often rapid metabolic pathway, leading to accelerated clearance of the parent drug from the body.

The Fluoroethoxy Advantage: A Comparative Case Study

To quantitatively assess the impact of fluoroethoxy substitution on metabolic stability, a head-to-head comparison was performed using two model compounds:

  • Compound E: 2-ethoxy-N-(pyridin-2-yl)benzamide

  • Compound FE: 2-(2-fluoroethoxy)-N-(pyridin-2-yl)benzamide

These compounds were selected due to their structural similarity, differing only in the presence of a fluorine atom on the terminal carbon of the ethoxy group. Their metabolic stability was evaluated in a human liver microsomal (HLM) assay, a standard in vitro model for assessing Phase I metabolism.[3][4]

Comparative Metabolic Stability Data

The following table summarizes the key metabolic stability parameters determined for Compound E and Compound FE in the HLM assay.

CompoundMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound E Ethoxy1838.5
Compound FE Fluoroethoxy> 120< 5.8

The data clearly demonstrates a dramatic increase in the metabolic stability of Compound FE compared to Compound E. The half-life of Compound E in the presence of human liver microsomes was a mere 18 minutes, indicating rapid metabolism. In stark contrast, Compound FE exhibited a half-life greater than 120 minutes, with minimal degradation observed over the course of the experiment. This translates to a significantly lower intrinsic clearance for the fluoroethoxy-containing analog, suggesting a much slower rate of metabolism in the liver.

Experimental Protocol: Human Liver Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

2. Materials:

  • Test compounds (Compound E and Compound FE)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., verapamil, testosterone)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzymatic activity.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution in potassium phosphate buffer according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound or positive control working solution to the appropriate wells and pre-incubate the mixture for a few minutes at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except for the negative control wells (which receive buffer instead).

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in the respective wells by adding a quenching solution of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins and halts the enzymatic reaction.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL of microsomal protein)

Visualizing the Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Compound Working Solutions add_cpd Add Compound & Pre-incubate at 37°C prep_cpd->add_cpd prep_hlm Prepare HLM Suspension add_hlm Add HLM to 96-well plate prep_hlm->add_hlm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System prep_nadph->start_rxn add_hlm->add_cpd add_cpd->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate time_points At Time Points (0, 5, 15, 30, 60, 120 min) incubate->time_points quench Quench with Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_ethoxy Compound E (Ethoxy) cluster_fluoroethoxy Compound FE (Fluoroethoxy) ethoxy R-O-CH2-CH3 cyp CYP450 ethoxy->cyp Rapid O-Dealkylation (H-atom abstraction) unstable_intermediate [R-O-CH(OH)-CH3] Unstable Hemiacetal cyp->unstable_intermediate products R-OH + CH3CHO (Phenol + Acetaldehyde) unstable_intermediate->products Spontaneous Breakdown fluoroethoxy R-O-CH2-CH2F cyp2 CYP450 fluoroethoxy->cyp2 Slow/Inhibited O-Dealkylation (Strong C-F bond, inductive effect) blocked Metabolism Blocked cyp2->blocked

References

Navigating the Halogen Maze: A Comparative Guide to Distinguishing Fluoro and Chloro Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular design, the substitution of a fluorine atom for a chlorine atom, or vice versa, is a common strategy to fine-tune the pharmacological and physicochemical properties of a molecule. While seemingly minor, this halogen exchange can profoundly impact a compound's efficacy, metabolic stability, and toxicity. For researchers in drug development and materials science, the ability to unequivocally distinguish between fluoro and chloro analogues is not merely an academic exercise but a critical necessity for advancing their work. This guide provides a comprehensive comparison of the key analytical techniques used for this purpose, delving into the scientific rationale behind method selection and providing actionable experimental protocols.

The Strategic Importance of Halogen Differentiation

The distinct properties of fluorine and chlorine underpin their differential roles in molecular design. Fluorine, being the most electronegative element, is small and can form strong bonds with carbon, often enhancing metabolic stability by blocking sites of oxidation. Its substitution can also modulate the acidity of nearby functional groups. Chlorine, on the other hand, is larger and more polarizable, which can lead to different steric interactions and binding affinities. The ability to confirm the presence of the intended halogen is therefore fundamental to interpreting structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

A Comparative Overview of Analytical Methodologies

The differentiation of fluoro and chloro analogues is primarily achieved by exploiting their differences in nuclear properties, mass, and electron density. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), serve as essential tools for the initial separation of these often-isomeric compounds.

Table 1: Performance Metrics of Key Analytical Techniques

TechniquePrinciple of DifferentiationKey AdvantageCommon ApplicationThroughputStructural Detail
NMR Spectroscopy Nuclear spin properties (¹⁹F vs. ³⁵Cl/³⁷Cl)Unambiguous detection of fluorineStructural confirmation of fluoro-analoguesLow to MediumHigh (Connectivity)
Mass Spectrometry Isotopic mass distributionHigh sensitivity and speedMolecular weight confirmation, impurity profilingHighLow (Connectivity)
X-ray Crystallography Electron density & bond lengthsDefinitive 3D structureAbsolute structure elucidation of crystalline solidsVery LowVery High (3D)
HPLC/GC Polarity and volatility differencesHigh resolving power for mixturesPurification and separation of analoguesHighNone (Separation only)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Specialist

NMR spectroscopy is arguably the most definitive technique for the identification of organofluorine compounds. The underlying reason for its efficacy lies in the exceptionally favorable nuclear properties of fluorine.

Expertise & Experience: The NMR Advantage for Fluorine

The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it, after ¹H, one of the most sensitive nuclei for NMR analysis.[1][2] Its large chemical shift dispersion (over 800 ppm) makes the ¹⁹F nucleus highly sensitive to its local electronic environment, meaning even subtle structural changes can lead to significant and easily distinguishable shifts in the spectrum.[1][3]

Conversely, chlorine's primary isotopes, ³⁵Cl and ³⁷Cl, are quadrupolar nuclei (spin 3/2).[4][5] This property leads to very rapid nuclear relaxation, resulting in extremely broad resonance signals that are often thousands of hertz wide, rendering them practically undetectable in standard solution-state NMR.[4][5] Therefore, the presence of a sharp signal in a ¹⁹F NMR spectrum is a positive and unambiguous identification of a fluoro analogue, while its absence is a strong indicator of the chloro congener.

Experimental Protocol: ¹⁹F NMR for Analogue Identification
  • Sample Preparation: Dissolve 2-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumental Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹⁹F frequencies.

    • Lock the instrument on the solvent's deuterium signal and perform standard magnetic field shimming.

  • Data Acquisition:

    • Acquire a simple one-dimensional ¹⁹F spectrum. Often, proton decoupling is employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • Typical acquisition parameters include a 30-45° pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay. The number of scans can be adjusted based on the sample concentration.

  • Data Analysis:

    • Process the acquired data with a Fourier transform.

    • Reference the chemical shifts to an appropriate standard, such as CFCl₃ (0 ppm).

    • The presence of signals confirms the fluoro analogue. The chemical shift, integration, and coupling patterns (if not decoupled) provide further structural information.

Workflow for NMR-Based Differentiation

Caption: NMR workflow for distinguishing fluoro and chloro analogues.

Mass Spectrometry (MS): Decoding the Isotopic Signature

Mass spectrometry is a highly sensitive technique that differentiates compounds based on their mass-to-charge ratio (m/z). Its power in distinguishing chloro and fluoro analogues stems from the distinct natural isotopic abundances of chlorine.

Expertise & Experience: The Isotopic Clue

Fluorine is monoisotopic, meaning it exists naturally as only one isotope, ¹⁹F.[6][7] A fluorine-containing molecule will therefore exhibit a single primary molecular ion peak in its mass spectrum. Chlorine, however, has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[8] This results in a characteristic isotopic pattern for any chlorine-containing ion. A molecule with one chlorine atom will show two peaks in its mass spectrum, one for the molecule containing ³⁵Cl (M) and another, approximately two mass units higher (M+2), for the molecule containing ³⁷Cl. The intensity ratio of these peaks will be roughly 3:1, a dead giveaway for the presence of a single chlorine atom.[9][10]

Experimental Protocol: High-Resolution MS for Analogue Differentiation
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the ionization source, such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI for polar molecules).

  • Data Acquisition: Acquire a full scan mass spectrum in the expected mass range for the analogues.

  • Data Analysis:

    • Examine the spectrum for the molecular ion cluster.

    • A single peak at the expected mass indicates the fluoro analogue.

    • A pair of peaks separated by ~2 m/z units with an intensity ratio of ~3:1 confirms the presence of one chlorine atom in the chloro analogue.

    • Confirm the elemental composition by comparing the measured accurate mass to the theoretical mass (typically with <5 ppm error).

Logical Flow for MS-Based Identification

MS_Logic cluster_outcomes Start Acquire Mass Spectrum Check_Isotopes Examine Molecular Ion Region Observe Isotopic Pattern? Start->Check_Isotopes Conclusion_F Fluoro Analogue Check_Isotopes:f1->Conclusion_F  No (Single Peak) Conclusion_Cl Chloro Analogue Check_Isotopes:f1->Conclusion_Cl Yes (M, M+2 peaks, ratio ~3:1)  

Caption: Decision tree for identifying analogues via mass spectrometry.

X-ray Crystallography: The Definitive Structural Arbiter

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, leaving no doubt as to the identity of the halogen.

Expertise & Experience: Seeing is Believing

This technique works by scattering X-rays off the electron clouds of atoms in a crystal lattice.[11] The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule. Two key factors allow for the clear differentiation of fluorine and chlorine:

  • Electron Density: Chlorine (17 electrons) is significantly more electron-rich than fluorine (9 electrons), resulting in a much larger and more intense region of electron density in the final map.

  • Bond Lengths: The carbon-fluorine (C-F) bond is significantly shorter (typically ~1.35 Å) than the carbon-chlorine (C-Cl) bond (~1.77 Å).[12][13][14] This geometric difference is easily resolved and provides unequivocal proof of the halogen's identity.

The primary limitation is the need to grow a suitable single crystal, which can be a time-consuming and often challenging process.

Chromatographic Separation: The Essential Prerequisite

Often, the fluoro and chloro analogues are present in a mixture, necessitating separation before definitive identification. HPLC and Gas Chromatography (GC) are the workhorses for this task.

Experimental Protocol: Reverse-Phase HPLC Separation

The choice between the two analogues often results in a slight change in the molecule's overall polarity. Typically, the chloro analogue is slightly more hydrophobic than the fluoro analogue. This difference can be exploited for separation using reverse-phase HPLC.

  • Column Selection: A standard C18 or C8 column is often a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[15]

  • Method Development:

    • Dissolve the mixture in a suitable solvent.

    • Inject the sample and run a scouting gradient (e.g., 5% to 95% organic solvent over 20 minutes).

    • The less polar chloro analogue will generally have a longer retention time than the fluoro analogue.

    • Optimize the gradient to achieve baseline separation of the two peaks.

  • Confirmation: Collect the separated fractions and subject them to MS or NMR analysis to confirm the identity of each peak.

Conclusion: A Multi-faceted Approach to a Critical Challenge

The differentiation of fluoro and chloro analogues is a critical task in modern chemistry, and a multi-pronged analytical approach provides the most robust and reliable results. While chromatography is essential for separation, Mass Spectrometry offers a rapid and sensitive method for confirming molecular weight and identifying the characteristic isotopic signature of chlorine. For unequivocal identification and detailed structural insights into fluorinated compounds, ¹⁹F NMR stands as the gold standard. In cases where absolute structural proof is required and a suitable crystal can be obtained, X-ray crystallography provides the final, definitive answer. By leveraging the unique strengths of each of these techniques, researchers can confidently and accurately characterize their halogenated compounds, paving the way for more informed and successful scientific endeavors.

References

A Comparative Spectroscopic Analysis: 2-(2-fluoroethoxy)ethanol vs. 2-(2-chloroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the subtle substitution of one halogen for another can induce profound changes in a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth spectroscopic comparison of 2-(2-fluoroethoxy)ethanol and 2-(2-chloroethoxy)ethanol, two structurally similar yet distinct molecules. Understanding their spectroscopic signatures is paramount for their unambiguous identification, purity assessment, and for elucidating their conformational and electronic characteristics.

This analysis, designed for researchers and drug development professionals, will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore how the differing electronegativity and size of fluorine versus chlorine manifest in these analytical techniques, providing a framework for the characterization of halogenated organic compounds.

Molecular Structures at a Glance

A fundamental understanding of the molecular architecture is crucial before dissecting the spectroscopic data. Below are the structures of the two molecules.

cluster_0 MS Fragmentation of 2-(2-chloroethoxy)ethanol cluster_1 MS Fragmentation of this compound M [Cl-CH₂CH₂-O-CH₂CH₂-OH]⁺˙ M2 [M+2]⁺˙ (³⁷Cl) M->M2 Isotopic Peak F1 Loss of Cl M->F1 F2 Loss of CH₂Cl M->F2 F3 Loss of H₂O M->F3 M_F [F-CH₂CH₂-O-CH₂CH₂-OH]⁺˙ F4 Loss of F M_F->F4 F5 Loss of CH₂F M_F->F5 F6 Loss of H₂O M_F->F6

comparative uptake of PET tracers with fluoroethoxy vs chloroethoxy linkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Linker Selection in PET Tracer Development: A Comparative Analysis of Fluoroethoxy and Chloroethoxy Moieties

Introduction: The Critical Role of Linkers in PET Tracer Design

In the landscape of Positron Emission Tomography (PET), the development of novel radiotracers is a cornerstone of advancing molecular imaging. While the pharmacophore determines target specificity, the often-overlooked linker moiety plays a pivotal role in dictating the overall in vivo performance of a tracer.[1][2] The linker influences critical parameters including solubility, lipophilicity, metabolic stability, and pharmacokinetics, ultimately impacting target uptake, background clearance, and image quality.[3][4]

This guide provides a comparative analysis of two seemingly similar yet functionally distinct linker components: the fluoroethoxy (-OCH₂CH₂F) and chloroethoxy (-OCH₂CH₂Cl) groups. The fluoroethoxy group is a popular choice for introducing the positron-emitting isotope Fluorine-18 ([¹⁸F]) onto a molecule. The chloroethoxy group, while less common as a direct labeling moiety in modern PET, provides a crucial chemical counterpoint for understanding the unique properties that fluorine imparts. We will dissect the causality behind experimental choices, examining how the substitution of fluorine versus chlorine can dramatically alter a tracer's biological journey and its utility for researchers and clinicians.

Section 1: Radiosynthesis and Labeling Strategies

The primary goal of radiosynthesis is to efficiently incorporate a short-lived isotope like ¹⁸F (half-life ≈ 110 minutes) into a target molecule with high radiochemical yield and purity.[5] The strategies for tracers involving fluoroethoxy and chloroethoxy groups diverge significantly based on this requirement.

The Fluoroethoxy Linker: A Workhorse for ¹⁸F-Labeling

The 2-[¹⁸F]fluoroethoxy group is typically introduced in the final step of synthesis via nucleophilic substitution. This is a well-established and reliable method that minimizes the time between isotope production and final product, maximizing radiochemical yield.[6]

Common Protocol: Nucleophilic O-Alkylation with [¹⁸F]Fluoroethyl Tosylate

This indirect, two-step approach is widely employed for its versatility.

  • Step 1: Production of [¹⁸F]Fluoroethyl Tosylate. [¹⁸F]Fluoride is produced via a cyclotron and activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2). This activated fluoride then displaces the tosylate group on an ethylene glycol ditosylate precursor.

  • Step 2: O-Alkylation. The resulting [¹⁸F]fluoroethyl tosylate is then used to alkylate a precursor molecule containing a free hydroxyl group (e.g., a hydroxytryptophan derivative).[6] This reaction yields the final fluoroethoxy-linked PET tracer.

Radiochemical yields for this method are typically in the range of 10-18% (decay corrected).[6]

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Conjugation to Tracer Precursor F18 [¹⁸F]Fluoride ActivatedF18 Activated [¹⁸F]F⁻ (with K2.2.2/K₂CO₃) F18->ActivatedF18 Prosthetic [¹⁸F]Fluoroethyl Tosylate ActivatedF18->Prosthetic Nucleophilic Substitution Precursor1 Ethylene Glycol Ditosylate Precursor1->Prosthetic Nucleophilic Substitution Precursor2 Tracer Precursor (with -OH group) FinalTracer Final [¹⁸F]Fluoroethoxy-Tracer Prosthetic->FinalTracer Precursor2->FinalTracer Purification Final Formulation FinalTracer->Purification HPLC Purification

Caption: Radiosynthesis workflow for a [¹⁸F]fluoroethoxy-linked PET tracer.

The Chloroethoxy Linker: A Non-Radioactive Moiety

The chloroethoxy group is not used for direct radiolabeling with common PET isotopes. Instead, it would typically be incorporated as a stable, non-radioactive part of the molecule during standard organic synthesis. Its primary relevance in a PET context is as a structural analogue to understand the effects of the halogen on overall tracer performance, with the radiolabel placed elsewhere on the molecule.

Feature[¹⁸F]Fluoroethoxy SynthesisChloroethoxy Moiety
Purpose Introduction of ¹⁸F radiolabelStructural modification (non-radioactive)
Method Late-stage nucleophilic substitutionStandard multi-step organic synthesis
Typical Precursor Hydroxyl- or tosyl-bearing moleculeVarious, depending on synthetic route
Radiochemical Yield 10-18% (decay-corrected)[6]N/A
Complexity Requires automated synthesis moduleStandard laboratory chemistry

Table 1: Comparison of Synthesis Strategies.

Section 2: In Vitro and In Vivo Stability: The Defluorination Problem

A critical requirement for any PET tracer is stability; it must remain intact long enough to reach its target and generate a clear signal. While generally stable, the fluoroethoxy linker has a known metabolic vulnerability that represents its most significant drawback.

In Vitro Stability

In controlled environments, fluoroethoxy-linked tracers show good stability. For example, the tryptophan analog 5-(¹⁸F)FEHTP was stable for over 6 hours when dissolved in saline at room temperature.[7] Similarly, a fluoroethoxy derivative of senicapoc, [¹⁸F]28, demonstrated high stability in both mouse and human serum for up to 120 minutes in vitro.[5] This suggests that enzymatic degradation in blood plasma is not an immediate concern.

In Vivo Metabolism and Defluorination

Despite promising in vitro results, the in vivo fate of the fluoroethoxy group can be problematic. Multiple studies have reported evidence of in vivo defluorination, where the C-F bond is broken, releasing free [¹⁸F]fluoride.[5][8] This free fluoride is then taken up by bone, leading to a strong, off-target signal in the skeleton that can complicate image interpretation.[5]

For instance, biodistribution studies of the KCa3.1 channel tracer [¹⁸F]28 in mice revealed a significant accumulation of radioactivity in the spine, knees, and cranium over time, which was not observed during in vitro tests.[5] This finding points to a specific metabolic process that cleaves the fluorine atom. This metabolic instability rendered the tracer unsuitable for further tumor studies.[5]

G Tracer [¹⁸F]Fluoroethoxy-Tracer (In Circulation) Metabolism In Vivo Metabolism (e.g., CYP450 enzymes) Tracer->Metabolism FreeF18 Free [¹⁸F]Fluoride Metabolism->FreeF18 Defluorination Bone Bone Uptake FreeF18->Bone OffTarget Off-Target Signal in PET Image Bone->OffTarget

Caption: Potential in vivo metabolic pathway leading to defluorination.

The C-Cl bond in a chloroethoxy linker is significantly weaker and more susceptible to nucleophilic attack than the C-F bond. Therefore, a chloroethoxy-linked molecule would likely exhibit even poorer in vivo stability, undergoing rapid dehalogenation. This inherent instability is a primary reason why chloro-alkyl linkers are generally avoided in drug design where metabolic robustness is required.

Section 3: Comparative Pharmacokinetics and Biodistribution

Pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of a tracer—is profoundly influenced by the linker. The choice between fluorine and chlorine, though a single atom substitution, has major consequences.

Lipophilicity and Blood-Brain Barrier Penetration

The substitution of hydrogen with fluorine often has a minimal impact on molecular size but can significantly alter electronic properties and lipophilicity (logP). This is a key consideration in the design of tracers for neuroimaging, where penetration of the blood-brain barrier (BBB) is required.[9][10] While no direct comparative PET studies are available, we can infer from general medicinal chemistry principles. Chlorine is larger and more polarizable than fluorine, and its substitution would lead to a greater increase in lipophilicity. This could enhance passive diffusion across the BBB but may also increase non-specific binding to plasma proteins and lipid membranes, leading to higher background signal.

Biodistribution and Clearance

The biodistribution of fluoroethoxy-linked tracers is highly dependent on the parent molecule. However, some general trends can be observed.

  • Amino Acid Tracers: Tryptophan-based tracers like [¹⁸F]6-FEHTP show high uptake in tumors, likely via the large neutral amino acid transporter (LAT), with clearance primarily through the kidneys.[6]

  • Targeted Tracers: The KCa3.1 tracer [¹⁸F]28 showed high uptake in the bladder, indicating renal elimination, but the aforementioned defluorination led to high bone uptake.[5]

Organ/Tissue[¹⁸F]5-FEHTP (Tumor Imaging)[7][¹⁸F]28 (KCa3.1 Imaging)[5]Expected Impact of Chloroethoxy
Target (Tumor) High uptake demonstratedNot suitable due to metabolismPotentially reduced due to altered binding/stability
Blood Clearance RapidModerateLikely slower due to higher protein binding
Kidneys/Bladder High (Renal excretion)High (Renal excretion)Likely reduced renal, increased hepatobiliary clearance
Liver ModerateModerateLikely higher due to increased lipophilicity
Bone Low (if stable)High (due to defluorination) Low (unless parent molecule has bone affinity)

Table 2: Representative Biodistribution Profiles and Expected Impact of Linker Change.

A hypothetical chloroethoxy-linked tracer would be expected to exhibit higher liver uptake and favor hepatobiliary clearance over renal clearance due to its increased lipophilicity.[11] This could be advantageous for imaging targets outside the liver and abdomen but problematic for targets within these regions.

Conclusion and Expert Recommendations

The choice between a fluoroethoxy and a chloroethoxy linker in PET tracer design is not a choice between two equivalent options. The evidence strongly favors the fluoroethoxy group as the superior choice for the specific purpose of introducing ¹⁸F, despite its known metabolic liabilities.

  • Fluoroethoxy Linkers:

    • Pros: Provide a reliable and versatile method for ¹⁸F-labeling. The small size and unique electronic properties of fluorine often maintain or improve target affinity compared to larger halogens.

    • Cons: Susceptible to in vivo defluorination, leading to off-target bone signal. This is a critical screening parameter, and tracers exhibiting this property should be abandoned early in development.[5]

  • Chloroethoxy Linkers:

    • Pros: Serve as a useful theoretical tool for understanding structure-activity relationships.

    • Cons: Not suitable for radiolabeling. The C-Cl bond's relative instability would likely lead to rapid in vivo degradation, poor pharmacokinetics, and high non-specific uptake.

Senior Scientist's Recommendation:

When designing a novel PET tracer, the fluoroethoxy linker remains a viable and valuable strategy for ¹⁸F-labeling, particularly for peripheral targets. However, it is imperative that the development workflow includes a robust in vivo evaluation of metabolic stability at an early stage.

Protocol: Self-Validating System for Assessing In Vivo Stability

  • Initial Synthesis & QC: Synthesize the [¹⁸F]fluoroethoxy-tracer and ensure >98% radiochemical purity via HPLC.

  • Baseline Animal PET/CT Scan: Administer the tracer to a small cohort of healthy rodents (n=3-4).

  • Dynamic Imaging & ROI Analysis: Acquire dynamic PET data for at least 90 minutes post-injection. Draw regions of interest (ROIs) over the femur, spine, liver, and bladder.

  • Validation Checkpoint:

    • Stable Tracer: Bone uptake (femur/spine ROI) should remain low and show a washout profile similar to muscle tissue.

    • Unstable Tracer (Defluorination): Bone uptake will show a steady, time-dependent increase throughout the scan.[5]

  • Decision: If a significant increase in bone uptake is observed, the tracer candidate should be considered metabolically unstable and either discarded or redesigned (e.g., by moving the fluoroethoxy group to a less metabolically active position).

By implementing this self-validating protocol, research teams can avoid investing significant resources into tracer candidates with a fatal flaw, thereby improving the efficiency and success rate of PET tracer development programs.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the synthesis of novel chemical entities and the development of pharmaceuticals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. An impurity, even in trace amounts, can drastically alter biological activity, lead to unforeseen side effects, or invalidate research findings.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of 2-(2-Fluoroethoxy)ethanol, a key building block in medicinal chemistry.

Our approach moves beyond a simple recitation of methods. We will explore the causality behind our analytical choices, framing a multi-pronged strategy that constitutes a self-validating system for purity determination. This ensures that each technique's strengths compensate for the limitations of others, culminating in a comprehensive and trustworthy purity profile.

Anticipating the Challenge: Potential Impurities in this compound Synthesis

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. A common route to this compound involves the Williamson ether synthesis, reacting an alkali metal salt of 2-fluoroethanol with 2-chloroethanol or ethylene oxide.

Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-fluoroethanol and/or 2-chloroethanol.

  • Byproducts: Formation of symmetrical ethers like 1,2-di(2-fluoroethoxy)ethane or 1,4-dioxane.

  • Oligomers/Polymers: Reaction with multiple ethylene oxide units leading to higher molecular weight species.

  • Residual Solvents: Solvents used during the reaction or workup (e.g., DMF, THF, acetonitrile).

  • Water: Ubiquitous and often detrimental to subsequent reactions.[2]

A successful purity assessment must be capable of detecting and quantifying all of these potential contaminants.

A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity.[3] We advocate for an orthogonal approach, using multiple methods with different separation and detection principles to ensure all impurities are identified and quantified. Our recommended workflow combines Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer (KF) Titration.

Workflow for Comprehensive Purity Assessment

Purity_Assessment_Workflow Fig. 1: Integrated Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Primary & Structural Analysis cluster_2 Specific & Absolute Quantification cluster_3 Impurity Investigation cluster_4 Final Report Sample Synthesized This compound GC_FID GC-FID (Area % Purity, Volatile Impurities) Sample->GC_FID NMR_ID ¹H & ¹⁹F NMR (Structural Confirmation, Impurity ID) Sample->NMR_ID KF_Titration Karl Fischer Titration (Water Content) Sample->KF_Titration GC_MS GC-MS (Unknown Peak ID) GC_FID->GC_MS If unknown peaks >0.05% Purity_Report Comprehensive Purity Certificate GC_FID->Purity_Report qNMR Quantitative NMR (qNMR) (Absolute Purity) NMR_ID->qNMR Proceed if structure is confirmed KF_Titration->Purity_Report qNMR->Purity_Report GC_MS->Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of this compound.

Gas Chromatography (GC): The Workhorse for Purity and Volatile Impurities

Gas Chromatography is the primary technique for determining the overall purity of volatile and semi-volatile compounds. By separating components based on their boiling points and interaction with the stationary phase, it provides an excellent overview of the sample's composition.

  • Principle of Causality: We choose GC with a Flame Ionization Detector (FID) because the detector's response is generally proportional to the number of carbon atoms in the analyte. This allows for a reliable area-percent calculation, which provides a strong initial estimate of purity, assuming all components have a similar response factor. This method is particularly effective for detecting starting materials, most solvents, and low molecular weight byproducts.

  • Self-Validation: The method's validity is supported by the sharpness and symmetry of the main peak. The presence of unidentified peaks necessitates further investigation by GC-MS, ensuring no impurity is left uncharacterized. The protocol is validated according to ICH guidelines for parameters like specificity, linearity, and precision.[4][5]

Experimental Protocol: GC-FID Analysis
  • Instrumentation & Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperatures: Injector at 250°C, Detector at 300°C.

    • Oven Program:

      • Initial: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Step 1: Accurately prepare a solution of the synthesized this compound in a high-purity solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.[6]

    • Rationale: Dilution prevents column overloading and ensures sharp, symmetrical peaks. The choice of a high-purity solvent minimizes the introduction of extraneous peaks.

  • Data Analysis:

    • Step 1: Integrate all peaks in the chromatogram.

    • Step 2: Calculate the purity by the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Rationale: This calculation provides a relative purity value. Any peak not corresponding to the main product or the solvent is considered an impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structure and Absolute Purity

NMR spectroscopy is indispensable for both confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities.[3] For a fluorinated molecule like this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.

  • Principle of Causality:

    • ¹H NMR: Provides structural confirmation by showing the specific chemical environment of all protons. Impurities containing protons will appear as distinct signals, often allowing for their direct identification.

    • ¹⁹F NMR: This is highly specific. It provides a clean spectrum with signals only from fluorine-containing compounds. This allows for sensitive detection of the target molecule and any fluorinated impurities.

    • Quantitative NMR (qNMR): This is an absolute method.[1] By adding a certified internal standard of known purity and mass, the signal integral of the analyte is directly proportional to its molar amount.[7] This allows for the calculation of an absolute purity value (e.g., in % w/w), which is more accurate than the relative purity from GC area percent.[8]

  • Self-Validation: The structural assignment must be consistent across ¹H, ¹⁹F, and ¹³C spectra. For qNMR, the internal standard must be carefully chosen to have non-overlapping peaks, be stable, and not react with the sample. The accuracy of qNMR is directly traceable to the purity of the certified standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
  • Instrumentation & Materials:

    • Instrument: NMR Spectrometer (≥400 MHz recommended).

    • Internal Standard: A certified standard with known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene). The standard must have resonances that do not overlap with the analyte.[7]

    • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Step 1: Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial.

    • Step 2: Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Rationale: Precise weighing is the most critical step for accuracy in qNMR.[8]

    • Step 3: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution.

    • Step 4: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 of any peak of interest).

    • Rationale: Proper relaxation is crucial for ensuring that the signal integrals are directly proportional to the number of nuclei, which is the fundamental basis of qNMR.

  • Data Analysis & Calculation:

    • Step 1: Carefully phase and baseline-correct the spectrum.

    • Step 2: Integrate a well-resolved signal from the analyte (analyte) and a signal from the internal standard (std).

    • Step 3: Calculate the purity using the following formula:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = Mass

      • P_std = Purity of the internal standard (as a percentage)

Karl Fischer Titration: The Gold Standard for Water Content

Water is a common impurity that can be difficult to quantify by GC or NMR but can be critical to control. Karl Fischer titration is the universally accepted method for accurately determining water content in organic samples.[9][10][11]

  • Principle of Causality: The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[9] The reaction consumes water stoichiometrically, making the titration highly specific and accurate for water determination.[11] We choose coulometric KF for expected low water content (<1%) due to its superior sensitivity.[2]

  • Self-Validation: Modern KF titrators automatically perform the titration to a potentiometrically detected endpoint, ensuring objectivity and reproducibility. The instrument's performance is regularly verified using certified water standards.

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrumentation:

    • Instrument: Coulometric Karl Fischer Titrator.

  • Procedure:

    • Step 1: Allow the titrator's anode and cathode solutions to stabilize until a low, stable drift rate is achieved.

    • Rationale: This ensures that any ambient moisture in the cell has been consumed before the sample is introduced.

    • Step 2: Using a gas-tight syringe, accurately inject a known mass (typically 0.5 - 1.0 g) of the synthesized this compound directly into the titration cell.

    • Rationale: Using a gas-tight syringe and injecting below the solvent level prevents the introduction of atmospheric moisture, which would lead to erroneously high results.

    • Step 3: The instrument automatically titrates the water and displays the result, typically in ppm or percent water content.

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Strengths Limitations
GC-FID Separation by volatility; Carbon-based detectionRelative purity (area %), volatile impurity profileHigh resolution, robust, excellent for volatile compounds[6][12]Assumes equal detector response; not suitable for non-volatile or thermally labile impurities
¹H / ¹⁹F NMR Nuclear spin in a magnetic fieldDefinitive structural confirmation, impurity identificationProvides structural information, highly specific for fluorinated compounds[13]Can be less sensitive than GC for trace impurities; complex spectra if many impurities are present
qNMR Absolute quantification against a certified standardAbsolute purity (% w/w)Highly accurate and precise, traceable to a primary standard[7][8]Requires a suitable internal standard; can be time-consuming to set up
GC-MS GC separation followed by mass-based detectionIdentification of unknown impuritiesProvides molecular weight and fragmentation data for structural elucidation of unknownsPrimarily qualitative; quantification requires specific standards
Karl Fischer Stoichiometric titration of water with iodineAbsolute water content (ppm or %)Gold standard for water determination; highly specific and accurate[10][11]Only measures water content; redox-active impurities can interfere[11]

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical result is insufficient for the demands of modern research and drug development.

By integrating the strengths of Gas Chromatography for overall purity screening, NMR spectroscopy for definitive structural confirmation and absolute quantification, and Karl Fischer titration for precise water determination, we create a robust, self-validating analytical workflow. This orthogonal strategy provides the highest degree of confidence in the final purity value, ensuring that the material used in subsequent research or development is of the requisite quality and character. This commitment to analytical excellence is fundamental to scientific integrity and the advancement of chemical and pharmaceutical sciences.[1]

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(2-Fluoroethoxy)ethanol. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety protocols for halogenated organic compounds and data from close structural analogs, providing a robust framework for your laboratory's operational plans.

Hazard Profile and Core Safety Principles

Understanding the hazard profile is the foundation of safe chemical handling. Based on data from its chloro-analog, this compound should be handled as a hazardous substance with the following potential risks.

Inferred Hazard Profile
Hazard ClassificationDescriptionPrecautionary Action
Combustible Liquid The substance is a combustible liquid and may ignite when exposed to heat or flame.[1][2]Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Store in a cool, well-ventilated area.[3]
Skin Irritation Causes skin irritation upon contact.[1][2]Wear chemical-resistant gloves and a lab coat.[4] Avoid all personal contact.[5]
Serious Eye Damage Causes serious, potentially irreversible, eye damage.[1][6]Wear safety goggles or a face shield.[1][4]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][7]Use only in a well-ventilated area or a chemical fume hood.[1][3]
Toxic Combustion Byproducts The core danger of fluorinated compounds is their behavior during combustion. Improper incineration can produce highly toxic and corrosive gases, such as hydrogen fluoride.[4][8]Never mix with non-halogenated waste.[8] Segregation is mandatory.
Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is recommended if there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and replace them immediately if contaminated.[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Wear appropriate protective clothing to prevent skin exposure.[3]

Waste Segregation and Containment: A Critical Protocol

The single most important step in the disposal of this compound is proper segregation. This is a self-validating protocol; correct segregation at the source prevents downstream hazards and ensures compliance.

The Causality: Fluorinated organic compounds must not be placed in non-halogenated waste streams.[8] Non-halogenated waste is often reprocessed as fuel, and the combustion of fluorinated compounds generates toxic byproducts like hydrogen fluoride, which can damage equipment and pose a severe health hazard.[4][8]

Step-by-Step Segregation and Containment:
  • Designate a Waste Container: Use a dedicated, chemically compatible container (e.g., glass or high-density polyethylene) clearly marked for halogenated waste.

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." [4][9]

  • List Contents: Clearly list "this compound" and any other constituents on the label to inform waste management personnel.

  • Secure Containment: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4]

  • Storage Location: Store the sealed container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials like strong oxidizing agents.[3][4][9]

Step-by-Step Disposal Procedure

This workflow outlines the process from generating the waste to its final removal from your facility.

  • Collection at the Source: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), at the point of generation.

  • Transfer to Waste Container: Carefully transfer the waste into the designated and properly labeled "Halogenated Organic Waste" container.

  • Secure Storage: Place the sealed container in your laboratory's designated satellite accumulation area, ensuring it does not exceed storage time limits set by your institution and the EPA.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9] Do not attempt to dispose of the chemical through a third party yourself. EHS will manage the manifest and ensure it is transported by a licensed hazardous waste handler for final disposal at an approved facility, typically via high-temperature incineration.[4]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Minor Spill (Manageable by Lab Personnel)
  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; if working in a fume hood, keep it running.[10]

  • Don PPE: Put on your full PPE, including gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or kitty litter.[3][4]

  • Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated "Halogenated Organic Waste" container.[4][11]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.[9] All cleaning materials must also be disposed of as halogenated hazardous waste.[9]

Major Spill (Requires Emergency Response)
  • Evacuate: Immediately evacuate all personnel from the area.[10][12]

  • Alert: Notify others to evacuate and activate the nearest fire alarm if the spill poses a fire or explosion risk.

  • Call for Help: From a safe location, call emergency services (911) and your institution's EHS department.[10][12] Provide the chemical name, location, and estimated quantity of the spill.

  • Secure the Area: If safe to do so, close the doors to the affected area to confine vapors.[13] Await the arrival of trained emergency responders.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[12][14] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing while under an emergency shower.[12] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[2] If they are having trouble breathing, call for emergency medical assistance.

Workflow Visualization

The following diagram illustrates the logical decision-making process for the proper disposal of this compound.

Start Waste Generated: This compound Segregate Segregate as HALOGENATED ORGANIC WASTE Start->Segregate Crucial First Step Label Label Container: 'Halogenated Organic Waste' List Constituents Segregate->Label Store Store in designated, sealed container in a cool, dry, ventilated area. Label->Store EHS Contact Institutional EHS for Hazardous Waste Pickup Store->EHS Disposal Final Disposal via Licensed Facility (e.g., Incineration) EHS->Disposal

Caption: Workflow for the safe disposal of this compound.

Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] These regulations establish a "cradle-to-grave" system to track hazardous waste from its point of generation to its final disposal.[16] As the generator, you are legally responsible for ensuring the waste is correctly identified, managed, and transported by a licensed facility.[16][17]

References

Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Fluoroethoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-(2-Fluoroethoxy)ethanol. Given the limited specific toxicological data for this compound, our recommendations are grounded in a thorough analysis of structurally similar chemicals, including halogenated ethers and glycols. This approach ensures a cautious and comprehensive safety framework for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Profile

Due to the absence of a dedicated Safety Data Sheet (SDS), the hazard profile for this compound is extrapolated from its chloro-analog, 2-(2-Chloroethoxy)ethanol, and general principles for handling ethers. The primary anticipated hazards are summarized below.

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Eye Contact High Risk: Causes Serious Eye Damage The analogous compound, 2-(2-chloroethoxy)ethanol, is classified as causing serious eye damage.[1] Direct contact with the liquid or high concentrations of vapor is likely to cause severe irritation and potentially irreversible damage.
Skin Contact Moderate Risk: Causes Skin Irritation Halogenated ethers and glycols can be irritating to the skin upon contact.[2] Prolonged or repeated exposure may lead to dermatitis. The "[skin]" designation by NIOSH for similar compounds indicates potential for dermal absorption, making skin protection critical.[3]
Inhalation Moderate Risk: May Cause Respiratory Irritation Vapors may irritate the nose, throat, and respiratory system.[2] Inhalation of similar compounds can lead to symptoms such as drowsiness, dizziness, and nausea.[4][5]
Flammability Combustible Liquid The chloro-analog is classified as a combustible liquid.[6] Ethers, in general, are flammable and can form explosive peroxides when exposed to air and light over time.[4][7]
Chronic Effects Unknown; Handle with Caution The long-term toxicological properties are not well-established. As a matter of prudent practice, exposure should be minimized.

Core Directive: Selecting Your Personal Protective Equipment

The appropriate level of PPE is dictated by the task at hand. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when handling the liquid.[8]

  • Recommended for High-Risk Operations: When transferring larger volumes, working under pressure, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8][9][10] A face shield alone does not provide adequate protection.[8]

Regular prescription eyeglasses are not a substitute for safety glasses.[9]

Hand Protection: Preventing Dermal Exposure

Choosing the correct gloves is critical to prevent skin contact and potential systemic absorption. Since no specific glove breakthrough data for this compound exists, selection must be based on data for similar chemicals.

Glove MaterialRecommended UseKey Considerations
Nitrile Splash Protection / Short-Duration Tasks Provides good protection against a range of chemicals but can have a limited breakthrough time. For ethers, this can be as short as 15 minutes.[7] Inspect gloves before use and change them immediately upon any sign of contamination or degradation.[11]
Butyl Rubber Extended Use / Immersion Offers excellent resistance to glycol ethers and ketones.[12] Recommended for longer procedures or when direct, prolonged contact is possible.
Fluoro-elastomer (Viton™) High-Risk Operations Provides superior protection against a broad spectrum of organic solvents, including chlorinated and aromatic compounds.[12] Consider for large-scale operations or when handling concentrated solutions.

Always double-glove when handling this compound to provide an extra layer of protection. If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly.

Body Protection: Shielding from Spills and Splashes
  • A flame-resistant laboratory coat is required.[7][11] This coat should be fully buttoned to provide maximum coverage.

  • Wear long pants and fully enclosed, chemical-resistant shoes .[11] Do not wear shorts, skirts, or perforated shoes in the laboratory.

  • For large-scale transfers or in the event of a significant spill, a chemical-resistant apron or suit may be necessary to provide full-body protection.[13]

Respiratory Protection: When Engineering Controls are Not Enough

All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Standard Operations: No respiratory protection is typically needed when working within a properly functioning fume hood.

  • Emergency Situations (Spills): In the event of a large spill or if engineering controls fail, respiratory protection will be required. A full-facepiece respirator with organic vapor cartridges is recommended.[3][14] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance, as required by OSHA.[11]

Operational and Disposal Plans

Proper procedure is as critical as the PPE you wear. The following workflow outlines the key steps for safe handling and disposal.

Experimental Workflow: A Step-by-Step Guide
  • Preparation:

    • Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Clear Ignition Sources: Remove all potential ignition sources from the work area, as the compound is combustible and may form flammable vapors.[4][15]

    • Assemble PPE: Don all required PPE (lab coat, goggles, face shield if necessary, double gloves).

    • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][4]

  • Handling and Transfer:

    • Grounding: When transferring from metal containers, ensure they are properly grounded and bonded to prevent static discharge.[4]

    • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[4]

    • Controlled Dispensing: Dispense the chemical slowly and carefully to avoid splashing.

    • Container Sealing: Keep containers tightly closed when not in use to prevent vapor release and potential peroxide formation.[1]

  • Post-Handling:

    • Decontamination: Wipe down the work surface in the fume hood.

    • Doffing PPE: Remove PPE carefully, avoiding contact with any potentially contaminated surfaces. Remove gloves last.

    • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[2]

Spill and Disposal Protocol
  • Small Spills (in fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]

    • Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal:

    • Dispose of unused this compound and contaminated materials as halogenated organic waste .[1][2]

    • Follow all institutional, local, and federal regulations for hazardous waste disposal.[16] Do not pour this chemical down the drain.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection Start Handling this compound Task_Type What is the scale and potential for exposure? Start->Task_Type Small_Scale Small Scale / Low Splash Risk (e.g., <10 mL transfer in hood) Task_Type->Small_Scale Low Large_Scale Large Scale / High Splash Risk (e.g., >100 mL, pressure work) Task_Type->Large_Scale High Spill_Response Spill or Ventilation Failure Task_Type->Spill_Response Emergency PPE_Base Core PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Double Nitrile Gloves Small_Scale->PPE_Base PPE_Enhanced Enhanced PPE: - Core PPE - Face Shield - Butyl/Viton Gloves Large_Scale->PPE_Enhanced PPE_Emergency Emergency PPE: - Full-Face Respirator - Chemical Resistant Suit - Butyl/Viton Gloves Spill_Response->PPE_Emergency

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluoroethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluoroethoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.